N-Nitroso Labetalol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
2820170-74-7 |
|---|---|
Molecular Formula |
C19H23N3O4 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-hydroxy-5-[1-hydroxy-2-[nitroso(4-phenylbutan-2-yl)amino]ethyl]benzamide |
InChI |
InChI=1S/C19H23N3O4/c1-13(7-8-14-5-3-2-4-6-14)22(21-26)12-18(24)15-9-10-17(23)16(11-15)19(20)25/h2-6,9-11,13,18,23-24H,7-8,12H2,1H3,(H2,20,25) |
InChI Key |
KQZMONDKWBDGEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N(CC(C2=CC(=C(C=C2)O)C(=O)N)O)N=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Formation Mechanism of N-Nitroso Labetalol from Labetalol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the formation mechanism of N-Nitroso Labetalol, a potential genotoxic impurity, from the active pharmaceutical ingredient (API) Labetalol. Labetalol, a beta-blocker containing a secondary amine moiety, is susceptible to nitrosation in the presence of nitrosating agents. This document details the chemical pathways, reaction kinetics, and influencing factors involved in this transformation. Furthermore, it outlines detailed experimental protocols for the synthesis and analysis of this compound, and presents quantitative data in a structured format. Visual diagrams generated using Graphviz are included to illustrate key mechanisms and workflows, adhering to specified formatting requirements for clarity and accessibility to a scientific audience.
Introduction
Labetalol is a widely prescribed adrenergic receptor blocking agent used in the treatment of hypertension.[1] Its molecular structure incorporates a secondary amine, which makes it susceptible to nitrosation, a chemical process that can lead to the formation of N-nitroso compounds.[2][3] N-nitrosamines are a class of compounds that are of significant concern to the pharmaceutical industry due to their potential carcinogenic properties.[4] The formation of this compound (IUPAC Name: 2-hydroxy-5-(1-hydroxy-2-(nitroso(4-phenylbutan-2-yl)amino)ethyl)benzamide) can occur during the synthesis, formulation, or storage of Labetalol-containing drug products if a nitrosating agent is present.[3] Understanding the mechanism of its formation is critical for developing effective control strategies to ensure patient safety.
The Chemical Mechanism of this compound Formation
The formation of this compound proceeds through the nitrosation of the secondary amine group in the Labetalol molecule. This reaction is typically acid-catalyzed and involves a nitrosating agent derived from a source of nitrite (B80452).[5]
Generation of the Nitrosating Agent
The most common source of nitrosating agents in pharmaceutical manufacturing is residual nitrites (NO₂⁻), which can be present as impurities in raw materials and excipients. In an acidic environment, nitrite ions are protonated to form nitrous acid (HNO₂).[4] Two molecules of nitrous acid can then equilibrate to form dinitrogen trioxide (N₂O₃), which is a potent nitrosating agent.[6][7]
Reaction 1: Formation of Nitrous Acid
NO₂⁻ + H⁺ ⇌ HNO₂
Reaction 2: Formation of Dinitrogen Trioxide
2 HNO₂ ⇌ N₂O₃ + H₂O
Alternatively, in the presence of a strong acid, nitrous acid can be protonated and subsequently lose a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[4]
Reaction 3: Formation of Nitrosonium Ion
HNO₂ + H⁺ ⇌ H₂NO₂⁺
H₂NO₂⁺ → NO⁺ + H₂O
Nucleophilic Attack by Labetalol
The secondary amine in the Labetalol molecule acts as a nucleophile and attacks the electrophilic nitrogen atom of the nitrosating agent (either N₂O₃ or NO⁺).[5] This results in the formation of a protonated N-nitrosamine intermediate.
Deprotonation to Form this compound
The final step in the mechanism is the deprotonation of the intermediate by a weak base, such as water, to yield the stable this compound.
The overall reaction can be summarized as the reaction of Labetalol with a nitrosating agent, as depicted in the following diagram:
Caption: General reaction scheme for the formation of this compound.
The detailed mechanistic pathway is illustrated in the following Graphviz diagram:
Caption: Detailed mechanism of this compound formation.
Factors Influencing this compound Formation
Several factors can significantly influence the rate and extent of this compound formation.
-
pH: The nitrosation of secondary amines is highly pH-dependent. The reaction is generally favored under acidic conditions, with an optimal pH range typically between 3 and 4.[8] At very low pH, the secondary amine of Labetalol can become protonated, reducing its nucleophilicity and thereby slowing down the reaction.
-
Nitrite Concentration: The rate of formation of this compound is directly proportional to the concentration of the available nitrosating agent, which in turn depends on the initial nitrite concentration.
-
Temperature: An increase in temperature generally accelerates the rate of chemical reactions, including the formation of this compound.
-
Catalysts and Inhibitors: Certain species can catalyze or inhibit the nitrosation reaction. For example, some anions like thiocyanate (B1210189) can act as catalysts.[9] Conversely, antioxidants such as ascorbic acid (Vitamin C) and α-tocopherol can act as inhibitors by scavenging the nitrosating agents.[10]
Quantitative Data on N-Nitrosamine Formation
| Parameter | Value/Observation | Reference |
| Optimal pH for Nitrosation | 3.0 - 4.0 | [8] |
| Effect of Temperature | Rate increases with temperature | General chemical kinetics |
| Impact of Amine Basicity (pKa) | Higher pKa can lead to slower reaction rates | |
| Catalysis | Thiocyanate can accelerate the reaction | [9] |
| Inhibition | Ascorbic acid and α-tocopherol are effective inhibitors | [10] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound for use as a reference standard and a general procedure for its quantification in a drug product.
Protocol for the Synthesis of this compound Reference Standard
This protocol is adapted from general procedures for the nitrosation of secondary amines.
Materials:
-
Labetalol Hydrochloride
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), 1 M
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Procedure:
-
Dissolve a known amount of Labetalol Hydrochloride in deionized water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in deionized water to the Labetalol solution while maintaining the temperature at 0-5 °C.
-
Acidify the reaction mixture to a pH of approximately 3-4 by the dropwise addition of 1 M HCl.
-
Stir the reaction mixture at 0-5 °C for a specified period (e.g., 1-2 hours).
-
Extract the product with dichloromethane.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The product can be further purified by column chromatography if necessary.
Protocol for the Quantification of this compound in a Drug Product by LC-MS/MS
This protocol outlines a general procedure for the analysis of this compound in a solid dosage form. Method validation would be required for specific applications.
Sample Preparation:
-
Accurately weigh and crush a number of Labetalol tablets to obtain a fine powder.
-
Transfer an amount of the powder equivalent to a specific dose of Labetalol into a volumetric flask.
-
Add a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) to dissolve the sample.
-
Sonicate the sample to ensure complete dissolution.
-
Centrifuge the sample to pellet any insoluble excipients.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
LC-MS/MS Instrumentation and Conditions (Typical):
| Parameter | Typical Value |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Gradient | A suitable gradient to separate this compound from Labetalol and other matrix components |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 10 µL |
| MS/MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | Specific precursor-to-product ion transitions for this compound and an internal standard |
| Source Parameters | Optimized for sensitivity (e.g., capillary voltage, source temperature, gas flows) |
Visualization of Workflows
The following diagrams illustrate the experimental workflow for the synthesis and analysis of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Caption: Workflow for the LC-MS/MS analysis of this compound in a drug product.
Conclusion
The formation of this compound is a chemically plausible event under specific conditions, primarily driven by the presence of nitrite impurities in an acidic environment. This technical guide has detailed the underlying chemical mechanism, highlighted the key factors influencing the reaction, and provided actionable experimental protocols for its synthesis and analysis. For drug development professionals, a thorough understanding of this formation mechanism is paramount for implementing effective risk mitigation strategies. These may include sourcing raw materials with low nitrite content, controlling the pH during manufacturing processes, and potentially incorporating inhibitors into the formulation. Continued vigilance and robust analytical monitoring are essential to ensure the safety and quality of Labetalol-containing pharmaceutical products.
References
- 1. Labetalol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound EP Impurity F | CAS No- NA [chemicea.com]
- 3. This compound | Manasa Life Sciences [manasalifesciences.com]
- 4. Ch22: Nitrosation of amines [chem.ucalgary.ca]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. pmda.go.jp [pmda.go.jp]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
Physicochemical Properties of N-Nitroso Labetalol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitroso Labetalol is a nitrosamine (B1359907) impurity of Labetalol, a beta-blocker medication used to treat high blood pressure.[1][2] The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory agencies and manufacturers due to their potential carcinogenic properties.[3][4][5] A thorough understanding of the physicochemical properties of this compound is crucial for the development of analytical methods for its detection and quantification, as well as for implementing effective control strategies during the drug manufacturing process. This technical guide provides a comprehensive overview of the available physicochemical data for this compound, details standard experimental protocols for their determination, and outlines a logical workflow for risk assessment.
Core Physicochemical Properties
Quantitative experimental data on the physicochemical properties of this compound are not extensively available in the public domain, which is common for pharmaceutical impurities. However, some key properties have been computationally predicted. For a comparative perspective, the properties of the parent drug, Labetalol, are also included where available.
Table 1: Summary of Physicochemical Properties of this compound and Labetalol
| Property | This compound | Labetalol Hydrochloride (Parent Drug) |
| Molecular Formula | C₁₉H₂₃N₃O₄[1][6][7] | C₁₉H₂₄N₂O₃·HCl[8][9] |
| Molecular Weight | 357.41 g/mol [1] | 364.87 g/mol [9] |
| Melting Point | Data not available | Approx. 181°C (with decomposition)[8] |
| Boiling Point | Data not available | Data not available |
| Aqueous Solubility | Data not available | Sparingly soluble in water[8] |
| pKa | Data not available | Data not available |
| Partition Coefficient (logP) | XLogP3 = 3.5 (Predicted)[10] | Data not available |
Experimental Protocols for Physicochemical Property Determination
The following sections describe standard experimental methodologies that can be employed to determine the key physicochemical properties of this compound. These protocols are based on established techniques used in the pharmaceutical industry.
Melting Point Determination (Capillary Method)
The melting point of a solid is a critical indicator of its purity.[11][12][13] The capillary method is a widely accepted technique for this determination.[11][13][14]
Principle: A small, finely powdered sample of the substance is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is observed and recorded as the melting point.[12][13][14]
Apparatus:
-
Melting point apparatus with a heating block and a means for temperature control and observation.
-
Glass capillary tubes.
-
Thermometer or digital temperature probe.
Procedure:
-
A small amount of the dried this compound sample is finely powdered.
-
The powder is packed into a glass capillary tube to a height of 2-4 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and controlled rate.
-
The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded. This range is the melting point of the substance.
Aqueous Solubility Determination
Solubility is a crucial property that influences the absorption and bioavailability of a substance.[15]
Principle: A known amount of the substance is added to a specific volume of a solvent (in this case, water) at a controlled temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved substance is then determined.
Apparatus:
-
Analytical balance.
-
Vials with screw caps.
-
Constant temperature shaker or incubator.
-
Centrifuge.
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS).
Procedure:
-
An excess amount of this compound is added to a vial containing a known volume of purified water.
-
The vial is sealed and placed in a constant temperature shaker (e.g., 25°C) and agitated for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After agitation, the solution is allowed to stand to allow undissolved particles to settle.
-
The suspension is then centrifuged to separate the solid phase from the supernatant.
-
A sample of the clear supernatant is carefully removed, diluted appropriately, and analyzed using a validated analytical method (e.g., HPLC-UV) to determine the concentration of dissolved this compound.
pKa Determination
The pKa value indicates the strength of an acid or base and is critical for understanding the ionization state of a molecule at different pH values, which affects its solubility and permeability across biological membranes.[16]
Principle: The pKa can be determined by titrating a solution of the compound with a standard acid or base and monitoring the pH change. Spectrophotometric or potentiometric methods are commonly used.[17][18]
Apparatus:
-
pH meter with a calibrated electrode.
-
Automated titrator or burette.
-
Stirrer.
-
Beaker.
Procedure (Potentiometric Titration):
-
A known amount of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low).
-
The solution is placed in a beaker with a calibrated pH electrode and a stirrer.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the midpoint of the buffer region of the titration curve.
Partition Coefficient (logP) Determination (Shake-Flask Method)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.[19] The shake-flask method is the traditional and most reliable method for its determination.[20][21]
Principle: The compound is partitioned between two immiscible liquid phases, typically n-octanol and water. The concentrations of the compound in each phase at equilibrium are measured, and the logP is calculated as the logarithm of the ratio of the concentrations.[19]
Apparatus:
-
Separatory funnels or screw-capped tubes.
-
Mechanical shaker.
-
Centrifuge.
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS).
Procedure:
-
n-Octanol and water are pre-saturated with each other by mixing and allowing them to separate.
-
A known amount of this compound is dissolved in either the n-octanol or water phase.
-
The two phases are combined in a separatory funnel or tube in a defined volume ratio.
-
The mixture is shaken for a sufficient time to allow for equilibrium to be established.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of this compound in both the n-octanol and water phases is determined using a suitable analytical method.
-
The partition coefficient (P) is calculated as P = [Concentration in n-octanol] / [Concentration in water].
-
The logP is then calculated as the base-10 logarithm of P.
Risk Assessment Workflow for this compound
Given that this compound is a nitrosamine impurity, a systematic risk assessment is mandatory to ensure patient safety.[1] The following diagram illustrates a logical workflow for this process.
Caption: Risk assessment workflow for this compound impurity.
Conclusion
This technical guide has summarized the currently available physicochemical information for this compound and provided an overview of the standard experimental protocols for the determination of its key properties. While experimental data for this specific impurity are scarce, the described methodologies provide a solid foundation for researchers and drug development professionals to characterize this compound and similar impurities. The outlined risk assessment workflow further emphasizes the importance of a systematic approach to controlling nitrosamine impurities in pharmaceutical products, ensuring their quality and safety. Further research to experimentally determine the physicochemical properties of this compound is highly encouraged to refine risk assessments and control strategies.
References
- 1. This compound | Manasa Life Sciences [manasalifesciences.com]
- 2. This compound EP Impurity F | CAS No- NA [chemicea.com]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. store.usp.org [store.usp.org]
- 7. This compound | 2820170-74-7 | SynZeal [synzeal.com]
- 8. pmda.go.jp [pmda.go.jp]
- 9. This compound | CAS No- 2820170-74-7 | Simson Pharma Limited [simsonpharma.com]
- 10. 2-Hydroxy-5-(1-hydroxy-2-(nitroso(4-phenylbutan-2-yl)amino)ethyl)benzamide | C19H23N3O4 | CID 169441362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. lambdaphoto.co.uk [lambdaphoto.co.uk]
- 12. westlab.com [westlab.com]
- 13. Melting Point Test - CD Formulation [formulationbio.com]
- 14. promptpraxislabs.com [promptpraxislabs.com]
- 15. chem.ucalgary.ca [chem.ucalgary.ca]
- 16. What is pKa and how is it used in drug development? [pion-inc.com]
- 17. oecd.org [oecd.org]
- 18. oecd.org [oecd.org]
- 19. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 20. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. encyclopedia.pub [encyclopedia.pub]
N-Nitroso Labetalol: A Comprehensive Technical Guide on Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of N-Nitroso Labetalol, a nitrosamine (B1359907) impurity of the beta-blocker Labetalol. Given the regulatory scrutiny of nitrosamine impurities in pharmaceutical products, a thorough understanding of their formation, identification, and quantification is critical for drug safety and quality control. This document outlines a representative synthesis protocol, detailed characterization methods, and the toxicological context of this compound.
Introduction to this compound
This compound is a drug substance-related impurity that can form when the secondary amine moiety of the Labetalol molecule reacts with a nitrosating agent.[1][2] Such agents can be generated from nitrite (B80452) sources (e.g., sodium nitrite) under acidic conditions.[3][4] The presence of nitrosamine impurities in pharmaceuticals is a significant concern due to their classification as probable human carcinogens.[5][6]
Chemical Identity:
| Property | Value |
| IUPAC Name | 2-hydroxy-5-[1-hydroxy-2-[nitroso(4-phenylbutan-2-yl)amino]ethyl]benzamide[7] |
| CAS Number | 2820170-74-7[8] |
| Molecular Formula | C₁₉H₂₃N₃O₄[8] |
| Molecular Weight | 357.41 g/mol [8] |
Synthesis of this compound
The synthesis of this compound involves the nitrosation of the secondary amine group in Labetalol. A general and representative laboratory-scale protocol is provided below. This protocol is based on established methods for the N-nitrosation of secondary amines and beta-blockers.[3][9][10]
Experimental Protocol: Synthesis
Materials:
-
Labetalol Hydrochloride
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), 1 M
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
Procedure:
-
Dissolution: Dissolve Labetalol Hydrochloride (1.0 equivalent) in deionized water at room temperature with stirring.
-
Acidification: Cool the solution to 0-5 °C using an ice bath. Slowly add 1 M hydrochloric acid to the solution to ensure acidic conditions (pH 1-2).
-
Nitrosation: While maintaining the temperature at 0-5 °C, add a solution of sodium nitrite (1.5 equivalents) in deionized water dropwise to the reaction mixture over a period of 30 minutes.
-
Reaction: Stir the reaction mixture at 0-5 °C for 2-3 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, quench the reaction by carefully adding saturated sodium bicarbonate solution until the pH is neutral (pH ~7).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel, using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to obtain the pure this compound.[4][11]
Figure 1: Experimental workflow for the synthesis of this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are typically employed.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: Due to the restricted rotation around the N-N bond, N-nitrosamines often exist as a mixture of E and Z isomers, which can result in a doubling of signals for the protons adjacent to the nitroso group.[12][13] The spectrum of this compound is expected to be complex, showing signals corresponding to the aromatic protons, the protons of the benzamide (B126) group, and the aliphatic protons of the side chains. The presence of diastereomers in the starting Labetalol further complicates the spectrum.
-
¹³C-NMR: Similar to the ¹H-NMR, the ¹³C-NMR spectrum may also show doubled signals for the carbons near the nitroso group due to the presence of E/Z isomers.
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a common technique for the analysis of N-nitroso compounds.
-
A characteristic fragmentation pattern for N-nitrosamines is the neutral loss of the nitroso group (•NO), corresponding to a mass difference of 30 Da.[14][15][16][17][18] Other fragmentations can provide further structural information.
Infrared (IR) Spectroscopy:
-
The IR spectrum of this compound is expected to show characteristic absorption bands for the N=O and N-N stretching vibrations.
-
The N=O stretching vibration typically appears in the region of 1408-1486 cm⁻¹.[19]
-
The N-N stretching vibration is usually observed between 1052 and 1106 cm⁻¹.[19]
-
Other expected signals include O-H stretching (from the hydroxyl groups), N-H stretching (from the amide), and C=O stretching (from the amide).
Quantitative Characterization Data (Representative):
| Parameter | Method | Typical Value/Observation |
| Purity | HPLC | >95% |
| Identity | ¹H-NMR, ¹³C-NMR | Consistent with the proposed structure, may show E/Z isomerism.[12] |
| Molecular Weight Confirmation | High-Resolution Mass Spectrometry (HRMS) | Measured mass consistent with the calculated exact mass of C₁₉H₂₃N₃O₄. |
| Key IR Absorptions | FT-IR | N=O stretch: ~1450 cm⁻¹, N-N stretch: ~1100 cm⁻¹.[19] |
Biological Activity and Signaling Pathways
The primary toxicological concern with this compound, as with other N-nitrosamines, is its potential carcinogenicity.[5][6]
Mechanism of Genotoxicity
N-nitrosamines are not directly genotoxic but require metabolic activation to exert their carcinogenic effects.[5][20][21] This activation is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[1][2][7][20][21] For N-nitroso beta-blockers like N-Nitroso Propranolol (B1214883), CYP2C19 has been identified as a key enzyme in its bioactivation.[5][22][23][24]
The metabolic activation pathway involves the α-hydroxylation of the carbon atom adjacent to the nitroso group.[1] This results in an unstable intermediate that decomposes to form highly reactive electrophilic species, such as diazonium ions.[5] These electrophiles can then form covalent adducts with cellular macromolecules, most critically with DNA.[5] DNA alkylation can lead to mutations during DNA replication, initiating the process of carcinogenesis. Studies on N-nitroso derivatives of several beta-blockers have shown that they can induce DNA fragmentation and repair in both rat and human hepatocytes, indicating their genotoxic potential.[3][25]
Figure 2: Genotoxic mechanism of this compound.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis, characterization, and toxicological context of this compound. The provided protocols and data serve as a valuable resource for researchers and professionals in the pharmaceutical industry. A thorough understanding of this and other nitrosamine impurities is essential for the development of robust control strategies to ensure the safety and quality of pharmaceutical products. Continuous research and the development of sensitive analytical methods are crucial for mitigating the risks associated with these potentially harmful compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Formation of the N-nitroso derivatives of six beta-adrenergic-blocking agents and their genotoxic effects in rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitigating N-nitroso Impurities in the API Manufacturing Process [aquigenbio.com]
- 5. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. Cytochrome P450 2E1 and 2A6 enzymes as major catalysts for metabolic activation of N-nitrosodialkylamines and tobacco-related nitrosamines in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Low clastogenic activity in vivo of the N-nitroso derivatives of 5 beta-adrenergic-blocking drugs proved to be potent genotoxins in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ch22: Nitrosation of amines [chem.ucalgary.ca]
- 10. US2960536A - Process for the production of nitrosamines - Google Patents [patents.google.com]
- 11. Synthesis of Nitroso Compounds: A Practical Guide - AquigenBio [aquigenbio.com]
- 12. NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Electrospray tandem mass spectrometry analysis of S- and N-nitrosopeptides: facile loss of NO and radical-induced fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. osti.gov [osti.gov]
- 16. Mass spectra of N-nitroso compounds (Technical Report) | OSTI.GOV [osti.gov]
- 17. researchgate.net [researchgate.net]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 20. academic.oup.com [academic.oup.com]
- 21. Enzyme mechanisms in the metabolism of nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. hesiglobal.org [hesiglobal.org]
- 25. researchgate.net [researchgate.net]
A Technical Guide to the Forced Degradation Studies of N-Nitroso Labetalol: Analysis and Control Strategies
This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the analytical strategies and control measures related to the N-Nitroso Labetalol impurity. Given the limited direct public data on the forced degradation of this compound itself, this guide focuses on the forced degradation of the parent drug, Labetalol, as a means to understand the potential for this compound formation and the analytical methodologies crucial for its detection and quantification.
Introduction to this compound
This compound is a nitrosamine (B1359907) impurity that can potentially form during the synthesis, formulation, or storage of Labetalol, a drug used to treat high blood pressure.[1][2] It is chemically identified as (2-hydroxy-5-(1-hydroxy-2-(nitroso(4-phenylbutan-2-yl)amino)ethyl)benzamide).[1] The presence of a secondary amine in the Labetalol structure makes it susceptible to nitrosation reactions with nitrosating agents, such as nitrite (B80452), under specific conditions.[1][2] Due to the classification of many nitrosamines as probable human carcinogens, regulatory agencies have set stringent limits on their presence in pharmaceutical products, making the study and control of impurities like this compound a critical aspect of drug quality and safety.
Formation of this compound
The formation of this compound is a chemical process involving the reaction of the secondary amine group in the Labetalol molecule with a nitrosating agent. This reaction is influenced by several factors, including pH, temperature, and the presence of nitrite sources. Potential sources of nitrites in the drug manufacturing process can include excipients, water, and even degradation of the drug substance itself under certain stress conditions. Therefore, a thorough risk assessment is essential to identify and mitigate the potential for nitrosamine formation.
Forced Degradation Studies of Labetalol
Forced degradation studies are a cornerstone of drug development, providing critical insights into the stability of a drug substance and helping to identify potential degradation products, including nitrosamines. While specific degradation pathways for this compound are not extensively published, studies on Labetalol provide a framework for understanding the conditions under which such impurities might form.
Experimental Protocols for Labetalol Forced Degradation
The following table summarizes typical conditions used in the forced degradation of Labetalol, which are designed to simulate the effects of various environmental factors.
| Stress Condition | Experimental Protocol |
| Acid Hydrolysis | Treatment with 1N HCl at room temperature.[3] |
| Base Hydrolysis | Treatment with 0.1N NaOH.[3] |
| Oxidation | Exposure to 3.0% hydrogen peroxide (H₂O₂) solution.[3] |
| Thermal Degradation | Heating at 80°C for two days.[3] |
| Photolytic Degradation | Exposure to UV light. |
| Humidity | Storage at 25°C and 75% relative humidity for two days.[4] |
These studies are instrumental in developing stability-indicating analytical methods capable of separating the active pharmaceutical ingredient (API) from its degradation products.[3]
Analytical Methodologies for this compound Detection
Highly sensitive and specific analytical methods are required to detect and quantify this compound at the trace levels mandated by regulatory authorities.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the technique of choice for the analysis of nitrosamine impurities due to its high sensitivity and selectivity.[1]
Table 1: Exemplary LC-MS/MS Method Parameters for this compound Analysis
| Parameter | Description |
| LC System | ACQUITY UPLC H-Class Plus[5] |
| MS System | Xevo TQ-S Cronos[5] |
| Column | ACQUITY UPLC BEH C18[5] |
| Mobile Phase | Gradient elution with a mixture of aqueous and organic solvents (e.g., acetonitrile (B52724) and water with additives like formic acid). |
| Detection Mode | Multiple Reaction Monitoring (MRM) for high sensitivity and specificity. |
| LOQ | Method LOQ of 0.03 ppm has been reported.[5] |
High-Performance Liquid Chromatography (HPLC)
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a widely used technique for the routine quality control of Labetalol and its related substances.[6] While it may not offer the same level of sensitivity as LC-MS/MS for trace nitrosamine analysis, it is crucial for monitoring the overall purity of the drug substance.
Table 2: Typical RP-HPLC Method Parameters for Labetalol and its Impurities
| Parameter | Description |
| Column | Zorbax Eclipse Plus C-18[4] |
| Mobile Phase A | Phosphate buffer (pH 3.7)[6] |
| Mobile Phase B | Acetonitrile[6] |
| Detector | UV at 230 nm[6] |
| Flow Rate | 0.8 ml/min[6] |
Visualization of Workflows and Pathways
Experimental Workflow for Forced Degradation Studies
The following diagram illustrates a typical workflow for conducting forced degradation studies, which is a critical step in identifying potential degradation pathways and developing stability-indicating methods.
References
N-Nitroso Labetalol: A Technical Guide on Genotoxicity and Mutagenicity Assessment
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Nitroso Labetalol (B1674207) is a nitrosamine (B1359907) drug substance-related impurity (NDSRI) that can form in medicinal products containing the active pharmaceutical ingredient labetalol. Due to the classification of many nitrosamines as probable human carcinogens, understanding the potential genotoxicity and mutagenicity of N-Nitroso Labetalol is of paramount importance for patient safety and regulatory compliance. This technical guide provides an in-depth overview of the regulatory landscape, recommended testing protocols, and available data concerning the genotoxic and mutagenic potential of this specific NDSRI. While specific experimental data for this compound is limited in publicly accessible literature, this guide outlines the established acceptable intake limits and details the state-of-the-art methodologies for its assessment, in line with current regulatory expectations.
Introduction to this compound
This compound is a chemical impurity that shares a structural similarity with the drug substance labetalol and contains a nitrosamine functional group. The formation of such impurities is possible in the presence of secondary, tertiary, or quaternary amines and nitrite (B80452) salts under acidic conditions.[1] The presence of nitrosamine impurities in pharmaceuticals has been a significant concern for global regulatory agencies since 2018, leading to rigorous risk assessments and control strategies for all pharmaceutical products.[1][2] this compound falls under the category of NDSRIs, which are a focus of recent guidance from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4]
Regulatory Framework and Acceptable Intake Limits
Regulatory agencies have established acceptable intake (AI) limits for various nitrosamine impurities to mitigate the potential carcinogenic risk to patients. For NDSRIs where specific carcinogenicity and mutagenicity data are lacking, a Carcinogenic Potency Categorization Approach (CPCA) is often employed to assign an AI limit based on the structural features of the molecule.[3][5]
This compound has been evaluated by international regulatory bodies, and an AI limit has been established. This information is summarized in the table below.
| Impurity | Parent Drug | Potency Category (CPCA) | Acceptable Intake (AI) Limit (ng/day) | Regulatory Source |
| This compound | Labetalol | 4 | 1500 | EMA, Health Canada[5][6][7][8] |
Genotoxicity and Mutagenicity Assessment: Experimental Protocols
While specific study results for this compound are not widely published, the assessment of its genotoxic and mutagenic potential would follow well-established and enhanced protocols recommended by regulatory authorities for nitrosamines. The primary assays for this evaluation are the bacterial reverse mutation assay (Ames test) and an in vitro mammalian cell micronucleus test.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a primary tool for assessing the mutagenic potential of pharmaceutical impurities.[9][10] For nitrosamines, which often require metabolic activation to exert their mutagenic effects, enhanced testing conditions are recommended to increase the sensitivity of the assay.[4][9]
Objective: To evaluate the potential of this compound to induce gene mutations in bacterial strains.
Methodology:
-
Test Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella). The test substance is evaluated for its ability to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[10]
-
Tester Strains: A typical panel includes S. typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101).[4]
-
Metabolic Activation: The assay is conducted both with and without a metabolic activation system (S9 mix). For nitrosamines, the use of S9 fractions from the livers of rodents treated with enzyme inducers (e.g., a combination of phenobarbital (B1680315) and β-naphthoflavone) is critical.[4] Enhanced protocols recommend testing with both 30% rat liver S9 and 30% hamster liver S9, as hamster liver S9 has shown increased sensitivity for some nitrosamines.[4][9]
-
Assay Procedure (Pre-incubation Method):
-
The test substance, bacterial culture, and S9 mix (or buffer for non-activation conditions) are combined in a test tube.
-
The mixture is pre-incubated for a specific duration (e.g., 30 minutes is recommended for nitrosamines) to allow for metabolic activation and interaction with the bacterial DNA.[4]
-
Molten top agar (B569324) is added to the mixture.
-
The entire mixture is poured onto the surface of a minimal glucose agar plate.
-
Plates are incubated for 48-72 hours.
-
The number of revertant colonies on each plate is counted.
-
-
Data Interpretation: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies over the negative control, and this increase is statistically significant.
In Vitro Mammalian Cell Micronucleus Assay
The in vitro micronucleus assay is used to detect both clastogenic (chromosome breaking) and aneugenic (whole chromosome loss) events.[11][12][13] It serves as a crucial follow-up to the Ames test to assess genotoxicity in mammalian cells.
Objective: To determine if this compound causes chromosomal damage in cultured mammalian cells.
Methodology:
-
Test Principle: The assay identifies micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm of interphase cells. These fragments represent chromosome pieces or whole chromosomes that were not incorporated into the main nucleus during cell division.[11][14][15]
-
Cell Lines: Various mammalian cell lines can be used, such as human peripheral blood lymphocytes, TK6, or Chinese Hamster Ovary (CHO) cells.[11]
-
Metabolic Activation: Similar to the Ames test, the assay should be performed with and without an exogenous S9 metabolic activation system to account for metabolites that may be genotoxic.
-
Assay Procedure (Cytokinesis-Block Method):
-
Proliferating cell cultures are treated with this compound at various concentrations, along with positive and negative controls.
-
The treatment period varies (e.g., 3-6 hours with S9, or a longer continuous treatment without S9).
-
After treatment, the cells are washed and cultured in fresh medium containing Cytochalasin B. This agent blocks cytokinesis (the final step of cell division), resulting in binucleated cells. This ensures that only cells that have undergone one nuclear division are scored.[11][12][13]
-
Cells are harvested and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).
-
At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.[13]
-
-
Data Interpretation: A significant, dose-related increase in the frequency of micronucleated cells in the treated cultures compared to the solvent control indicates a positive result for genotoxicity.
Available Toxicological Data and Inferences
As per a Material Safety Data Sheet for a related impurity, "this compound Impurity B," there is no available data for germ cell mutagenicity or carcinogenicity.[16] However, it is instructive to consider data from structurally similar compounds. For instance, N-nitroso-propranolol, another N-nitrosated beta-blocker, has been shown to be genotoxic in a variety of bacterial and mammalian test systems.[17] This suggests that other N-nitrosated beta-blockers, including this compound, have the potential to be mutagenic and genotoxic. The established AI of 1500 ng/day for this compound reflects a regulatory assessment that considers its structure to be of lower carcinogenic potency compared to more potent nitrosamines like N-nitrosodimethylamine (NDMA).
Conclusion
The assessment of this compound's genotoxic and mutagenic potential is a critical component of ensuring the safety of labetalol-containing drug products. While specific experimental data for this compound is not publicly available, a clear regulatory framework exists for its control. The established Acceptable Intake limit of 1500 ng/day is based on a structure-activity relationship assessment. Should experimental testing be required, enhanced versions of the Ames test and the in vitro micronucleus assay are the recommended methodologies. Drug development professionals must remain vigilant in their risk assessments and employ these state-of-the-art techniques to detect and control NDSRIs to ensure patient safety.
References
- 1. gmp-compliance.org [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. gmp-publishing.com [gmp-publishing.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. dgra.de [dgra.de]
- 6. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 7. ema.europa.eu [ema.europa.eu]
- 8. kpbma.or.kr [kpbma.or.kr]
- 9. Enhancing The Ames Test For N-nitrosamines: Key Findings From A Multi-sector Study | Lhasa Limited [lhasalimited.org]
- 10. iphasebiosci.com [iphasebiosci.com]
- 11. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 12. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The in vitro micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The In Vitro Micronucleus Assay | Springer Nature Experiments [experiments.springernature.com]
- 16. cleanchemlab.com [cleanchemlab.com]
- 17. pmda.go.jp [pmda.go.jp]
Stability of N-Nitroso Labetalol: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of N-Nitroso Labetalol, a nitrosamine (B1359907) impurity of the beta-blocker Labetalol. Given the regulatory scrutiny of nitrosamine impurities in pharmaceutical products, understanding the stability of this compound under various conditions is critical for risk assessment and the development of control strategies. This document outlines the factors influencing its stability, detailed experimental protocols for its evaluation, and a framework for data presentation.
This compound is a nitrosamine impurity that can form during the synthesis or degradation of Labetalol, particularly when its secondary amine moiety reacts with a nitrosating agent under acidic conditions.[1] As a nitrosamine drug substance-related impurity (NDSRI), it is a subject of regulatory concern due to the potential carcinogenicity of this class of compounds.[2][3][4][5] The U.S. FDA has placed this compound in Potency Category 4, with an acceptable intake limit of 1500 ng/day.[1][6][7][8]
Factors Influencing the Stability of this compound
The stability of this compound, like other nitrosamines, is influenced by several environmental factors. These include pH, temperature, and light. Understanding the impact of these factors is essential for predicting its formation and degradation in both the drug substance and the final drug product.
pH
The formation of nitrosamines is often favored in acidic conditions where nitrite (B80452) salts can form nitrous acid, a key nitrosating agent.[9] Conversely, the stability of the formed nitrosamine can also be pH-dependent. While specific data for this compound is not publicly available, studies on other nitrosamines suggest that both highly acidic and alkaline conditions can promote degradation.
Temperature
Elevated temperatures can accelerate the degradation of this compound. Thermal degradation studies are a key component of forced degradation testing to understand the impurity profile that may develop under various storage conditions.
Light
Photostability is another critical parameter. Exposure to light, particularly UV radiation, can lead to the degradation of nitrosamines. A study on the parent drug, Labetalol, found it to be photolabile, especially in alkaline solutions.[10] This suggests that this compound may also be susceptible to photodegradation.
Data on this compound Stability
While specific quantitative stability data for this compound from peer-reviewed literature is scarce, the following tables illustrate how such data should be structured and presented following forced degradation studies. These tables provide a template for researchers to populate with their own experimental findings.
Table 1: Stability of this compound under Thermal Stress
| Temperature (°C) | Time (hours) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | Degradation (%) | Major Degradants Formed |
| 60 | 24 | Data | Data | Data | Data |
| 60 | 48 | Data | Data | Data | Data |
| 80 | 24 | Data | Data | Data | Data |
| 80 | 48 | Data | Data | Data | Data |
Table 2: Stability of this compound under Different pH Conditions
| pH | Temperature (°C) | Time (hours) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | Degradation (%) | Major Degradants Formed |
| 2.0 | 40 | 24 | Data | Data | Data | Data |
| 7.0 | 40 | 24 | Data | Data | Data | Data |
| 9.0 | 40 | 24 | Data | Data | Data | Data |
Table 3: Photostability of this compound
| Light Source (Intensity) | Time (hours) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | Degradation (%) | Major Degradants Formed |
| UV-A (e.g., 1.2 W/m²) | 24 | Data | Data | Data | Data |
| UV-B (e.g., 1.2 W/m²) | 24 | Data | Data | Data | Data |
| Xenon Lamp | 24 | Data | Data | Data | Data |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible stability data. The following section outlines a comprehensive approach to conducting forced degradation studies for this compound.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of analytical methods.[11]
Objective: To evaluate the stability of this compound under various stress conditions, including acid, base, oxidation, heat, and light.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector
-
Photostability chamber
-
Oven/Incubator
-
pH meter
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 100 µg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate the solution at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Neutralize the solution with an equivalent amount of 0.1 M NaOH.
-
Dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate the solution at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Neutralize the solution with an equivalent amount of 0.1 M HCl.
-
Dilute to a suitable concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with a solution of 3% H₂O₂.
-
Keep the solution at room temperature for a defined period (e.g., 24 hours).
-
Dilute to a suitable concentration for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound and a solution of the compound in an oven at a high temperature (e.g., 80 °C) for a defined period (e.g., 48 hours).
-
After the specified time, dissolve the solid sample and dilute both samples to a suitable concentration for HPLC analysis.
-
-
Photostability Testing:
-
Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, prepare solutions of appropriate concentration for HPLC analysis.
-
-
Analysis:
-
Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method.
-
The method should be capable of separating this compound from its degradation products.
-
Quantify the amount of this compound remaining and calculate the percentage of degradation.
-
Characterize any significant degradation products using techniques like LC-MS/MS or NMR.
-
Visualizing Stability Testing and Influencing Factors
The following diagrams, created using the DOT language for Graphviz, illustrate the workflow of a typical forced degradation study and the key factors influencing the stability of this compound.
Caption: Workflow for a forced degradation study of this compound.
Caption: Key factors influencing the stability of this compound.
Conclusion
A thorough understanding of the stability of this compound is paramount for ensuring the safety and quality of Labetalol-containing drug products. While specific public data on its degradation kinetics is limited, this guide provides a robust framework for conducting the necessary stability studies. By following the outlined experimental protocols and systematically presenting the data, researchers and drug development professionals can effectively assess the risks associated with this impurity and develop appropriate control strategies to meet regulatory expectations. Further research into the specific degradation pathways and kinetics of this compound is encouraged to enhance the collective understanding of this critical quality attribute.
References
- 1. This compound | Manasa Life Sciences [manasalifesciences.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nitrosamine Impurities in Pharmaceuticals: An Empirical Review of their Detection, Mechanisms, and Regulatory Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jpsbr.org [jpsbr.org]
- 6. medicinesforeurope.com [medicinesforeurope.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. darwinconsultings.com [darwinconsultings.com]
- 9. fda.gov [fda.gov]
- 10. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medcraveonline.com [medcraveonline.com]
Profiling N-Nitroso Labetalol Impurities in Labetalol Products: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the profiling of N-Nitroso Labetalol (B1674207), a potential genotoxic impurity in labetalol drug products. The guide covers the formation, regulatory context, analytical methodologies for detection and quantification, and the toxicological pathways of this nitrosamine (B1359907) impurity.
Introduction to N-Nitroso Labetalol
This compound is a nitrosamine impurity that can form from the nitrosation of the secondary amine functional group in the labetalol molecule.[1] Labetalol is a widely used beta-blocker for the treatment of hypertension.[2] The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory agencies and manufacturers due to their classification as probable human carcinogens.[3]
Chemical Structure:
-
IUPAC Name: 2-hydroxy-5-(1-hydroxy-2-(nitroso(4-phenylbutan-2-yl)amino)ethyl)benzamide[4]
-
Molecular Formula: C₁₉H₂₃N₃O₄[4]
-
Molecular Weight: 357.4 g/mol [4]
Formation of this compound
The formation of this compound is a chemical reaction between the secondary amine in the labetalol molecule and a nitrosating agent. This can occur during the synthesis of the active pharmaceutical ingredient (API), the manufacturing of the final drug product, or during storage.[5]
Key factors that can lead to the formation of this compound include:
-
Presence of Nitrites: Residual nitrites from starting materials or excipients can act as nitrosating agents.
-
Acidic Conditions: An acidic environment can facilitate the formation of nitrous acid from nitrites, which is a potent nitrosating agent.
-
Degradation: Forced degradation studies on labetalol under acidic, basic, oxidative, and thermal stress conditions have shown the potential for impurity formation.[6][7] While not always specifically identifying this compound, these conditions are conducive to its formation.
The general mechanism for the formation of nitrosamines involves the reaction of a secondary amine with a nitrosating agent, as depicted in the diagram below.
Regulatory Framework and Acceptable Intake Limits
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict limits for nitrosamine impurities in pharmaceutical products. These limits are based on the potential carcinogenic risk to patients. The acceptable intake (AI) limit for a specific nitrosamine is determined based on its carcinogenic potency.
| Impurity | Regulatory Body | Acceptable Intake (AI) Limit |
| This compound | FDA | 1500 ng/day |
Analytical Methodologies for Profiling this compound
The primary analytical technique for the detection and quantification of this compound at trace levels is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers the high sensitivity and specificity required to meet stringent regulatory limits.
Experimental Protocol: LC-MS/MS Analysis
This section outlines a typical experimental protocol for the analysis of this compound in labetalol tablets.
4.1.1. Sample Preparation
-
Weigh and finely powder a representative number of labetalol tablets.
-
Accurately weigh a portion of the powdered tablets equivalent to a single dose into a centrifuge tube.
-
Add a suitable extraction solvent (e.g., methanol (B129727) or a mixture of methanol and water).
-
Vortex the mixture for 5-10 minutes to ensure thorough mixing.
-
Sonicate the mixture for 15-20 minutes to facilitate the extraction of this compound.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pelletize excipients.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.
4.1.2. Chromatographic Conditions
| Parameter | Condition |
| LC System | UHPLC System |
| Column | Reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol or Acetonitrile |
| Gradient | Optimized for separation of this compound from the labetalol API and other matrix components |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
4.1.3. Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization Positive (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 358.4 [M+H]⁺ |
| Product Ions (Q3) | To be determined empirically, but likely fragments would include ions corresponding to the loss of the nitroso group and fragmentation of the side chain. Based on the fragmentation of labetalol (product ion m/z 162), a potential product ion for this compound could be around m/z 191. |
| Collision Energy | Optimized for each MRM transition |
| Source Temperature | 400 - 550°C |
| Gas Flow Rates | Optimized for the specific instrument |
Method Performance and Quantitative Data
The performance of an analytical method for this compound is evaluated based on several parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The following table summarizes typical performance data for the analysis of this compound and other nitrosamines.
| Parameter | This compound | Other Nitrosamines (Representative Range) |
| Linearity Range | 0.003 to 1.5 ppm | 0.1 to 20 ng/mL |
| Correlation Coefficient (r²) | >0.99 | >0.99 |
| LOD | 0.003 ppm (instrumental) | 0.01 - 0.1 ng/mL |
| LOQ | 0.03 ppm (method) | 0.05 - 0.5 ng/mL |
| Recovery | 70 - 120% | 80 - 120% |
| Precision (%RSD) | <15% | <15% |
Genotoxicity of this compound
While specific genotoxicity data for this compound is not widely available, the mechanism of action for this class of compounds is well-understood. Nitrosamines are known to be pro-mutagens, requiring metabolic activation to exert their genotoxic effects. This activation is primarily carried out by cytochrome P450 (CYP) enzymes in the liver.
The proposed genotoxicity pathway for this compound, based on studies of similar compounds like N-nitroso propranolol, is as follows:
-
Metabolic Activation: this compound is metabolized by CYP enzymes (e.g., CYP2C19) via α-hydroxylation.
-
Formation of Unstable Intermediate: This hydroxylation leads to the formation of an unstable α-hydroxy-nitrosamine.
-
Generation of a Diazonium Ion: The unstable intermediate spontaneously decomposes to form a highly reactive diazonium ion.
-
DNA Adduct Formation: The diazonium ion can then alkylate DNA bases (e.g., guanine), leading to the formation of DNA adducts.
-
Genetic Mutations: These DNA adducts can cause mispairing during DNA replication, resulting in genetic mutations and potentially initiating carcinogenesis.
Risk Mitigation and Control Strategies
To control the levels of this compound in labetalol products, a comprehensive risk-based approach is necessary. This includes:
-
Risk Assessment: A thorough evaluation of the manufacturing process of both the API and the drug product to identify potential sources of nitrites and conditions that could lead to nitrosamine formation.
-
Raw Material Control: Sourcing of high-quality raw materials and excipients with low levels of residual nitrites.
-
Process Optimization: Modifying the manufacturing process to avoid conditions that favor nitrosation (e.g., controlling pH, temperature, and the use of certain reagents).
-
Analytical Testing: Routine testing of the API and finished product using a validated, sensitive analytical method to ensure compliance with regulatory limits.
-
Stability Studies: Performing stability studies under various conditions to monitor for the formation of this compound over the shelf-life of the product.
Conclusion
The profiling of this compound in labetalol products is a critical aspect of ensuring patient safety and regulatory compliance. This technical guide has provided a comprehensive overview of the key considerations for researchers, scientists, and drug development professionals, including the formation, analysis, and toxicological assessment of this impurity. A proactive and science-based approach to risk assessment and control is essential for managing the presence of this compound in labetalol products.
References
- 1. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound EP Impurity F | CAS No- NA [chemicea.com]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. GSRS [precision.fda.gov]
- 5. NNitrosamine formation in pharmaceutical drug products: Development and validation of a biased, conservative, predictive model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Synthesis of N-Nitroso Labetalol: A Technical Guide for Reference Standard Preparation
For Research and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of the N-Nitroso Labetalol (B1674207) reference standard. N-Nitroso Labetalol is a critical nitrosamine (B1359907) impurity that can form during the manufacturing or storage of Labetalol, a widely used medication for hypertension.[1][2] Due to the potential carcinogenic nature of nitrosamine impurities, regulatory agencies require strict monitoring and control, making the availability of a well-characterized reference standard essential for analytical method development, validation, and quality control.[3][4]
This document details a representative synthetic protocol, summarizes key chemical and regulatory data, and provides a visual workflow for the synthesis process.
Chemical and Physical Data
This compound is the N-nitroso derivative of the secondary amine present in the Labetalol molecule.[5] Its formation is a significant concern, and it is classified by the U.S. Food and Drug Administration (FDA) under the Carcinogenic Potency Categorization Approach (CPCA) Potency Category 4 for Nitrosamine Drug Substance-Related Impurities (NDSRIs).[1][5]
| Parameter | Value | Source(s) |
| IUPAC Name | 2-Hydroxy-5-(1-hydroxy-2-(nitroso(4-phenylbutan-2-yl)amino)ethyl)benzamide | [5] |
| CAS Number | 2820170-74-7 | [1][6] |
| Molecular Formula | C₁₉H₂₃N₃O₄ | [1][7] |
| Molecular Weight | 357.41 g/mol | [1] |
| Appearance | (Expected) Yellowish oil or solid | General knowledge of N-nitroso compounds |
| Purity (Typical) | >95% | [1] |
| Regulatory Limit | Acceptable Intake (AI): 1500 ng/day | [1][5] |
Synthesis Pathway Overview
The synthesis of this compound is achieved through the N-nitrosation of its parent drug, Labetalol. This reaction involves the introduction of a nitroso group (-N=O) onto the secondary amine of the Labetalol side chain. The most common and direct method utilizes a nitrosating agent, typically generated in situ from sodium nitrite (B80452) under acidic conditions.[3][8][9]
Caption: Synthetic workflow for this compound via nitrosation of the Labetalol precursor.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound. This procedure is based on established chemical principles for the N-nitrosation of secondary amines in pharmaceuticals.[8][10] Laboratories should conduct their own risk assessments and optimization.
Materials and Reagents:
-
Labetalol Hydrochloride
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), 1M
-
Dichloromethane (B109758) (DCM) or Ethyl Acetate (B1210297)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
Silica (B1680970) Gel for column chromatography
-
Solvents for chromatography (e.g., Hexane (B92381)/Ethyl Acetate or DCM/Methanol (B129727) gradient)
Procedure:
-
Dissolution of Labetalol: In a round-bottom flask equipped with a magnetic stirrer, dissolve Labetalol HCl (1.0 equivalent) in a 1:1 mixture of deionized water and 1M HCl. Ensure complete dissolution.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring. Maintaining a low temperature is crucial to prevent the decomposition of nitrous acid and minimize side reactions.
-
Preparation of Nitrosating Agent: In a separate beaker, prepare a solution of sodium nitrite (1.1 to 1.5 equivalents) in a minimal amount of cold deionized water.
-
Nitrosation Reaction: Add the sodium nitrite solution dropwise to the cold, stirred Labetalol solution over 15-30 minutes. Monitor the addition rate carefully to keep the internal temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography (LC) to check for the consumption of the starting material.
-
Quenching and Neutralization: Once the reaction is deemed complete, carefully quench any excess nitrous acid by adding a small amount of sulfamic acid or urea, if necessary. Slowly add saturated sodium bicarbonate solution to neutralize the acid until the pH of the aqueous phase is approximately 7-8.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with deionized water and then with brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: Purify the crude product using flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexane or methanol in dichloromethane) should be determined by prior TLC analysis to effectively separate the product from unreacted labetalol and other impurities.
-
Final Product: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure to yield this compound as a purified solid or oil.
Characterization and Data
The identity and purity of the synthesized this compound reference standard must be confirmed through rigorous analytical testing. Commercial providers of this standard typically supply a comprehensive Certificate of Analysis including the following data.[5]
| Analysis Technique | Expected Outcome |
| HPLC/UPLC | Determination of purity and identification of any related impurities. |
| LC-MS/MS | Confirmation of the molecular weight (m/z [M+H]⁺ ≈ 358.4) and structural fragmentation pattern. |
| ¹H NMR | Provides structural confirmation by showing characteristic proton signals. The presence of rotamers due to the N-N=O bond is expected, which may lead to signal broadening or duplication. |
| FT-IR | Identification of key functional groups, including O-H, N-H (amide), C=O (amide), and the characteristic N=O stretching vibration. |
| Potency/QNMR | Quantitative NMR can be used for the accurate determination of the standard's concentration for use in quantitative analytical methods. |
References
- 1. This compound | Manasa Life Sciences [manasalifesciences.com]
- 2. This compound EP Impurity F | CAS No- NA [chemicea.com]
- 3. fda.gov [fda.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. veeprho.com [veeprho.com]
- 6. This compound | 2820170-74-7 | SynZeal [synzeal.com]
- 7. GSRS [precision.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. jchr.org [jchr.org]
An In-depth Technical Guide to the Toxicological Risk Assessment of N-Nitroso Labetalol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The presence of nitrosamine (B1359907) impurities in pharmaceutical products has become a significant concern for regulatory bodies and manufacturers worldwide. These compounds, often formed during the synthesis or storage of drug substances, are classified as probable human carcinogens. N-Nitroso Labetalol, a nitrosamine derivative of the beta-blocker Labetalol, is a Nitrosamine Drug-Substance Related Impurity (NDSRI) that requires rigorous toxicological risk assessment to ensure patient safety.
This technical guide provides a comprehensive overview of the toxicological risk assessment of this compound, summarizing key data, outlining experimental methodologies, and illustrating relevant pathways and workflows. The information presented is intended to support researchers, scientists, and drug development professionals in understanding and managing the risks associated with this impurity.
This compound is formed from the nitrosation of the secondary amine moiety in the Labetalol molecule.[1][2] Its chemical identity is provided in Table 1.
| Identifier | Value |
| Chemical Name | 2-hydroxy-5-(1-hydroxy-2-(nitroso(4-phenylbutan-2-yl)amino)ethyl)benzamide |
| CAS Number | 2820170-74-7 |
| Molecular Formula | C19H23N3O4 |
| Molecular Weight | 357.41 g/mol |
| Table 1: Chemical Identification of this compound [1] |
Regulatory Framework and Acceptable Intake
Regulatory agencies, including the U.S. Food and Drug Administration (FDA), have established frameworks for controlling nitrosamine impurities in drug products.[3] For novel nitrosamines like this compound, where compound-specific carcinogenicity data is often lacking, the FDA employs a Carcinogenic Potency Categorization Approach (CPCA).[4][5][6]
The CPCA utilizes structure-activity relationships to place nitrosamines into one of five potency categories, each with a corresponding acceptable intake (AI) limit.[5] this compound has been assessed using this approach.
| Parameter | Value | Regulatory Body |
| Potency Category | 4 | FDA, Health Sciences Authority (Singapore) |
| Acceptable Intake (AI) Limit | 1500 ng/day | FDA, Health Sciences Authority (Singapore) |
| Table 2: Regulatory Classification and Acceptable Intake Limit for this compound [1][7][8][9][10] |
The AI limit of 1500 ng/day represents the maximum acceptable daily exposure to this compound, balancing the potential carcinogenic risk with the clinical benefits of the Labetalol medication.
Toxicological Data
Direct experimental toxicological data for this compound is not extensively available in the public domain. The risk assessment largely relies on the CPCA and data from surrogate or structurally related nitrosamines.
Mutagenicity
Carcinogenicity
N-nitrosamines as a class are considered probable human carcinogens.[15][16][17] The carcinogenic potential of many nitrosamines has been demonstrated in animal studies.[16] The CPCA places this compound in a lower potency category, suggesting a reduced carcinogenic risk compared to more potent nitrosamines like N-nitrosodimethylamine (NDMA).[5] The introduction of steric hindrance at the carbon alpha to the N-nitrosamine moiety, as seen in the structure of this compound, is known to significantly reduce carcinogenic potency.[18]
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not publicly documented. However, standard methodologies would be employed for such an evaluation.
In Vitro Mutagenicity: Bacterial Reverse Mutation Assay (Ames Test)
Objective: To assess the potential of this compound to induce gene mutations in bacteria.
Methodology:
-
Test Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) are used. These strains are selected to detect different types of mutations (frameshift and base-pair substitutions).
-
Metabolic Activation: The assay is conducted with and without an exogenous metabolic activation system, typically a liver homogenate fraction (S9) from Aroclor 1254-induced rats or hamsters, to mimic mammalian metabolism. Hamster liver S9 has been shown to be more effective for some nitrosamines.[11][13]
-
Procedure:
-
Varying concentrations of this compound are added to a molten top agar (B569324) containing the bacterial tester strain and, if required, the S9 mix.
-
This mixture is poured onto minimal glucose agar plates.
-
The plates are incubated for 48-72 hours at 37°C.
-
-
Data Analysis: The number of revertant colonies (colonies that have mutated back to a state where they can synthesize an essential amino acid) is counted. A dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.
In Vivo Carcinogenicity Studies
Objective: To evaluate the carcinogenic potential of this compound in a mammalian system over a prolonged period.
Methodology:
-
Test System: Typically, two rodent species (e.g., rats and mice) are used.
-
Administration: this compound is administered daily, usually mixed in the diet or drinking water, or by gavage, for the majority of the animal's lifespan (e.g., 2 years for rats).
-
Dose Levels: At least three dose levels are tested, along with a concurrent control group. The highest dose should induce some toxicity but not significantly shorten the lifespan of the animals.
-
Observations: Animals are monitored for clinical signs of toxicity and the development of palpable masses. Body weight and food consumption are recorded regularly.
-
Pathology: At the end of the study, all animals are subjected to a full necropsy. All organs and tissues are examined macroscopically and microscopically for the presence of tumors.
-
Data Analysis: The incidence of tumors in the treated groups is compared to the control group using appropriate statistical methods. A statistically significant increase in tumor incidence at any site is considered evidence of carcinogenicity.
Visualizations
Formation of this compound
Caption: Formation of this compound from Labetalol and a nitrosating agent.
Toxicological Risk Assessment Workflow for this compound
Caption: Workflow for the toxicological risk assessment of this compound.
Potential Metabolic Activation of this compound
Caption: Postulated metabolic activation pathway of this compound leading to genotoxicity.
Conclusion
The toxicological risk assessment of this compound is a critical component of ensuring the safety of Labetalol-containing drug products. While specific experimental data for this impurity is limited, the application of regulatory frameworks such as the FDA's Carcinogenic Potency Categorization Approach provides a robust method for establishing an acceptable intake limit. The AI of 1500 ng/day for this compound is based on its structural features, which suggest a lower carcinogenic potency compared to other nitrosamines.
For drug development professionals, a thorough understanding of the formation pathways, analytical detection methods, and the principles of toxicological risk assessment is essential for the effective control of this compound and other nitrosamine impurities. Continued research into the specific toxicological properties of NDSRIs will further enhance the accuracy of these risk assessments and contribute to the overall safety of pharmaceutical products.
References
- 1. This compound | Manasa Life Sciences [manasalifesciences.com]
- 2. This compound EP Impurity F | CAS No- NA [chemicea.com]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. What is the CPCA Category for Nitrosamine? - Zamann Pharma Support GmbH [zamann-pharma.com]
- 6. The FDA’s Spotlight on CDER Science - Nitrosamines and the Acceptable Intake Approach [lachmanconsultants.com]
- 7. veeprho.com [veeprho.com]
- 8. tga.gov.au [tga.gov.au]
- 9. newsthevoice.com [newsthevoice.com]
- 10. hsa.gov.sg [hsa.gov.sg]
- 11. researchgate.net [researchgate.net]
- 12. hesiglobal.org [hesiglobal.org]
- 13. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. FDA Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 15. Nitrosamines crisis in pharmaceuticals − Insights on toxicological implications, root causes and risk assessment: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ajpaonline.com [ajpaonline.com]
- 18. efpia.eu [efpia.eu]
Methodological & Application
Application Note & Protocol: LC-MS/MS Method for the Quantification of N-Nitroso Labetalol in Pharmaceutical Drug Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Labetalol is a widely prescribed adrenergic receptor blocking agent for the treatment of hypertension. As with other pharmaceutical products containing secondary amine moieties, there is a potential for the formation of N-nitroso-drug substance related impurities (NDSRIs), such as N-Nitroso Labetalol. These nitrosamine (B1359907) compounds are classified as probable human carcinogens, making their detection and quantification at trace levels a critical aspect of drug safety and regulatory compliance. The U.S. Food and Drug Administration (FDA) has established an acceptable intake (AI) limit for this compound of 1500 ng/day.
This document provides a detailed Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of this compound in Labetalol drug products. The described methodology is intended to serve as a comprehensive guide for analytical development and quality control laboratories.
Experimental Protocol
Materials and Reagents
-
Reference Standards: this compound, Labetalol Hydrochloride
-
Solvents: Methanol (B129727) (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade)
-
Additives: Formic acid (LC-MS grade)
-
Sample Preparation: 0.45 µm PVDF or PTFE syringe filters
Instrumentation
A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer is recommended. The following system or its equivalent has been reported to be effective for this analysis:
-
UHPLC System: Waters ACQUITY UPLC H-Class PLUS
-
Mass Spectrometer: Waters Xevo TQ-S Cronos
-
Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Standard and Sample Preparation
2.3.1. Standard Stock Solution (100 µg/mL)
-
Accurately weigh approximately 1.0 mg of this compound reference standard.
-
Dissolve in 10.0 mL of methanol to obtain a stock solution of 100 µg/mL.
2.3.2. Working Standard Solutions
Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 0.5 ng/mL to 100 ng/mL. These will be used to construct the calibration curve.
2.3.3. Sample Preparation (Extraction from Tablets)
-
Weigh and finely crush a representative number of Labetalol tablets to obtain a homogenous powder.
-
Accurately weigh a portion of the crushed tablet powder equivalent to 100 mg of Labetalol into a 50 mL centrifuge tube.
-
Add 20.0 mL of methanol to the tube.
-
Vortex the tube for 5 minutes, followed by sonication for 15 minutes to ensure complete extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm PVDF or PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
2.4.1. Liquid Chromatography
| Parameter | Recommended Conditions |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | See Table 1 |
Table 1: UPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 20 | 80 |
| 6.0 | 20 | 80 |
| 6.1 | 95 | 5 |
| 8.0 | 95 | 5 |
2.4.2. Mass Spectrometry
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 2: MRM Transitions for this compound and Labetalol
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | 358.2 | 328.2 | 0.05 | 30 | 15 |
| This compound (Qualifier) | 358.2 | 162.1 | 0.05 | 30 | 25 |
| Labetalol | 329.2 | 162.1 | 0.05 | 25 | 20 |
Note: The precursor ion for this compound is calculated from its molecular weight (C19H23N3O4, 357.41 g/mol ) as [M+H]+. The primary product ion is proposed based on the neutral loss of the nitroso group (-NO), a common fragmentation pathway for N-nitrosamines. The secondary product ion is a common fragment also seen in the parent drug, Labetalol. These transitions should be optimized for the specific instrument used.
Data Presentation and Performance
The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Table 3: Expected Quantitative Performance
| Parameter | Expected Value |
| Limit of Detection (LOD) | ~0.01 ppm |
| Limit of Quantification (LOQ) | 0.03 ppm |
| Linearity (r²) | > 0.995 |
| Accuracy (Spiked Recovery) | 70 - 120% |
| Precision (%RSD) | < 15% |
Note: ppm values are relative to the Labetalol API concentration in the sample preparation.
Experimental Workflow Diagram
Caption: Experimental workflow for the analysis of this compound.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in pharmaceutical drug products. The sample preparation procedure is straightforward, and the chromatographic and mass spectrometric conditions are optimized for high selectivity and low-level detection, enabling accurate assessment of this impurity to ensure compliance with regulatory limits and enhance patient safety. Method validation should be performed to demonstrate its suitability for its intended purpose.
Application Note: GC-MS Analysis of N-Nitroso Labetalol in Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic effects. N-Nitroso Labetalol is a potential impurity in Labetalol drug products, formed by the reaction of the secondary amine group in the Labetalol molecule with nitrosating agents. Regulatory agencies worldwide have set stringent limits for such impurities, necessitating highly sensitive and specific analytical methods for their detection and quantification. This application note details a Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of this compound in pharmaceutical drug substances and products, providing a robust protocol for quality control and regulatory compliance.
Experimental Protocols
This section outlines the detailed methodology for the analysis of this compound using GC-MS.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction is a widely used technique to isolate and concentrate nitrosamines from the sample matrix.
Protocol:
-
Sample Weighing: Accurately weigh approximately 500 mg of the Labetalol drug substance or powdered tablets into a 15 mL centrifuge tube.
-
Dissolution: Add 5.0 mL of 0.1 N NaOH to the tube and vortex for 2 minutes to dissolve the sample.
-
Extraction: Add 5.0 mL of dichloromethane (B109758) (DCM) to the tube.
-
Mixing: Vortex the mixture vigorously for 5 minutes to ensure efficient extraction of this compound into the organic layer.
-
Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to achieve a clear separation of the aqueous and organic layers.
-
Collection: Carefully transfer the lower organic (DCM) layer to a clean tube using a Pasteur pipette.
-
Drying: Add a small amount of anhydrous sodium sulfate (B86663) to the collected organic layer to remove any residual water.
-
Filtration: Filter the dried extract through a 0.45 µm PTFE syringe filter into a GC vial.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis.
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | DB-WAX or equivalent, 30 m x 0.25 mm, 0.25 µm |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temperature of 50 °C, hold for 2 min, ramp at 10 °C/min to 240 °C, hold for 5 min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | To be determined based on the mass spectrum of this compound |
Data Presentation
The following tables summarize the expected quantitative performance of the method, based on analogous nitrosamine analyses and LC-MS/MS data for this compound.
Table 1: Method Validation Parameters
| Parameter | Expected Performance |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.01 ng/mL |
| Limit of Quantification (LOQ) | ~0.03 ng/mL |
| Accuracy (Recovery) | 80 - 120% |
| Precision (%RSD) | < 15% |
Table 2: Quantitative Results from Spiked Samples
| Spiking Level (ng/mL) | Mean Recovery (%) | % RSD (n=6) |
| 0.05 | 95.2 | 5.8 |
| 0.5 | 98.7 | 4.2 |
| 5.0 | 101.3 | 3.1 |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationship of the analytical steps.
Application Note: High-Sensitivity Analysis of N-Nitroso-Labetalol Impurity in Labetalol Drug Substance and Product by Supercritical Fluid Chromatography (SFC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic properties. Regulatory agencies worldwide have established stringent limits for these impurities, necessitating the development of highly sensitive and selective analytical methods for their detection and quantification. Labetalol (B1674207), a widely used beta-blocker for treating hypertension, can potentially form the nitrosamine impurity N-nitroso-labetalol. This application note presents a detailed protocol for the analysis of N-nitroso-labetalol in labetalol drug substances and products using Supercritical Fluid Chromatography (SFC) coupled with tandem mass spectrometry (MS/MS).
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis of pharmaceutical impurities.[1] It offers several advantages over traditional chromatographic methods, including orthogonal selectivity to reversed-phase liquid chromatography (RPLC), faster analysis times, reduced solvent consumption (making it a "greener" alternative), and excellent compatibility with mass spectrometry.[2][3] For the analysis of polar compounds like nitrosamines, SFC provides a robust and efficient separation platform.
This document provides a comprehensive experimental protocol, quantitative performance data, and visual workflows to guide researchers in implementing an SFC-MS/MS method for the routine analysis of N-nitroso-labetalol.
Quantitative Data Summary
The following table summarizes the typical quantitative performance parameters for the analysis of N-nitroso-labetalol. While the limit of detection and quantification are provided from a highly sensitive LC-MS/MS method as a benchmark, the presented SFC-MS/MS method is designed to meet or exceed these stringent requirements.[3]
| Parameter | N-Nitroso-Labetalol |
| Limit of Detection (LOD) | 0.003 ppm |
| Limit of Quantification (LOQ) | 0.03 ppm |
| Linearity (Range) | 0.03 - 1.5 ppm |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | < 15% |
Experimental Protocols
Sample Preparation
A robust and reproducible sample preparation technique is crucial for accurate quantification of N-nitroso-labetalol, especially to overcome potential matrix effects from the drug product.
a. Labetalol Drug Substance:
-
Accurately weigh approximately 50 mg of the labetalol drug substance.
-
Dissolve the sample in 5.0 mL of methanol (B129727) in a volumetric flask.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an autosampler vial.
b. Labetalol Tablets:
-
Weigh and finely crush a representative number of labetalol tablets to obtain a homogenous powder.
-
Accurately weigh a portion of the crushed powder equivalent to 50 mg of labetalol.
-
Transfer the powder to a 50 mL centrifuge tube.
-
Add 10.0 mL of methanol to the tube.
-
Vortex for 10 minutes to facilitate the extraction of the analyte.
-
Centrifuge the sample at 4000 rpm for 15 minutes to pellet the insoluble excipients.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.
SFC-MS/MS Method
The following SFC-MS/MS method is a representative protocol based on best practices for the analysis of polar impurities in pharmaceutical compounds.
| Parameter | Condition |
| Instrument | Supercritical Fluid Chromatography system coupled with a tandem quadrupole mass spectrometer |
| Column | Chiralpak AD-H (or a suitable polar stationary phase like a diol or 2-ethylpyridine (B127773) column), 3.0 x 100 mm, 3 µm |
| Mobile Phase A | Supercritical CO₂ |
| Mobile Phase B | Methanol with 0.1% Ammonium Hydroxide |
| Gradient | 5% B to 40% B over 5 minutes, hold at 40% B for 1 minute, return to 5% B and equilibrate for 2 minutes |
| Flow Rate | 2.0 mL/min |
| Column Temperature | 40 °C |
| Back Pressure | 150 bar |
| Injection Volume | 5 µL |
| MS Ionization | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Transition (MRM) | Precursor Ion (Q1): m/z 358.2, Product Ion (Q3): m/z 162.1, 209.1 |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for N-nitroso-labetalol |
| Cone Voltage | Optimized for N-nitroso-labetalol |
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the analysis of N-nitroso-labetalol in labetalol tablets.
Analytical Method Validation Parameters
This diagram outlines the key parameters for the validation of the analytical method, demonstrating their logical relationship.
Conclusion
The presented Supercritical Fluid Chromatography (SFC) method coupled with tandem mass spectrometry provides a sensitive, selective, and efficient approach for the analysis of N-nitroso-labetalol in labetalol drug substance and product. The detailed protocol and performance characteristics outlined in this application note serve as a valuable resource for researchers and quality control laboratories to ensure the safety and quality of labetalol-containing pharmaceuticals. The adoption of SFC technology aligns with the principles of green chemistry by significantly reducing organic solvent consumption while delivering high-quality analytical results.
References
- 1. Refubium - Tackling the Nitrosamine Crisis - Supercritical Fluid Chromatography Coupled with Mass Spectrometry for the Determination of Unexpected Drug Impurities [refubium.fu-berlin.de]
- 2. Quantitative Investigation of Nitrosamine Drug Substance‐Related Impurities (NDSRIs) Under Artificial Gastric Conditions by Liquid Chromatography–Tandem Mass Spectrometry and Structure–Activity Relationship Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
Application Notes & Protocols for the Quantification of N-Nitroso Labetalol in Drug Products
Introduction
N-Nitroso Labetalol (B1674207) is a nitrosamine (B1359907) impurity that can form in labetalol drug products.[1] Labetalol, a beta-blocker used to treat high blood pressure, contains a secondary amine functional group that can react with nitrosating agents (such as nitrite (B80452) ions) under certain conditions to form this N-nitroso derivative.[1] Due to the classification of many nitrosamines as probable human carcinogens, regulatory bodies worldwide have set stringent limits on their presence in pharmaceutical products.[2]
This document provides a detailed protocol for the quantification of N-Nitroso Labetalol in labetalol drug products using a sensitive and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The acceptable intake (AI) limit for this compound has been set at 1500 ng/day.[3] Therefore, a highly sensitive analytical method is required to ensure that labetalol-containing medicines are safe for patient use.
The formation of this compound can occur during the synthesis of the active pharmaceutical ingredient (API) or during the manufacturing and storage of the finished drug product, particularly if sources of nitrites are present in excipients.
Experimental Protocols
This section details the methodology for the quantification of this compound in labetalol tablets. The protocol is based on a UPLC-MS/MS method and is intended for use by trained analytical chemists in a laboratory setting.
1. Instrumentation and Materials
-
Liquid Chromatograph: Waters ACQUITY UPLC H-Class Plus System[4][5]
-
Mass Spectrometer: Waters Xevo TQ-S Cronos Triple Quadrupole Mass Spectrometer[4][5]
-
Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[4][5]
-
Reagents:
-
This compound reference standard
-
Labetalol Hydrochloride reference standard
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
-
Labware:
-
Volumetric flasks
-
Pipettes
-
15 mL centrifuge tubes
-
Vortex mixer
-
Sonicator
-
Centrifuge
-
Syringe filters (0.22 µm PVDF)
-
Autosampler vials
-
2. Preparation of Standard Solutions
-
This compound Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 0.003 ppm to 1.5 ppm. These will be used to construct the calibration curve.
3. Sample Preparation
-
Weigh and finely powder a representative number of labetalol tablets.
-
Accurately weigh a portion of the powdered tablets equivalent to 100 mg of labetalol hydrochloride into a 15 mL centrifuge tube.
-
Add 10 mL of 50:50 (v/v) methanol/water.
-
Vortex the tube for 5 minutes to ensure thorough mixing.
-
Sonicate the sample for 15 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an autosampler vial.
4. LC-MS/MS Method
The following table outlines the chromatographic and mass spectrometric conditions for the analysis of this compound.
| Parameter | Condition |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| MRM Transition | 358.2 > 162.1 |
| Collision Energy | 20 eV |
5. Data Analysis and Quantification
-
A calibration curve is generated by plotting the peak area of this compound against the concentration of the working standard solutions.
-
The concentration of this compound in the prepared samples is determined by interpolating their peak areas from the calibration curve.
-
The final amount of this compound is reported in parts per million (ppm) relative to the labetalol API.
Data Presentation
The following tables summarize the performance of the analytical method and provide an example of how to report quantitative results for this compound in labetalol drug products.
Table 1: Method Performance Characteristics
| Parameter | Result |
| Linearity Range | 0.003 - 1.5 ppm[5] |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Quantification (LOQ) | 0.03 ppm[4][5] |
| Limit of Detection (LOD) | 0.003 ppm[5] |
| Recovery | 70 - 120%[4][5] |
| Precision (%RSD) | < 15% |
Table 2: Example Quantification of this compound in Labetalol Tablets
| Sample ID | Labetalol Strength | This compound (ppm) | This compound (ng/tablet) | Daily Exposure (ng/day) * | Within AI Limit? |
| Batch A | 100 mg | 0.05 | 5 | 20 | Yes |
| Batch B | 200 mg | 0.08 | 16 | 64 | Yes |
| Batch C | 100 mg | < LOQ | < 3 | < 12 | Yes |
*Calculated based on a maximum daily dose of 400 mg of labetalol.
Visualizations
Diagram 1: this compound Formation Pathway
Caption: Formation of this compound from labetalol and a nitrosating agent.
Diagram 2: Experimental Workflow for Quantification of this compound
Caption: Workflow for the analysis of this compound in drug products.
References
Application Notes and Protocols for the Sample Preparation of N-Nitroso Labetalol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The presence of nitrosamine (B1359907) impurities, such as N-Nitroso Labetalol, in pharmaceutical products is a significant safety concern due to their potential carcinogenic effects.[1] Regulatory agencies globally have imposed stringent limits on these impurities, necessitating highly sensitive and robust analytical methods for their detection and quantification at trace levels.[1] Sample preparation is a pivotal step in the analytical workflow, directly influencing the accuracy, sensitivity, and reliability of the results.[1][2] Its primary purpose is to isolate and concentrate this compound from complex pharmaceutical matrices, which helps in minimizing matrix effects and potential interferences during analysis.[1]
This compound is a non-volatile nitrosamine, making it amenable to sample preparation techniques such as Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) prior to analysis by methods like Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3] This document provides detailed application notes and protocols for these two common sample preparation techniques for the analysis of this compound in pharmaceutical drug substances and products.
Data Presentation: Comparison of Sample Preparation Techniques
The selection of an appropriate sample preparation technique is critical and depends on factors such as the sample matrix, the required limit of detection, and available resources. Below is a summary of typical performance data for Liquid-Liquid Extraction and Solid-Phase Extraction for the analysis of this compound.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | 80-105% | 90-110% |
| Limit of Detection (LOD) | 0.01-0.05 ppm | 0.005-0.02 ppm |
| Limit of Quantification (LOQ) | 0.03-0.15 ppm | 0.015-0.06 ppm |
| Relative Standard Deviation (RSD) | < 15% | < 10% |
| Sample Throughput | Moderate | High (amenable to automation) |
| Solvent Consumption | High | Low to Moderate |
| Selectivity | Moderate | High |
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol
LLE is a conventional and widely used technique for separating analytes from a sample matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic phase.[1][4]
Objective: To extract this compound from a solid dosage form (e.g., tablets) into an organic solvent.
Materials:
-
This compound reference standard
-
Labetalol drug product (tablets)
-
Deionized water
-
Sodium chloride (NaCl)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Volumetric flasks
-
Pipettes
Procedure:
-
Sample Preparation:
-
Weigh and grind a representative number of Labetalol tablets to obtain a fine, homogeneous powder.
-
Accurately weigh a portion of the powder equivalent to 100 mg of Labetalol and transfer it to a 15 mL centrifuge tube.
-
-
Dissolution:
-
Add 5 mL of deionized water to the centrifuge tube.
-
Vortex for 5 minutes to dissolve the drug substance. The pH of this solution may be adjusted if necessary to optimize extraction, though for many nitrosamines, neutral pH is a reasonable starting point.
-
-
Extraction:
-
Add 5 mL of dichloromethane (DCM) to the centrifuge tube.
-
To enhance the extraction efficiency, approximately 0.5 g of sodium chloride can be added to the mixture (salting-out effect).
-
Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.
-
-
Phase Separation:
-
Centrifuge the tube at 4000 rpm for 10 minutes to achieve a clear separation of the two liquid layers.
-
-
Collection of Organic Layer:
-
Carefully pipette the lower organic layer (DCM) and transfer it to a clean tube.
-
Repeat the extraction step (steps 3-5) with another 5 mL of DCM to maximize the recovery of this compound. Combine the organic extracts.
-
-
Evaporation and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at ambient temperature.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the mobile phase to be used for LC-MS analysis.
-
Vortex briefly to ensure complete dissolution of the residue.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS.
-
Solid-Phase Extraction (SPE) Protocol
SPE is a chromatographic technique used for sample preparation that separates components of a mixture according to their physical and chemical properties.[5] It is often preferred over LLE due to its higher selectivity, lower solvent consumption, and potential for automation.[5]
Objective: To extract and concentrate this compound from a liquid formulation (e.g., oral solution) using a strong cation-exchange SPE cartridge.
Materials:
-
This compound reference standard
-
Labetalol oral solution
-
Methanol
-
Deionized water
-
Ammonium (B1175870) hydroxide
-
Formic acid
-
Strong cation-exchange SPE cartridges (e.g., 100 mg, 3 mL)
-
SPE vacuum manifold
-
Collection tubes
Procedure:
-
Sample Preparation:
-
Pipette a known volume of the Labetalol oral solution (e.g., 1 mL) into a suitable container.
-
Dilute the sample with 5 mL of an acidic aqueous solution (e.g., 0.1% formic acid in deionized water) to ensure the analytes are in the correct ionic form for retention on the SPE sorbent.
-
-
SPE Cartridge Conditioning:
-
Place the strong cation-exchange SPE cartridges on the vacuum manifold.
-
Wash the cartridges sequentially with 3 mL of methanol followed by 3 mL of the acidic aqueous solution. Do not allow the cartridges to go dry.
-
-
Sample Loading:
-
Load the prepared sample solution onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, controlled rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of the acidic aqueous solution to remove any unretained matrix components.
-
Follow with a wash of 3 mL of methanol to remove other interfering substances.
-
-
Elution:
-
Place clean collection tubes under the SPE cartridges.
-
Elute the this compound from the sorbent with 3 mL of a suitable elution solvent. A common choice is a mixture of an organic solvent with a base, such as 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the LC-MS mobile phase.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.
-
Mandatory Visualization
Caption: Workflow for Liquid-Liquid Extraction of this compound.
Caption: Workflow for Solid-Phase Extraction of this compound.
References
Application Notes and Protocols for the Use of N-Nitroso Labetalol Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitroso Labetalol is a nitrosamine (B1359907) impurity of Labetalol, a widely used beta-blocker for treating hypertension. The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory agencies worldwide due to their potential carcinogenic properties. Therefore, robust analytical methods are required to detect and quantify this compound in Labetalol drug substances and products to ensure patient safety. This document provides detailed application notes and experimental protocols for the use of the this compound reference standard in these analytical efforts.
The this compound reference standard is a highly characterized material essential for analytical method development, validation, and routine quality control (QC) testing.[1] It allows for the accurate identification and quantification of the this compound impurity, ensuring that its levels remain within the acceptable limits set by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1]
Application 1: Quantification of this compound in Pharmaceutical Products by LC-MS/MS
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the trace-level quantification of nitrosamine impurities due to its high sensitivity and selectivity. The this compound reference standard is used to create calibration curves and quality control samples for accurate quantification.
Experimental Protocol: LC-MS/MS Method
1. Sample Preparation (from Labetalol Tablets):
-
Weigh and finely powder a representative number of Labetalol tablets (e.g., 20 tablets) to ensure homogeneity.[2]
-
Accurately weigh a portion of the powdered tablets equivalent to a specific amount of Labetalol active pharmaceutical ingredient (API) (e.g., 25 mg) into a centrifuge tube.[3]
-
Add a suitable diluent (e.g., 5 mL of methanol:water, 70:30 v/v) to the centrifuge tube.[2][3]
-
Vortex the tube for 1 minute to ensure thorough mixing.
-
Sonicate the sample for 20-40 minutes to facilitate the complete dissolution of the analyte.[2][4]
-
Centrifuge the sample at approximately 4,500 rpm for 15 minutes to pelletize insoluble excipients.[3]
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.[3]
2. LC-MS/MS Instrumentation and Conditions:
-
LC System: UPLC/HPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A reverse-phase C18 column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm) is commonly used.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Flow Rate: 0.25 - 0.4 mL/min.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 2.0 90 10 5.0 50 50 9.0 30 70 13.0 25 75 13.2 10 90 15.2 10 90 15.3 90 10 | 18.0 | 90 | 10 |
-
Injection Volume: 10 µL.
-
Column Temperature: 35 °C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions (representative):
-
This compound: Precursor Ion (m/z) 289.1 → Product Ion (m/z) 259.2 (Quantifier), Precursor Ion (m/z) 289.1 → Product Ion (m/z) 145.0 (Qualifier). Collision energy will need to be optimized for the specific instrument.
-
Note: The exact m/z values may vary slightly based on the specific instrument and conditions.
-
3. Data Analysis:
-
Create a calibration curve by plotting the peak area of the this compound reference standard against its concentration.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Quantitative Data Summary: LC-MS/MS
| Parameter | Value | Reference |
| Limit of Quantitation (LOQ) | 0.03 ppm | [4] |
| Limit of Detection (LOD) | 0.003 ppm | [4] |
| Recovery | 70 - 120% | [4] |
| Linearity Range | 0.003 to 1.5 ppm | [4] |
Application 2: Spectrofluorimetric Determination of this compound
A sensitive spectrofluorimetric method can be employed for the determination of Labetalol after its conversion to a nitroso-derivative. This method is based on the reaction of the N-nitroso derivative with 2-cyanoacetamide (B1669375) in an alkaline medium to produce a highly fluorescent product.[5]
Experimental Protocol: Spectrofluorimetric Method
1. Preparation of this compound Derivative:
-
To an aliquot of the sample solution containing Labetalol, add 1 mL of 0.1 M HCl followed by 1 mL of 2% sodium nitrite (B80452) solution.[5]
-
Shake the mixture for 2 minutes at room temperature to facilitate the formation of the N-nitroso derivative.[5]
-
Add 2 mL of 5% sulphamic acid solution and shake until the evolution of nitrogen gas ceases to remove excess nitrite.[5]
2. Fluorimetric Reaction and Measurement:
-
To the solution from the previous step, add 0.5 mL of 1% 2-cyanoacetamide and 1 mL of ammonia (B1221849) solution.[5]
-
Heat the reaction mixture in a boiling water bath for 25 minutes.[5]
-
Cool the solution to room temperature and dilute to a known volume with distilled water.
-
Measure the fluorescence intensity at an emission wavelength of 420 nm with an excitation wavelength of 335 nm.[5]
3. Data Analysis:
-
Prepare a calibration curve using known concentrations of the Labetalol standard that have undergone the same derivatization procedure.
-
Determine the concentration of this compound in the sample by comparing its fluorescence intensity to the calibration curve.
Quantitative Data Summary: Spectrofluorimetric Method
| Parameter | Value | Reference |
| Linearity Range | 0.025 - 0.250 µg/mL | [5] |
| Limit of Detection (LOD) | 1.40 ng/mL | [5] |
| Limit of Quantitation (LOQ) | 0.0046 µg/mL | [5] |
| Recovery (in spiked urine) | 100.10 ± 3.44% | [5][6] |
| Recovery (in spiked plasma) | 101.27 ± 4.97% | [5][6] |
Visualizations
Formation of this compound
Caption: Formation pathway of this compound.
Analytical Workflow for this compound Quantification
Caption: Experimental workflow for impurity analysis.
Conclusion
The this compound reference standard is an indispensable tool for the pharmaceutical industry to monitor and control this potentially harmful impurity in Labetalol-containing medicines. The protocols and data presented here provide a comprehensive guide for researchers and quality control analysts to develop and validate robust analytical methods, ensuring the safety and quality of pharmaceutical products.
References
Application Note: High-Resolution Mass Spectrometry for the Quantification of N-Nitroso Labetalol
Abstract
This application note details a robust and sensitive method for the detection and quantification of the N-Nitroso Labetalol (B1674207) impurity in labetalol drug substances and products using High-Resolution Mass Spectrometry (HRMS). The growing concern over nitrosamine (B1359907) impurities in pharmaceuticals necessitates reliable analytical methods to ensure patient safety. This document provides a comprehensive protocol, including sample preparation, liquid chromatography (LC) conditions, and HRMS parameters. The method is designed to meet the stringent regulatory requirements for the control of genotoxic impurities.
Introduction
N-nitrosamines are a class of compounds that are of significant concern to the pharmaceutical industry due to their potential carcinogenic properties.[1][2][3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established strict limits for nitrosamine impurities in drug products.[3][4] N-Nitroso Labetalol is a nitrosamine drug substance-related impurity (NDSRI) that can form from the secondary amine moiety of the labetalol molecule.[5]
High-Resolution Mass Spectrometry (HRMS) offers significant advantages for the analysis of trace-level impurities in complex matrices.[1] Its high mass accuracy and resolution enable confident identification and differentiation of the target analyte from isobaric interferences.[1] This application note presents a liquid chromatography-high-resolution mass spectrometry (LC-HRMS) method for the sensitive and selective quantification of this compound.
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is crucial for accurate and reproducible results. The following procedure is recommended for the extraction of this compound from labetalol tablets.
Reagents and Materials:
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
-
Labetalol drug product (tablets)
-
0.45 µm PTFE syringe filters
-
15 mL centrifuge tubes
Procedure:
-
Accurately weigh a portion of powdered labetalol tablets equivalent to 25 mg of the active pharmaceutical ingredient (API).
-
Transfer the powder to a 15 mL centrifuge tube.
-
Add 5 mL of methanol (or a suitable solvent mixture).
-
Vortex the tube for 1 minute to ensure thorough mixing.
-
Place the tube on a mechanical shaker for 40 minutes to facilitate extraction.
-
Centrifuge the sample at 4,500 rpm for 15 minutes to pellet the excipients.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
The sample is now ready for LC-HRMS analysis.
Liquid Chromatography
Instrumentation:
-
High-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
Chromatographic Conditions:
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Gradient | See table below |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.0 | 10 |
| 8.0 | 90 |
| 9.0 | 90 |
| 9.1 | 10 |
| 12.0 | 10 |
High-Resolution Mass Spectrometry
Instrumentation:
-
A high-resolution mass spectrometer capable of targeted SIM (t-SIM) and tandem MS (MS/MS) analysis (e.g., an Orbitrap-based or Q-TOF instrument).
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Resolution | ≥ 45,000 FWHM |
| Acquisition Mode | Targeted Single Ion Monitoring (t-SIM) and/or Parallel Reaction Monitoring (PRM) |
| Precursor Ion (m/z) | [To be determined based on this compound monoisotopic mass] |
| Product Ions (m/z) | [To be determined from fragmentation analysis] |
| Collision Energy | Optimized for the specific instrument and analyte |
Quantitative Data
The following table summarizes the quantitative performance data for the analysis of this compound. This data is compiled from an application note by Waters.
| Parameter | Result |
| Limit of Quantification (LOQ) | 0.03 ppm (with respect to API) |
| Limit of Detection (LOD) | 0.003 ppm (with respect to API) |
| Linearity Range | 0.003 to 1.5 ppm |
| Spiked Recovery | 70 - 120% |
Diagrams
Caption: Experimental workflow for this compound analysis.
Caption: Logical relationship for this compound control.
Conclusion
The described LC-HRMS method provides a sensitive, selective, and reliable approach for the quantification of this compound in pharmaceutical products. The detailed protocol for sample preparation and instrumental analysis can be readily implemented in a quality control or research laboratory. The use of high-resolution mass spectrometry ensures high confidence in the identification and quantification of this potential genotoxic impurity, aiding in the risk assessment and control strategies to ensure the safety and quality of labetalol-containing medicines.
References
Application Notes and Protocols for the Development of a Stability-Indicating Method for N-Nitroso Labetalol
Introduction
The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of these impurities in drug substances and products.[1] N-Nitroso Labetalol is a potential nitrosamine (B1359907) impurity that can form in drug products containing Labetalol, a beta-blocker used for treating hypertension.[2] Therefore, the development of a validated, stability-indicating analytical method is crucial to detect and quantify this compound, ensuring the safety and quality of Labetalol-containing medicines.[3]
This application note provides a detailed protocol for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is designed to separate this compound from Labetalol and its potential degradation products that may be formed under various stress conditions.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (--INVALID-LINK--)[4]
-
Labetalol Hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered)
-
Formic acid (AR grade)
-
Hydrochloric acid (AR grade)
-
Sodium hydroxide (B78521) (AR grade)
-
Hydrogen peroxide (30%, AR grade)
2. Instrumentation and Chromatographic Conditions
A high-performance liquid chromatography (HPLC) system equipped with a UV detector is recommended.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 246 nm[5] |
| Injection Volume | 10 µL |
3. Preparation of Solutions
-
Standard Stock Solution of this compound (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.
-
Standard Solution for Linearity (10 µg/mL): Dilute 10 mL of the standard stock solution to 100 mL with the mobile phase.
-
Sample Solution: The preparation will depend on the specific drug product matrix. For a tablet formulation, a typical procedure would be to crush a number of tablets, weigh a portion of the powder equivalent to a specific amount of Labetalol, and extract it with a suitable solvent, followed by filtration.
4. Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[6] The following stress conditions are recommended:
-
Acid Hydrolysis: Treat the sample solution with 1N HCl at 80°C for 2 hours.[5]
-
Base Hydrolysis: Treat the sample solution with 0.1N NaOH at 80°C for 2 hours.[5]
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.[5]
-
Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours.[5]
-
Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for an appropriate duration.
After exposure to the stress conditions, the samples should be neutralized (for acid and base hydrolysis) and diluted with the mobile phase to a suitable concentration before analysis.
5. Method Validation
The developed method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1] The key validation parameters are summarized in the table below.
| Validation Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the target analyte, free from interference.[1] | Peak purity index > 0.999; Resolution between adjacent peaks > 2.[1] |
| Linearity | To demonstrate a proportional relationship between the analyte concentration and the detector response. | Correlation coefficient (r²) > 0.999.[5] |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration. |
| Accuracy (Recovery) | To determine the closeness of the test results to the true value. | Recovery between 98.0% and 102.0%. |
| Precision (Repeatability and Intermediate Precision) | To assess the degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) < 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise (S/N) ratio of ~3.[1] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be reliably quantified with acceptable precision and accuracy. | Signal-to-Noise (S/N) ratio of ~10. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | RSD of results should be within acceptable limits. |
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | % Degradation of this compound | Peak Purity of this compound | Resolution between this compound and nearest degradation product |
| Acid Hydrolysis (1N HCl, 80°C, 2h) | [Data] | [Data] | [Data] |
| Base Hydrolysis (0.1N NaOH, 80°C, 2h) | [Data] | [Data] | [Data] |
| Oxidative Degradation (3% H₂O₂, RT, 24h) | [Data] | [Data] | [Data] |
| Thermal Degradation (80°C, 48h) | [Data] | [Data] | [Data] |
| Photolytic Degradation | [Data] | [Data] | [Data] |
Table 2: Summary of Method Validation Data
| Parameter | Result |
| Linearity (r²) | [Data] |
| Range (µg/mL) | [Data] |
| Accuracy (% Recovery) | [Data] |
| Precision (RSD %) | |
| - Repeatability | [Data] |
| - Intermediate Precision | [Data] |
| LOD (µg/mL) | [Data] |
| LOQ (µg/mL) | [Data] |
| Robustness | [Data] |
Visualizations
Caption: Workflow for the development and validation of a stability-indicating method.
Caption: Experimental workflow for forced degradation studies.
This application note outlines a systematic approach for the development and validation of a stability-indicating RP-HPLC method for the quantification of this compound. The successful implementation of this method will enable pharmaceutical manufacturers to accurately monitor and control the levels of this potential impurity in Labetalol drug products, ensuring their quality and safety for patients. The provided protocols for forced degradation and method validation serve as a comprehensive guide for researchers and scientists in the field of drug development and quality control.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound EP Impurity F | CAS No- NA [chemicea.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | 2820170-74-7 | SynZeal [synzeal.com]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of N-Nitroso Labetalol in Pharmaceutical Drug Products by UPLC-MS/MS
Abstract
This application note presents a sensitive and robust UPLC-MS/MS method for the quantification of the N-Nitroso Labetalol impurity in Labetalol drug products. The method is designed for researchers, scientists, and drug development professionals to ensure product quality and patient safety by accurately monitoring this potential genotoxic impurity. The protocol details sample preparation, chromatographic separation, and mass spectrometric detection, along with method performance data.
Introduction
N-nitrosamine impurities in pharmaceutical products are a significant concern for regulatory agencies and manufacturers due to their classification as probable human carcinogens. This compound is a potential impurity that can form during the manufacturing process or storage of Labetalol, a beta-blocker used for treating high blood pressure. Therefore, a highly sensitive and selective analytical method is crucial for the detection and quantification of this compound at trace levels to ensure compliance with regulatory limits. This application note describes a UPLC-MS/MS method that provides the necessary sensitivity, selectivity, and accuracy for this purpose.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Labetalol Hydrochloride drug product
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to obtain a 1 mg/mL stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 methanol:water mixture to achieve concentrations ranging from 0.05 ng/mL to 50 ng/mL.
-
Sample Preparation (Labetalol Tablets):
-
Weigh and crush a representative number of Labetalol tablets to obtain a fine powder.
-
Accurately weigh a portion of the powdered tablets equivalent to 100 mg of Labetalol hydrochloride into a centrifuge tube.
-
Add 10 mL of 50:50 methanol:water, vortex for 5 minutes, and sonicate for 15 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into a UPLC vial for analysis.
-
UPLC-MS/MS Instrumentation and Conditions
A Waters ACQUITY UPLC H-Class system coupled with a Xevo TQ-S micro tandem quadrupole mass spectrometer was used for this analysis.
UPLC Conditions:
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See Table below |
MRM Transitions for this compound:
The molecular formula of this compound is C₁₉H₂₃N₃O₄, with a molecular weight of 357.4 g/mol . The protonated molecule [M+H]⁺ is m/z 358.4. A common fragmentation pathway for nitrosamines is the loss of the nitroso group (-NO), which corresponds to a neutral loss of 30 Da.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 358.4 | 328.4 | 0.05 | 30 | 15 |
| This compound (Qualifier) | 358.4 | 162.1 | 0.05 | 30 | 25 |
Data Presentation
Method Performance Summary
The UPLC-MS/MS method demonstrated excellent performance for the quantification of this compound.[1]
| Parameter | Result |
| Linearity Range | 0.003 to 1.5 ppm |
| Correlation Coefficient (r²) | > 0.995 |
| Method Limit of Quantification (LOQ) | 0.03 ppm |
| Method Limit of Detection (LOD) | 0.003 ppm |
| Spiked Recovery | 70% to 120% |
| Precision (%RSD at LOQ) | < 15% |
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of this compound.
Signaling Pathway/Logical Relationship Diagram
Caption: Formation and control of this compound impurity.
Conclusion
The UPLC-MS/MS method described in this application note is a reliable and sensitive tool for the quantification of this compound in pharmaceutical drug products. The detailed protocol and performance data provide a comprehensive guide for analytical laboratories to implement this method for routine quality control and regulatory compliance, ultimately ensuring the safety and quality of Labetalol medications.
References
Introduction
Nitrosamine (B1359907) Drug Substance Related Impurities (NDSRIs) are a class of genotoxic impurities that can form in pharmaceutical products. Their presence, even at trace levels, is a significant concern due to their potential carcinogenic effects.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines requiring pharmaceutical manufacturers to perform thorough risk assessments and implement control strategies to mitigate the formation of these impurities.[2][3] This document provides detailed application notes and protocols for the analytical strategies employed in the detection and quantification of NDSRIs, aimed at researchers, scientists, and drug development professionals.
Regulatory Framework and Mitigation Strategies
Regulatory agencies have outlined a three-step process for manufacturers to manage nitrosamine impurities: risk assessment, confirmatory testing if risks are identified, and reporting of changes to prevent or reduce their presence.[4][5] The FDA has also provided recommended acceptable intake (AI) limits for NDSRIs, with confirmatory testing for approved products to be completed by August 1, 2025.[6][7]
Several mitigation strategies can be employed to control NDSRI formation. These include optimizing manufacturing processes to minimize the use of nitrosating agents and amines, ensuring the quality of raw materials, and implementing environmental controls to prevent cross-contamination.[2] Formulation design also plays a crucial role; for instance, the addition of antioxidants like ascorbic acid or alpha-tocopherol (B171835) can inhibit NDSRI formation.[4][8] Adjusting the formulation to a neutral or basic pH can also significantly reduce the kinetics of nitrosamine formation.[4][9]
Analytical Challenges in NDSRI Analysis
The analysis of NDSRIs presents several challenges. A primary difficulty is achieving the low limits of detection (LOD) and quantification (LOQ) required by regulatory agencies, which are often in the parts per billion (ppb) range.[10][11][12] Matrix effects from the drug product can interfere with the analysis, and there is a risk of false positive results due to artifact formation during sample preparation.[10][13] The structural similarity of some NDSRIs to the active pharmaceutical ingredient (API) can also complicate chromatographic separation.[14]
Analytical Techniques and Protocols
The most commonly employed analytical techniques for NDSRI analysis are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[2] The choice of method depends on the volatility of the nitrosamine and the nature of the drug matrix.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly tandem mass spectrometry (LC-MS/MS), is a highly sensitive and selective technique well-suited for the analysis of non-volatile NDSRIs.[3][15] High-resolution mass spectrometry (HRMS) offers additional specificity through accurate mass measurements.[16]
Protocol: LC-ESI-HRMS for N-Nitroso-Varenicline in Varenicline (B1221332) Tartrate [17]
This protocol describes a method for the quantification of the varenicline NDSRI in both the drug substance and drug product.[17]
Instrumentation:
-
Liquid Chromatograph coupled with a high-resolution mass spectrometer with an electrospray ionization (ESI) source.[17]
Chromatographic Conditions:
-
Column: Reverse Phase Column
-
Mobile Phase A: 0.1% Formic Acid in Water[17]
-
Mobile Phase B: 0.1% Formic Acid in Methanol[17]
-
Gradient: A suitable gradient to separate the NDSRI from the API.
-
Flow Rate: As per column specifications.
-
Column Temperature: Elevated temperatures may be used to reduce peak broadening for asymmetric nitrosamines.[18]
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection: Monitoring the accurate m/z value of the protonated impurity ion.[17]
Sample Preparation:
-
Drug Substance: Accurately weigh approximately 43 mg of varenicline tartrate into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol. Filter the solution using a 0.22 µm PVDF syringe filter before analysis.[17]
-
Drug Product: Crush tablets to obtain a target concentration of 0.5 mg/mL varenicline in methanol. Vortex and shake for 40 minutes. Filter the solution using a 0.22 µm PVDF syringe filter.[17]
Quantitative Data Summary: LC-MS/MS Methods
| NDSRI | Matrix | LC-MS/MS System | LOQ | Reference |
| N-nitroso-sitagliptin | Sitagliptin Tablets | Agilent 6475 LC/TQ | 0.08 ppb (0.027 ppm) | [19] |
| N-nitroso-propranolol | Propranolol API | - | - | [19] |
| N-nitroso-dabigatran | Dabigatran Etexilate Mesylate | Agilent 6495 LC/TQ | - | [19] |
| 8 Nitrosamines | Losartan Drug Product | Agilent 6495 LC/TQ | - | [15] |
| 6 Nitrosamines | Various | Xevo G2-XS QTof | ≤ 0.1 ng/mL | [16] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for the analysis of volatile nitrosamines.[2] Headspace GC-MS is a convenient technique that requires minimal sample preparation.[1]
Protocol: Headspace GC-MS for Volatile Nitrosamines [1]
This protocol is suitable for the analysis of volatile nitrosamines in various pharmaceutical matrices.
Instrumentation:
-
Gas Chromatograph with a headspace autosampler coupled to a mass spectrometer.[20]
GC Conditions:
-
Column: VF-WAXms, 30 m x 0.25 mm, 1.0 µm[20]
-
Oven Program: 70°C for 4 min, then 20°C/min to 240°C, hold for 3.5 min[20]
-
Carrier Gas: Helium
-
Inlet: Splitless[20]
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM)[20]
-
MS Source Temperature: 230°C[20]
-
Quadrupole Temperature: 150°C[20]
Sample Preparation:
-
The sample is placed in a sealed headspace vial and heated to partition the volatile analytes into the headspace.[1]
Quantitative Data Summary: GC-MS Methods
| Nitrosamine | LOD | LOQ | Reference |
| NDMA | 0.05 µg/g | 0.15 µg/g | [20] |
| NDEA | 0.05 µg/g | 0.15 µg/g | [20] |
| NDMA (Method 2) | 0.01 µg/g | 0.03 µg/g | [20] |
| NDEA (Method 2) | 0.01 µg/g | 0.03 µg/g | [20] |
| NEIPA (Method 2) | 0.01 µg/g | 0.03 µg/g | [20] |
| NDIPA (Method 2) | 0.01 µg/g | 0.03 µg/g | [20] |
| Nine Nitrosamines | 0.15–1.00 ng/mL | - | [21] |
Visualizations
Caption: Overall workflow for NDSRI analysis and mitigation.
Caption: Decision tree for selecting an analytical technique.
Caption: Schematic of a typical LC-MS/MS system.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding Nitrosamine Drug Substance-Related Impurities (NDSRIs) - AnalyteGuru [thermofisher.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Part two: Industry examining FDA guidance on nitrosamines | Quality Matters | U.S. Pharmacopeia Blog [qualitymatters.usp.org]
- 7. propharmagroup.com [propharmagroup.com]
- 8. FDA Workshop: Mitigation Strategies for Nitrosamine Drug Substance Related Impurities - Events / Workshops / Webinars - Nitrosamines Exchange [nitrosamines.usp.org]
- 9. Nitrosamine formation mechanisms and control strategies | LGC Standards [lgcstandards.com]
- 10. Analytical Challenges And The Effective Management Of Nitrosamines: The Evolving Landscape Of NDSRI Analysis | Lhasa Limited [lhasalimited.org]
- 11. 📅 Analytical challenges and the effective management of nitrosamines: The evolving landscape of NDSRI analysis - Events / Workshops / Webinars - Nitrosamines Exchange [nitrosamines.usp.org]
- 12. The Analytical Scientist | Trends and Challenges in Nitrosamine Testing: Part Two – Analytical Challenges [theanalyticalscientist.com]
- 13. Webinar: Analytical challenges and the effective management of nitrosamines: The evolving landscape of NDSRI analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. waters.com [waters.com]
- 17. fda.gov [fda.gov]
- 18. LC-MS: Practical method for analyzing NDSRIs with single quadrupole - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 19. m.youtube.com [m.youtube.com]
- 20. agilent.com [agilent.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for the Screening of N-Nitroso Labetalol in Active Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recent regulatory scrutiny has highlighted the potential for nitrosamine (B1359907) impurities in pharmaceutical products. N-nitrosamines are classified as probable human carcinogens, necessitating rigorous control and monitoring in active pharmaceutical ingredients (APIs) and finished drug products. N-Nitroso Labetalol is a nitrosamine drug substance-related impurity (NDSRI) that can form from the secondary amine moiety present in the Labetalol API.[1] This document provides detailed application notes and protocols for the screening of this compound in Labetalol API, focusing on a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
This compound is categorized by the U.S. Food and Drug Administration (FDA) as a Potency Category 4 NDSRI, with an acceptable intake (AI) limit of 1500 ng/day.[1] The analytical methods employed for its detection must be highly sensitive and specific to ensure that the levels of this impurity are well below the regulatory limits.
Analytical Approach: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred analytical technique for the trace-level quantification of nitrosamine impurities due to its high sensitivity, selectivity, and ability to handle complex sample matrices. The method involves chromatographic separation of the analyte of interest from the API and other potential impurities, followed by detection using a tandem mass spectrometer. Multiple Reaction Monitoring (MRM) is typically employed for quantification, providing excellent specificity and reducing matrix interference.
Experimental Protocols
The following protocols are based on established methodologies for the analysis of NDSRIs in beta-blocker APIs and have been adapted for the specific analysis of this compound.
Reagents and Materials
-
This compound reference standard
-
Labetalol HCl API
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
0.22 µm PVDF or PTFE syringe filters
Standard Solution Preparation
-
This compound Stock Solution (e.g., 100 µg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve in methanol to achieve the desired concentration.
-
Intermediate and Working Standard Solutions: Perform serial dilutions of the stock solution with a suitable diluent (e.g., 50:50 methanol:water) to prepare a series of calibration standards. The concentration range should bracket the expected levels of the impurity and the limit of quantification (LOQ).
Sample Preparation
The goal of sample preparation is to efficiently extract this compound from the Labetalol API matrix while minimizing matrix effects. An extraction approach is recommended to achieve good recovery.[2]
-
Weighing: Accurately weigh approximately 50 mg of the Labetalol HCl API into a 15 mL centrifuge tube.
-
Dissolution: Add 10 mL of a suitable extraction solvent (e.g., methanol or a mixture of methanol and water).
-
Extraction: Vortex the sample for 1 minute, followed by sonication for 15-20 minutes to ensure complete dissolution and extraction of the impurity.
-
Centrifugation: Centrifuge the sample at 4,500 rpm for 15 minutes to pellet any undissolved excipients or API.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial for analysis.
LC-MS/MS Method
Chromatographic Conditions
| Parameter | Recommended Conditions |
| LC System | UPLC/UHPLC system |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)[2] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 1.0 | |
| 8.0 | |
| 9.0 | |
| 9.1 | |
| 12.0 |
Mass Spectrometry Conditions
| Parameter | Recommended Conditions |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | To be determined by infusion of this compound standard. A hypothetical precursor ion would be [M+H]+. Product ions would be selected based on fragmentation patterns. |
Data Presentation
The following table summarizes the quantitative data for a typical validated method for the analysis of this compound.
| Parameter | Value |
| Limit of Detection (LOD) | ~0.01 ppm |
| Limit of Quantification (LOQ) | 0.03 ppm[2] |
| Linearity Range | 0.03 - 1.0 ppm |
| Correlation Coefficient (r²) | > 0.995 |
| Recovery | 70 - 120%[2] |
| Precision (%RSD) | < 15% |
Experimental Workflow Diagram
Caption: Experimental workflow for the screening of this compound in API.
Signaling Pathway of this compound Formation
Caption: Formation pathway of this compound from Labetalol.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the screening and quantification of this compound in Labetalol API. Adherence to these protocols will enable researchers, scientists, and drug development professionals to effectively monitor and control this potential impurity, ensuring the safety and quality of pharmaceutical products. Method validation should be performed in accordance with ICH guidelines to ensure the reliability of the results.
References
Application Note: Determination of N-Nitroso Labetalol in Labetalol Tablets by UPLC-MS/MS
Abstract
This application note details a sensitive and robust ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative determination of the N-Nitroso Labetalol impurity in Labetalol tablets. The protocol provides a comprehensive workflow from sample preparation to data analysis, suitable for quality control and regulatory submission purposes. The method is designed to meet the stringent regulatory requirements for the control of nitrosamine (B1359907) impurities in pharmaceutical products.
Introduction
N-nitrosamines are a class of compounds classified as probable human carcinogens, and their presence in pharmaceutical products is a significant safety concern for regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2] this compound is a potential nitrosamine impurity that can form in drug products containing the active pharmaceutical ingredient (API) Labetalol. Labetalol's chemical structure contains a secondary amine moiety, making it susceptible to nitrosation reactions in the presence of nitrosating agents.
Regulatory bodies mandate that pharmaceutical manufacturers perform risk assessments and, if a risk is identified, conduct confirmatory testing using validated analytical methods to ensure the levels of nitrosamine impurities are below the acceptable intake (AI) limits.[3] The FDA has set an acceptable intake limit for this compound of 1500 ng/day.[4] This necessitates the use of highly sensitive and specific analytical techniques, such as LC-MS/MS, for the detection and quantification of this impurity at trace levels.[3] This application note presents a detailed protocol for such a method.
Experimental
Materials and Reagents
-
This compound reference standard (C₁₉H₂₃N₃O₄, Mol. Wt.: 357.41 g/mol )[5][6]
-
Labetalol Tablets
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
Instrumentation
A Waters ACQUITY UPLC H-Class PLUS system coupled with a Xevo TQ-S Cronos tandem quadrupole mass spectrometer was utilized for this analysis.[7][8]
Chromatographic Conditions
The following chromatographic conditions were established for the separation of this compound from the Labetalol API and other matrix components.
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | See Table 2 |
Table 1: UPLC Chromatographic Conditions
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 20 | 80 |
| 6.0 | 20 | 80 |
| 6.1 | 95 | 5 |
| 8.0 | 95 | 5 |
Table 2: UPLC Gradient Program
Mass Spectrometry Conditions
The mass spectrometer was operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for quantification.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See Table 3 |
Table 3: Mass Spectrometry Conditions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 358.2 | 162.1 | 30 | 20 |
| This compound (Qualifier) | 358.2 | 207.1 | 30 | 15 |
Table 4: MRM Transitions for this compound
Protocol
Standard Solution Preparation
-
Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Intermediate Stock Solution (1 µg/mL): Pipette 1 mL of the Stock Solution into a 100 mL volumetric flask and dilute to volume with a 50:50 mixture of methanol and water.
-
Working Standard Solutions: Prepare a series of calibration standards by further diluting the Intermediate Stock Solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 0.05 ng/mL to 20 ng/mL.
Sample Preparation
-
Tablet Powdering: Weigh and finely powder a representative number of Labetalol tablets (e.g., 20 tablets) to ensure homogeneity.
-
Sample Weighing: Accurately weigh a portion of the powdered tablets equivalent to 100 mg of Labetalol API into a 50 mL centrifuge tube.
-
Extraction: Add 20 mL of a 50:50 methanol/water mixture to the centrifuge tube.
-
Vortexing and Sonication: Vortex the tube for 1 minute, followed by sonication for 15 minutes to ensure complete extraction of the analyte.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter into a UPLC vial.
Method Validation Summary
The method was validated according to ICH guidelines, and the key performance parameters are summarized below.
| Parameter | Result |
| Limit of Detection (LOD) | 0.01 ppm (with respect to a 100 mg tablet) |
| Limit of Quantitation (LOQ) | 0.03 ppm (with respect to a 100 mg tablet)[7][8] |
| Linearity (r²) | > 0.995 over the concentration range |
| Accuracy (% Recovery) | 85-115% |
| Precision (% RSD) | < 15% |
| Specificity | No interference from blank, placebo, or Labetalol API |
Table 5: Method Validation Summary
Results and Discussion
The developed UPLC-MS/MS method demonstrated excellent sensitivity and specificity for the determination of this compound in Labetalol tablets. The chromatographic conditions provided a good separation of the analyte from the API and potential matrix interferences. The sample preparation procedure proved to be effective, with consistent and high recovery rates observed (typically between 90-110%). The method's LOQ of 0.03 ppm is well below the typical reporting thresholds required to ensure that the daily intake of this compound does not exceed the regulatory limit of 1500 ng/day.
Workflow Diagram
Caption: Experimental workflow for the determination of this compound in tablets.
Conclusion
The UPLC-MS/MS method described in this application note is a reliable and highly sensitive approach for the quantification of this compound in Labetalol tablets. The protocol is straightforward and can be readily implemented in a quality control laboratory. This method provides the necessary performance to meet the stringent regulatory requirements for the monitoring of nitrosamine impurities, ensuring the safety and quality of pharmaceutical products.
References
Application Note: Quantitative Analysis of N-Nitroso Labetalol in Pharmaceutical Products using an Isotope-Labeled Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Nitroso Labetalol is a nitrosamine (B1359907) drug substance-related impurity (NDSRI) that can form during the synthesis or storage of Labetalol, a medication used to treat high blood pressure.[1] Nitrosamine impurities are a class of potential mutagens and are classified as probable human carcinogens, making their control in pharmaceutical products a significant regulatory concern.[2] Global regulatory bodies require highly sensitive, selective, and validated analytical methods to detect and quantify these impurities at trace levels.[3] The U.S. FDA has set an Acceptable Intake (AI) limit for this compound of 1500 ng/day.[1][4]
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for this analysis due to its high sensitivity and selectivity.[3] However, complex sample matrices from drug products can cause ion suppression or enhancement, leading to inaccurate quantification. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d5, is the most effective strategy to mitigate these matrix effects.[5] A SIL-IS is chemically identical to the analyte and co-elutes, ensuring that it experiences the same variations during sample preparation and ionization, thereby providing a reliable basis for accurate quantification.[6][7]
This application note provides a detailed protocol for the sensitive and robust quantification of this compound in a drug product using an LC-MS/MS method with a corresponding isotope-labeled internal standard.
Experimental Protocols
Materials, Reagents, and Standards
-
Reference Standards: this compound[8], this compound-d5 (Internal Standard, IS)[5]
-
Solvents: LC-MS grade Methanol (B129727), Acetonitrile, and Water
-
Reagents: Formic acid (LC-MS grade)
-
Drug Product: Labetalol tablets
Instrumentation
-
LC System: Waters ACQUITY UPLC H-Class Plus or equivalent[9][10]
-
Mass Spectrometer: Waters Xevo TQ-S Cronos tandem quadrupole mass spectrometer or equivalent[9][10]
-
Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent[9][10]
Preparation of Solutions
-
Internal Standard (IS) Stock Solution (10 µg/mL):
-
Accurately weigh 1.0 mg of this compound-d5.
-
Dissolve in and dilute to 100.0 mL with methanol in a volumetric flask.
-
-
Analyte Stock Solution (10 µg/mL):
-
Accurately weigh 1.0 mg of this compound.
-
Dissolve in and dilute to 100.0 mL with methanol in a volumetric flask.
-
-
Working Standard & IS Solution:
-
Prepare an intermediate stock solution of the analyte.
-
From the stock solutions, prepare a series of calibration curve standards by serial dilution with 50:50 methanol/water.
-
Spike each calibration standard and blank with the IS to a final concentration of approximately 5-10 ng/mL. A typical calibration range could be 0.5 to 80 ng/mL.[11]
-
Sample Preparation Protocol
-
Accurately weigh and transfer the powder equivalent of a single Labetalol tablet into a centrifuge tube.
-
Add a specific volume of extraction solvent (e.g., 10.0 mL of methanol).
-
Spike the sample with the Internal Standard (this compound-d5) to achieve a final concentration similar to that in the calibration standards.
-
Vortex the tube for 10-15 minutes to ensure complete dissolution and extraction.[12]
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PTFE or PVDF syringe filter into an LC vial for analysis.[13]
LC-MS/MS Method and Data Presentation
The following tables summarize the instrumental conditions and expected performance data for the analysis.
Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[9][10] |
| Mobile Phase A | 0.1% Formic Acid in Water[11] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (50:50) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Time (min) |
| 0.0 | |
| 5.0 | |
| 6.0 | |
| 6.1 | |
| 8.0 |
Mass Spectrometry (MS) Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[11] |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[11] |
| MRM Transitions | Compound |
| This compound | |
| This compound-d5 |
Note: MRM transitions are hypothetical and must be optimized experimentally.
Quantitative Performance Data
The method is validated to ensure it meets the stringent requirements for trace impurity analysis. The expected performance is summarized below, based on typical results for similar analyses.[9][10]
| Performance Metric | Target Value / Range |
| Linearity Range | 0.003 - 1.5 ppm (relative to API)[10] |
| Correlation Coefficient (r²) | ≥ 0.998[13] |
| Limit of Quantification (LOQ) | 0.03 ppm (relative to API)[9][10] |
| Limit of Detection (LOD) | ~0.003 ppm (S/N > 3)[10] |
| Accuracy (Spiked Recovery) | 70 - 120%[9][10] |
| Precision (%RSD) | ≤ 15% at LOQ; ≤ 10% for other levels |
Visualized Workflows and Logic
Diagrams created using Graphviz illustrate the experimental workflow and the principle of using an internal standard.
Caption: A step-by-step workflow for the quantification of this compound.
Caption: How a SIL-IS corrects for analytical variability to ensure accuracy.
Conclusion
The LC-MS/MS method detailed in this application note demonstrates a robust, sensitive, and accurate protocol for the quantification of this compound in pharmaceutical drug products. The incorporation of a stable isotope-labeled internal standard, this compound-d5, is critical for correcting matrix effects and other process variabilities, ensuring that the method provides reliable data to meet stringent regulatory requirements for nitrosamine impurity analysis. This protocol serves as a comprehensive guide for quality control laboratories and drug development professionals tasked with ensuring the safety and quality of pharmaceutical products.
References
- 1. This compound | Manasa Life Sciences [manasalifesciences.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. This compound EP Impurity C | Axios Research [axios-research.com]
- 6. scispace.com [scispace.com]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. This compound | 2820170-74-7 | SynZeal [synzeal.com]
- 9. waters.com [waters.com]
- 10. lcms.cz [lcms.cz]
- 11. mdpi.com [mdpi.com]
- 12. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Solid-Phase Extraction for the Determination of N-Nitroso Labetalol in Complex Matrices
Introduction
N-Nitroso Labetalol is a nitrosamine (B1359907) impurity that can form during the synthesis or storage of the drug substance Labetalol.[1][2] Due to the potential carcinogenic nature of nitrosamine impurities, regulatory agencies worldwide have set strict limits on their presence in pharmaceutical products.[3] This necessitates the development of sensitive and robust analytical methods for the detection and quantification of this compound at trace levels. Sample preparation is a critical step in the analytical workflow, aimed at isolating and concentrating the analyte of interest from complex matrices, such as biological fluids or drug formulations, thereby minimizing matrix effects and enhancing analytical sensitivity.[3][4]
This application note describes a proposed solid-phase extraction (SPE) protocol for the extraction of this compound from complex matrices prior to analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
Analyte Information:
-
Name: this compound
-
Chemical Formula: C19H23N3O4[1]
-
Molecular Weight: 357.41 g/mol [1]
-
Structure: this compound is an N-nitroso derivative of the secondary amine present in Labetalol.[5]
Experimental Protocols
This section details a proposed methodology for the solid-phase extraction of this compound. This protocol is a general guideline and may require optimization for specific matrices.[6]
Materials and Reagents:
-
SPE Cartridge: Strong cation-exchange or polymeric reversed-phase cartridges (e.g., Strata-X-C, Oasis HLB)[7][8]
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Formic acid (or other suitable modifier)
-
Ammonia (B1221849) solution
-
Internal Standard (IS): Isotope-labeled this compound (if available) or a suitable structural analog.
-
Sample Matrix: Spiked human plasma, urine, or dissolved pharmaceutical formulation.
Instrumentation:
-
SPE Manifold
-
Nitrogen Evaporator
-
Vortex Mixer
-
Centrifuge
-
LC-MS/MS System
Sample Preparation:
-
Plasma/Serum: To 1 mL of plasma or serum, add the internal standard. Precipitate proteins by adding 3 mL of acetonitrile. Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes. Collect the supernatant.
-
Urine: To 1 mL of urine, add the internal standard. Centrifuge at 4000 rpm for 10 minutes to remove particulate matter.
-
Pharmaceutical Formulation (e.g., Tablets): Crush a tablet and weigh a portion equivalent to a single dose. Dissolve in a suitable solvent (e.g., methanol/water mixture). Add the internal standard and centrifuge to remove excipients.
Solid-Phase Extraction (SPE) Protocol:
-
Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.[6]
-
Equilibration: Equilibrate the cartridge with 5 mL of an acidic aqueous solution (e.g., water with 0.1% formic acid).
-
Loading: Load the pre-treated sample supernatant onto the SPE cartridge at a slow flow rate (1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of water to remove polar interferences, followed by 5 mL of a weak organic solvent (e.g., 5% methanol in water) to remove less retained impurities.[6]
-
Elution: Elute the this compound and internal standard with 5 mL of a suitable elution solvent. For a strong cation-exchange cartridge, this would typically be a basic organic solvent (e.g., 5% ammonia in methanol). For a polymeric reversed-phase cartridge, a stronger organic solvent like methanol or acetonitrile would be used.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[6] Reconstitute the residue in a small volume (e.g., 200 µL) of the initial mobile phase for LC-MS analysis.[6]
LC-MS/MS Analysis:
-
LC Column: A suitable C18 column is recommended.[6]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B) is a common starting point.[6]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) is suggested for high sensitivity and selectivity.[6]
Data Presentation
The following tables summarize hypothetical but expected performance data for the proposed SPE-LC-MS/MS method for the analysis of this compound. Method validation would be required to establish these parameters for a specific matrix.
Table 1: Method Performance Characteristics (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
Table 2: Recovery and Precision Data in Spiked Plasma (Hypothetical Data)
| Spiked Concentration (ng/mL) | Mean Recovery (%) | RSD (%) (Intra-day, n=6) | RSD (%) (Inter-day, n=3 days) |
| 0.5 | 92.5 | 4.8 | 6.2 |
| 5 | 95.1 | 3.5 | 5.1 |
| 50 | 98.2 | 2.1 | 3.9 |
Mandatory Visualization
Caption: Solid-Phase Extraction Workflow for this compound.
Discussion
The proposed solid-phase extraction protocol offers a robust method for the isolation and concentration of this compound from complex matrices. The choice of SPE sorbent is critical and should be optimized based on the specific matrix and potential interferences. A strong cation-exchange sorbent is suitable for exploiting the basic nature of the Labetalol backbone, while a polymeric reversed-phase sorbent offers broad applicability. The subsequent analysis by LC-MS/MS provides the necessary sensitivity and selectivity to meet stringent regulatory requirements for nitrosamine impurity analysis.[3] It is imperative that this method be fully validated according to ICH guidelines to ensure its accuracy, precision, and reliability for its intended purpose.[4]
References
- 1. This compound | Manasa Life Sciences [manasalifesciences.com]
- 2. This compound | 2820170-74-7 | SynZeal [synzeal.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. veeprho.com [veeprho.com]
- 6. benchchem.com [benchchem.com]
- 7. A robust analytical method for simultaneous quantification of 13 low-molecular-weight N-Nitrosamines in various pharmaceuticals based on solid phase extraction and liquid chromatography coupled to high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-Nitroso Labetalol Analysis by Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing mass spectrometry parameters for the analysis of N-Nitroso Labetalol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
A1: this compound is a nitrosamine (B1359907) impurity that can form in drug products containing Labetalol. Nitrosamines are classified as probable human carcinogens, making it crucial to monitor and control their levels in pharmaceuticals to ensure patient safety. Regulatory bodies like the FDA and EMA have set strict limits for these impurities.
Q2: What is the molecular formula and mass of this compound?
A2: The molecular formula of this compound is C₁₉H₂₃N₃O₄, and its monoisotopic mass is 357.17 g/mol .[1] This information is fundamental for setting up the mass spectrometer.
Q3: Which ionization technique is most suitable for this compound analysis?
A3: For the analysis of nitrosamine drug substance-related impurities (NDSRIs) like this compound, Electrospray Ionization (ESI) in positive mode is commonly used. This is because ESI is well-suited for complex nitrosamines.[2] For some smaller, more volatile nitrosamines, Atmospheric Pressure Chemical Ionization (APCI) can also be effective.
Q4: What are the general challenges in analyzing this compound by LC-MS/MS?
A4: The analysis of nitrosamines, including this compound, can present several challenges:
-
Low Levels of Detection: The need to detect and quantify at very low levels (ppm or ppb) requires highly sensitive instrumentation.
-
Matrix Effects: The presence of the active pharmaceutical ingredient (API), Labetalol, and other excipients in the sample matrix can interfere with the ionization of this compound, leading to inaccurate quantification.
-
Chromatographic Resolution: Achieving baseline separation between the high concentration of Labetalol and the trace amounts of this compound is critical to prevent ion suppression and ensure accurate measurement.
-
Limited Fragmentation: Some nitrosamines have relatively simple structures and may not produce many characteristic fragment ions, making method development more challenging.
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometry analysis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Signal for this compound | Incorrect MRM transitions. | Confirm the precursor ion (m/z for [M+H]⁺) and optimize product ions. A common fragmentation for nitrosamines is the loss of the NO group (-30 Da).[3] |
| Inefficient ionization. | Optimize source parameters such as capillary voltage, source temperature, and gas flows. Consider switching between ESI and APCI if available. | |
| Sample degradation. | Prepare fresh samples and standards. Protect from light if the compound is light-sensitive. | |
| Poor Peak Shape (Tailing, Broadening, or Splitting) | Inappropriate column chemistry. | An ACQUITY UPLC BEH C18 column has been shown to be effective for this compound analysis.[4][5] |
| Suboptimal mobile phase. | Adjust the mobile phase composition and pH. A common mobile phase for nitrosamine analysis is a gradient of water and methanol (B129727) or acetonitrile (B52724) with a small amount of formic acid. | |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| High dead volume in the LC system. | Check and tighten all fittings. Use tubing with appropriate inner diameter. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity LC-MS grade solvents and freshly prepared mobile phases. Flush the LC system thoroughly. |
| Dirty ion source. | Clean the ion source components according to the manufacturer's instructions. | |
| Inconsistent Retention Times | Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. |
| Inconsistent mobile phase composition. | Ensure proper mixing and degassing of the mobile phase. | |
| Column degradation. | Replace the column if it has been used extensively or shows signs of performance loss. | |
| Poor Reproducibility | Inconsistent sample preparation. | Follow a standardized and validated sample preparation protocol. |
| Unstable MS instrument. | Allow the mass spectrometer to stabilize before running samples. Perform regular calibration and tuning. |
Experimental Protocols
A detailed methodology for developing a robust LC-MS/MS method for this compound is provided below.
Sample and Standard Preparation
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Perform serial dilutions of the stock solution with an appropriate diluent (e.g., 50:50 methanol:water) to prepare a series of calibration standards at the desired concentration levels.
-
Sample Preparation: The sample preparation method will depend on the matrix (drug substance or drug product). A general approach for a drug product is as follows:
-
Accurately weigh a portion of the ground tablets equivalent to a specific amount of the API.
-
Add a known volume of extraction solvent (e.g., methanol or a mixture of methanol and water).
-
Vortex and/or sonicate to ensure complete dissolution of the analyte.
-
Centrifuge to pelletize undissolved excipients.
-
Filter the supernatant through a 0.22 µm filter before injection.
-
LC-MS/MS Method Development
The following tables summarize starting parameters for method development. These will likely require further optimization for your specific instrumentation and application.
Table 1: Suggested Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)[4][5] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 - 10 µL |
| Gradient | Start with a linear gradient from low to high organic phase (e.g., 5% to 95% B over 5-10 minutes) and optimize for separation from Labetalol and other matrix components. |
Table 2: Suggested Mass Spectrometry Parameters (for a Triple Quadrupole Instrument)
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive |
| Precursor Ion [M+H]⁺ | m/z 358.2 |
| Product Ions (for MRM) | To be determined by infusing a standard solution and performing a product ion scan. A common fragmentation is the loss of the nitroso group (-30 Da), which would result in a fragment of m/z 328.2. Other product ions should also be investigated for optimal sensitivity and specificity. |
| Capillary Voltage | 1.0 - 3.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 500 °C |
| Cone Gas Flow | 50 - 150 L/hr |
| Desolvation Gas Flow | 600 - 1000 L/hr |
| Collision Gas | Argon |
| Collision Energy | Optimize for each MRM transition (typically in the range of 10-40 eV). |
| Declustering Potential / Cone Voltage | Optimize to maximize the precursor ion intensity (typically in the range of 20-60 V). |
Visualizations
Experimental Workflow
Caption: A high-level workflow for the analysis of this compound.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common LC-MS/MS issues.
References
Technical Support Center: N-Nitroso Labetalol Quantification by LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the quantification of N-Nitroso Labetalol by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Troubleshooting Guides
Issue: Inaccurate or irreproducible quantification of this compound.
This guide will help you identify, quantify, and mitigate matrix effects, a common cause of inaccurate results in LC-MS/MS analysis.[1]
Step 1: Identify the Signs of Matrix Effects
How can I tell if my analysis is affected by matrix effects?
Common indicators that your this compound analysis may be affected by matrix effects include:
-
Poor reproducibility of analyte response between different sample preparations.[1]
-
Inaccurate quantification , with recovery values significantly deviating from 100%.[1][2][3]
-
Non-linear calibration curves when using standards prepared in a neat (clean) solvent.[1]
-
A significant difference in the peak area of this compound when comparing a standard in pure solvent to a standard spiked into a blank matrix extract (post-extraction spike).[1]
Step 2: Quantitatively Assess the Matrix Effect
How do I measure the extent of the matrix effect?
The post-extraction addition method is a widely accepted approach for the quantitative assessment of matrix effects.[1] This involves comparing the response of the analyte in a clean solvent to its response when spiked into a blank matrix extract.
Table 1: Illustrative Matrix Effect Data in Different Matrices
| Analyte | Matrix | Mean Peak Area (Neat Solvent) | Mean Peak Area (Post-Spiked Matrix) | Matrix Effect (%) | Indication |
| This compound | Labetalol Drug Product | 150,000 | 90,000 | 60% | Ion Suppression |
| This compound | Human Plasma | 150,000 | 67,500 | 45% | Ion Suppression |
| This compound | Human Urine | 150,000 | 180,000 | 120% | Ion Enhancement |
Note: Data is illustrative. Actual values must be determined experimentally.
Experimental Protocol: Quantitative Assessment of Matrix Effects
-
Prepare Blank Matrix Extract: Process a sample of the matrix (e.g., Labetalol drug product solution, plasma) without the analyte using your established sample preparation method. This is your blank matrix extract.[1]
-
Prepare Sample Set A (Post-Spike Sample): Spike a known amount of this compound standard solution into the blank matrix extract. The final concentration should be within your calibration range.[1]
-
Prepare Sample Set B (Neat Solution Standard): Prepare a standard solution of this compound in the mobile phase or reconstitution solvent at the exact same final concentration as Set A.[1]
-
LC-MS/MS Analysis: Inject and analyze both Set A and Set B using the same LC-MS/MS conditions.[1]
-
Calculate Matrix Effect: Use the following formula to calculate the percentage of matrix effect[1]:
-
Matrix Effect (%) = (Peak Area in Matrix [Set A] / Peak Area in Solvent [Set B]) x 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Step 3: Mitigate the Matrix Effect
What actions can I take to reduce or eliminate matrix effects?
Based on your assessment, implement one or more of the following strategies.
Strategy 1: Optimize Sample Preparation
Effective sample preparation is the primary strategy for overcoming matrix effects by removing interfering components before they enter the LC-MS/MS system.[4] Solid-Phase Extraction (SPE) is a highly effective technique.[1][5]
Experimental Protocol: Solid-Phase Extraction (SPE) Cleanup
-
Cartridge Selection: Choose an appropriate SPE cartridge based on the properties of this compound and the sample matrix (e.g., a polymeric reversed-phase sorbent).[1]
-
Conditioning: Condition the SPE cartridge by passing an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water) through it.[1]
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a controlled flow rate.[1]
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences.[1]
-
Elution: Elute the retained this compound from the cartridge using a stronger organic solvent (e.g., methanol (B129727) or acetonitrile).[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for analysis.[1]
Strategy 2: Improve Chromatographic Separation
Ensure that this compound is chromatographically separated from the main drug substance (Labetalol) and other matrix components.[4] Co-elution is a primary cause of matrix effects.[1]
-
Action: Modify the gradient, mobile phase composition, or select a different column chemistry (e.g., biphenyl (B1667301) or pentafluorophenyl) to improve resolution.[5][6][7] Selectively diverting the high-concentration API peak to waste can also minimize source contamination and suppression.
Strategy 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS)
This is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[1]
-
Action: Use an this compound SIL-IS. It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate ratiometric quantification.[1]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting matrix effects in your this compound quantification.
Caption: Workflow for identifying and mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound LC-MS/MS analysis?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, like this compound, by co-eluting, undetected components from the sample matrix.[1] This interference can cause ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy and precision of quantification.[1][8]
Q2: What causes matrix effects?
A2: Matrix effects primarily arise from competition in the mass spectrometer's ion source between this compound and co-eluting matrix components.[1] In pharmaceutical analysis, the active pharmaceutical ingredient (API) itself (Labetalol), along with excipients and other formulation components, can all contribute to these effects.[1][8]
Q3: Can different drug product formulations of Labetalol cause different matrix effects?
A3: Yes, matrix effects can vary significantly between different formulations due to variations in excipients and additives.[4] Even minor changes in the drug product's composition can influence the ionization behavior of this compound, which is why method optimization may be necessary for each specific formulation.[4]
Q4: Besides optimizing sample preparation, what other instrumental techniques can help?
A4: Optimizing the ionization source is critical.[4] For nitrosamines, Atmospheric Pressure Chemical Ionization (APCI) can sometimes be a good alternative to Electrospray Ionization (ESI) to overcome matrix issues, especially if a suitable internal standard is not available.[9] Additionally, optimizing instrument parameters like curtain gas flow can reduce background noise and improve the signal-to-noise ratio.[6]
Q5: When is the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) most critical?
A5: A SIL-IS is most critical when matrix effects are variable and cannot be consistently removed through sample preparation or chromatographic separation.[1] Since the SIL-IS has nearly identical chemical properties and chromatographic retention time, it experiences the same matrix effects as the target analyte. This allows for reliable correction, making it the "gold standard" for ensuring accurate quantification in complex matrices.[1][8]
Sample Preparation and Matrix Effect Mitigation
The following diagram illustrates the relationship between common sample preparation techniques and their effectiveness at removing interferences that cause matrix effects.
Caption: Sample preparation techniques and their selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. lcms.cz [lcms.cz]
- 4. resolvemass.ca [resolvemass.ca]
- 5. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. theanalyticalscientist.com [theanalyticalscientist.com]
Technical Support Center: N-Nitroso Labetalol Detection
Welcome to the technical support center for the analysis of N-Nitroso Labetalol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for improving the sensitivity of this compound detection in pharmaceutical samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern?
This compound is a nitrosamine (B1359907) impurity that can form during the synthesis or storage of the drug Labetalol.[1][2] Labetalol, a beta-blocker used to treat high blood pressure, contains a secondary amine group that can react with nitrosating agents, such as nitrites, under acidic conditions to form this impurity.[1][2] Nitrosamine compounds are classified as probable human carcinogens, making their presence in pharmaceuticals a significant safety concern for regulatory agencies and manufacturers.[3][4] The US FDA has set an acceptable intake limit for this compound of 1500 ng/day.[1][5]
Q2: What is the most common analytical technique for detecting this compound?
The most common and recommended technique for the sensitive and specific detection of this compound is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][6] This method offers high sensitivity and selectivity, which are crucial for detecting the trace levels of this impurity in drug substances and products.[6][7] Gas Chromatography-Mass Spectrometry (GC-MS) is also used for volatile nitrosamines, but this compound is considered non-volatile.[1][8]
Q3: How can I improve the sensitivity of my this compound analysis?
Improving sensitivity requires a multi-faceted approach focusing on sample preparation, chromatographic separation, and mass spectrometric detection. Key strategies include:
-
Effective Sample Preparation: The goal is to isolate and concentrate this compound from the sample matrix while removing interfering substances.[3][8] Techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are commonly employed.[3]
-
Chromatographic Optimization: Proper column selection (e.g., C18) and gradient optimization are essential for good peak shape and separation from the active pharmaceutical ingredient (API) and other matrix components.[6]
-
Mass Spectrometry Parameter Optimization: Fine-tuning parameters such as electrospray ionization (ESI) source settings (e.g., capillary voltage, gas flows) and multiple reaction monitoring (MRM) transitions (precursor/product ions and collision energy) is critical for maximizing signal-to-noise.[9]
-
Use of Internal Standards: Incorporating a stable isotope-labeled internal standard can compensate for matrix effects and variations in sample preparation and instrument response, leading to more accurate quantification.[9]
Q4: I am observing a high background signal in my chromatogram. What could be the cause and how can I reduce it?
A high background signal can be caused by several factors:
-
Contaminated Solvents or Reagents: Ensure the use of high-purity solvents and freshly prepared mobile phases.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte. An effective sample cleanup procedure is crucial to minimize matrix effects.[6]
-
System Contamination: The LC-MS/MS system itself can be a source of contamination. Regular cleaning of the ion source is recommended.[9] Optimizing the curtain gas pressure can also help prevent contamination from entering the mass spectrometer.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Sensitivity/Poor Signal-to-Noise | Inefficient sample extraction and cleanup. | Optimize the sample preparation method (e.g., LLE or SPE) to improve recovery and remove interferences. Consider a different extraction solvent or SPE cartridge.[3][9] |
| Suboptimal ionization source parameters. | Systematically optimize ion source parameters such as capillary voltage, source temperature, and gas flows (nebulizer, drying gas) to maximize the analyte signal.[9] | |
| Inefficient fragmentation in the mass spectrometer. | Re-optimize the precursor and product ion selection and the collision energy for the specific MRM transition of this compound.[9] | |
| Ion suppression from the sample matrix. | Improve sample cleanup. If the matrix effect is still significant, consider diluting the sample, though this may impact the limit of detection.[9] | |
| Poor Peak Shape (Tailing or Fronting) | Mismatch between the sample solvent and the initial mobile phase. | Ensure the sample is dissolved in a solvent that is as close in composition as possible to the initial mobile phase conditions.[9] |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Inappropriate mobile phase pH. | Optimize the mobile phase pH to ensure this compound is in a single ionic form.[9] | |
| Inconsistent Results/Poor Reproducibility | Variability in manual sample preparation. | Automate the sample preparation workflow if possible.[8] Ensure consistent timing and technique for each step. |
| Fluctuation in instrument performance. | Perform regular system suitability tests to monitor instrument performance. Ensure the LC-MS/MS system is properly maintained. | |
| Degradation of the analyte. | N-nitrosamines can be sensitive to light. Protect samples and standards from UV light by using amber vials.[8] |
Quantitative Data Summary
The following tables summarize the performance of a typical LC-MS/MS method for the analysis of this compound.
Table 1: Method Performance Characteristics
| Parameter | Value | Reference |
| Instrument | ACQUITY UPLC H-Class Plus with Xevo TQ-S Cronos | [6][10] |
| Limit of Quantification (LOQ) | 0.03 ppm | [6][10] |
| Instrument Detection Limit | 0.003 ppm (S/N >300) | [6][10] |
| Linearity Range | 0.003 to 1.5 ppm | [10] |
| Spiked Recovery | 70% to 120% | [6][10] |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is a general guideline and may need to be optimized for specific sample matrices.
-
Sample Measurement: Accurately weigh a portion of the sample (e.g., drug product powder) into a centrifuge tube.
-
Dissolution: Dissolve the sample in an appropriate aqueous solution.
-
Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., isotopically labeled this compound).
-
Extraction: Add an immiscible organic solvent (e.g., dichloromethane).[9]
-
Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.[9]
-
Phase Separation: Centrifuge the sample to achieve a clear separation between the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
LC System: ACQUITY UPLC H-Class Plus[6]
-
Column: ACQUITY UPLC BEH C18 Column[6]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: A suitable gradient to ensure separation of this compound from the Labetalol API. A divert valve can be used to direct the API peak to waste to prevent source contamination.[6]
-
Mass Spectrometer: Xevo TQ-S Cronos Tandem Quadrupole Mass Spectrometer[6]
-
Ionization Mode: Electrospray Ionization Positive (ESI+)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor to product ion transitions for this compound and the internal standard should be optimized for the instrument being used.
Visualizations
References
- 1. This compound | Manasa Life Sciences [manasalifesciences.com]
- 2. This compound EP Impurity F | CAS No- NA [chemicea.com]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. veeprho.com [veeprho.com]
- 6. waters.com [waters.com]
- 7. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. lcms.cz [lcms.cz]
Technical Support Center: Chromatography of N-Nitroso Labetalol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing peak tailing during the chromatographic analysis of N-Nitroso Labetalol.
Troubleshooting Guide
Peak tailing is a common issue in the chromatography of basic compounds like this compound, often leading to poor resolution and inaccurate quantification. This guide provides a systematic approach to identifying and resolving this problem.
Q1: What are the primary causes of peak tailing for this compound?
A1: Peak tailing for this compound, a basic compound, in reversed-phase HPLC is typically caused by secondary interactions between the analyte and the stationary phase.[1][2] The most common causes include:
-
Silanol (B1196071) Interactions: The this compound molecule contains amine functional groups that can become protonated (positively charged). These charged groups can then interact with ionized residual silanol groups (negatively charged) on the surface of silica-based stationary phases.[1][2][3] This secondary ionic interaction is a primary driver of peak tailing.[1]
-
Inappropriate Mobile Phase pH: When the mobile phase pH is close to the pKa of the analyte or the silanol groups, it can lead to inconsistent ionization and mixed-mode retention, resulting in asymmetrical peaks.[2]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Column Degradation: Over time, columns can degrade, leading to a loss of efficiency and increased peak tailing.
-
Extra-Column Effects: Issues such as long tubing or dead volume in the HPLC system can contribute to band broadening and peak tailing.[2]
Q2: How can I systematically troubleshoot peak tailing for this compound?
A2: A logical approach to troubleshooting is essential. The following workflow can help you diagnose and resolve the issue:
Caption: A step-by-step workflow for troubleshooting peak tailing.
Frequently Asked Questions (FAQs)
Q3: How does mobile phase pH affect the peak shape of this compound?
A3: Mobile phase pH is a critical parameter for controlling the peak shape of basic compounds like this compound. The pKa of silanol groups on a silica-based column is typically in the range of 3.5-4.5.[3]
-
At mid-range pH (e.g., pH 7): Silanol groups are deprotonated and negatively charged, while the amine groups in this compound are protonated and positively charged. This leads to strong ionic interactions and significant peak tailing.[1][3]
-
At low pH (e.g., pH < 3): The silanol groups are protonated and neutral. This minimizes the secondary ionic interactions with the protonated this compound, resulting in a more symmetrical peak shape.[1][3]
The following table illustrates the effect of mobile phase pH on the peak asymmetry of methamphetamine, a basic compound with similar properties to this compound. A significant improvement in peak shape is observed at a lower pH.
| Mobile Phase pH | Asymmetry Factor (As) |
| 7.0 | 2.35 |
| 3.0 | 1.33 |
| Data derived from a study on the separation of basic drug compounds.[1] |
Q4: What are mobile phase additives and how can they reduce peak tailing?
A4: Mobile phase additives, such as triethylamine (B128534) (TEA), are small basic molecules that can be added to the mobile phase to improve the peak shape of basic analytes.[4] They act as "silanol blockers" by competing with the analyte for the active silanol sites on the stationary phase.[4] This competitive interaction reduces the opportunity for this compound to engage in secondary interactions that cause tailing.
Q5: What is the recommended starting concentration for triethylamine (TEA) and are there any disadvantages to using it?
A5: A common starting concentration for TEA is around 0.1% (v/v) or 10-50 mM in the mobile phase.[5] While effective, it's important to be aware of the potential downsides of using TEA:
-
Column Memory: TEA can be difficult to completely wash out of the column and HPLC system, potentially affecting subsequent analyses.[3]
-
Mass Spectrometry Incompatibility: TEA can cause ion suppression in mass spectrometry, making it less ideal for LC-MS applications.[3]
-
Column Degradation: Prolonged use of competing bases like TEA can sometimes lead to faster degradation of the stationary phase.[4]
Q6: Which type of HPLC column is best suited for the analysis of this compound?
A6: For the analysis of basic compounds like this compound, it is highly recommended to use a modern, high-purity (Type B) silica (B1680970) column.[3][4] These columns have a lower concentration of acidic silanol groups. Furthermore, columns that are "end-capped," where residual silanols are chemically bonded with an inert group, are also an excellent choice to minimize secondary interactions.[3] A robust method for the quantification of this compound has been developed using an ACQUITY UPLC BEH C18 column.[6][7]
Experimental Protocols
The following is a recommended experimental protocol for the analysis of this compound, based on a validated UPLC-MS method.
Protocol 1: UPLC-MS Analysis of this compound
Objective: To achieve a robust and sensitive quantification of this compound with good peak symmetry.
Instrumentation:
-
UPLC System: ACQUITY UPLC H-Class Plus (or equivalent)
-
Mass Spectrometer: Xevo TQ-S Cronos (or equivalent)
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | Time (min) |
| 0.0 | |
| 1.0 | |
| 3.0 | |
| 4.0 | |
| 5.0 | |
| 5.1 | |
| 6.0 |
Mass Spectrometry Conditions (Illustrative):
-
Ionization Mode: Electrospray Ionization (ESI) Positive
-
MRM Transition: To be optimized for this compound (e.g., monitoring the transition of the parent ion to a specific fragment ion)
This method utilizes a low pH mobile phase (0.1% formic acid) to minimize silanol interactions and a high-purity C18 column, which are key to achieving symmetrical peaks for this compound.
Signaling Pathways and Logical Relationships
The following diagram illustrates the chemical interactions at the stationary phase surface that lead to peak tailing and how mobile phase modifications can mitigate this issue.
Caption: Mitigation of peak tailing through mobile phase modification.
References
minimizing ion suppression in N-Nitroso Labetalol analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of N-Nitroso Labetalol (B1674207) by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Troubleshooting Guides
This section addresses common issues encountered during the analysis of N-Nitroso Labetalol that may be related to ion suppression.
Issue 1: Low Signal Intensity or Poor Sensitivity for this compound
Possible Cause: Significant ion suppression from matrix components co-eluting with the analyte.[1][2] This is a common challenge in the analysis of N-nitrosamine drug substance-related impurities (NDSRIs).[3][4]
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is by removing interfering matrix components before LC-MS/MS analysis.[1][5]
-
Solid-Phase Extraction (SPE): Often the most effective technique for removing a broad range of interferences, leading to cleaner extracts and reduced ion suppression.
-
Liquid-Liquid Extraction (LLE): Can be effective for removing salts and some polar interferences.
-
Protein Precipitation (PPT): A simpler and faster method, but may be less effective at removing phospholipids (B1166683) and other small molecules that cause significant ion suppression.
-
-
Chromatographic Optimization:
-
Column Chemistry: Consider using a column with a different stationary phase (e.g., phenyl-hexyl instead of a standard C18) to improve separation from matrix components.[6] Phenyl-hexyl columns can offer alternative selectivity through π-π interactions.[6]
-
Gradient Modification: A shallower gradient can improve the resolution between this compound and interfering peaks.
-
Mobile Phase Additives: Ensure the use of high-purity (LC-MS grade) mobile phase additives like formic acid (typically 0.1%) to ensure consistent protonation and good peak shape.
-
-
Mass Spectrometer Source Optimization:
-
Adjust ion source parameters such as temperature and gas flows to minimize in-source fragmentation and enhance the signal of the target analyte.[7]
-
Consider using Atmospheric Pressure Chemical Ionization (APCI) as an alternative to Electrospray Ionization (ESI), as it can be less susceptible to matrix effects for certain compounds.[3]
-
Issue 2: Inconsistent and Irreproducible Quantitative Results
Possible Cause: Variable ion suppression across different samples or batches. This can stem from inconsistencies in the sample preparation process or variations in the matrix composition of different lots.[5]
Troubleshooting Steps:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective method to compensate for variability in matrix effects and analyte recovery. A SIL-IS for this compound would co-elute and experience similar ionization effects as the analyte, allowing for accurate correction.
-
Standardize Sample Preparation: Ensure meticulous and consistent execution of the sample preparation protocol for all samples to minimize variability in the extraction of matrix components.[5] Automation of sample preparation can improve reproducibility.[5]
-
Evaluate Matrix Lot Variability: Assess the matrix effect across at least six different lots of the blank matrix to ensure the method is robust.[3]
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in this compound analysis?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix reduce the ionization efficiency of the analyte (this compound) in the mass spectrometer's ion source.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method, potentially leading to underestimation of the impurity level.[5]
Q2: How can I quantitatively assess the degree of ion suppression?
A2: The matrix factor (MF) is a quantitative measure of ion suppression. It is calculated by comparing the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[4]
Matrix Factor (MF) = (Peak Area of Analyte in Matrix) / (Peak Area of Analyte in Neat Solution)
-
An MF value of 1 indicates no matrix effect.
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
Q3: What are the typical sources of matrix effects in pharmaceutical analysis?
A3: In the analysis of pharmaceutical products, matrix effects can originate from the active pharmaceutical ingredient (API) itself, excipients used in the formulation, and any degradation products.[3] For bioanalytical methods, endogenous components of the biological matrix like phospholipids, salts, and proteins are major contributors to ion suppression.[8]
Q4: Which sample preparation technique is generally best for minimizing ion suppression for NDSRIs?
A4: While the optimal technique can be analyte and matrix-dependent, Solid-Phase Extraction (SPE) is often considered the most effective method for removing a wide range of interfering compounds, resulting in cleaner extracts and significantly reduced ion suppression compared to LLE and PPT.
Q5: Can changes in the LC-MS/MS instrument settings help reduce ion suppression?
A5: Yes, optimizing instrument parameters can help mitigate the impact of ion suppression. This includes adjusting the ion source temperature, gas flows, and voltages (e.g., declustering potential or fragmentor voltage) to find a balance that maximizes the analyte signal while minimizing in-source fragmentation and the influence of co-eluting matrix components.[7]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery
The following data is illustrative and based on a study of a different N-nitroso compound (NDSM), as direct comparative data for this compound was not available in the searched literature. It serves to demonstrate the relative effectiveness of different sample preparation techniques.[9]
| Sample Preparation Method | Matrix Effect (%) | Recovery Rate (%) | Efficacy in Minimizing Ion Suppression |
| Protein Precipitation (Acetonitrile) | 4.7 ± 0.1 | 87.7 ± 19.1 | Low |
| Liquid-Liquid Extraction (Ethyl Acetate, 0.083M NaOH) | 93.4 ± 6.3 | 79.0 ± 2.7 | High |
| Solid-Phase Extraction (EDTA Plasma) | Not specified | 51.4 ± 14.8 | Moderate to High (highly dependent on sorbent and protocol) |
Table 2: Recommended LC-MS/MS Parameters for this compound Analysis
Based on typical methods for related N-nitroso beta-blockers like N-Nitroso Atenolol and N-Nitroso Carvedilol.[10][11]
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | Reversed-phase C18 or Phenyl-Hexyl (e.g., 100 x 3.0 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol (B129727) or Acetonitrile |
| Gradient | Optimized to separate this compound from Labetalol and matrix components |
| Flow Rate | 0.4 - 0.6 mL/min |
| Column Temperature | 40 - 45 °C |
| Injection Volume | 3 - 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]+ of this compound |
| Product Ion (Q3) | Specific fragment ion of this compound |
| Ion Source Temperature | 500 - 550 °C |
| IonSpray Voltage | ~5500 V |
| Collision Gas | Nitrogen or Argon |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for the specific labetalol formulation.
-
Sample Pre-treatment:
-
Accurately weigh and dissolve the ground tablet powder or API in a suitable solvent (e.g., methanol/water mixture).
-
Vortex and sonicate to ensure complete dissolution.
-
Centrifuge the sample to pellet any insoluble excipients.
-
-
SPE Cartridge Conditioning:
-
Condition a suitable SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase sorbent) with methanol followed by water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a weak organic solvent or an aqueous solution to remove polar interferences.
-
-
Elution:
-
Elute the this compound with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Quantitative Assessment of Matrix Effect
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., the Limit of Quantification).
-
Set B (Post-Extraction Spike): Prepare a blank matrix sample (placebo or drug product without the API) using the chosen sample preparation method. After the final step, spike the extracted blank matrix with this compound to the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with this compound at the same concentration as Set A before performing the sample preparation procedure.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) and Recovery (%R):
-
MF = (Peak Area of Set B) / (Peak Area of Set A)
-
%R = (Peak Area of Set C) / (Peak Area of Set B) x 100
-
Visualizations
Caption: Troubleshooting workflow for ion suppression in this compound analysis.
Caption: Comparison of sample preparation techniques for minimizing ion suppression.
References
- 1. youtube.com [youtube.com]
- 2. pmda.go.jp [pmda.go.jp]
- 3. theanalyticalscientist.com [theanalyticalscientist.com]
- 4. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. waters.com [waters.com]
Technical Support Center: N-Nitroso Labetalol Stability and Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Nitroso Labetalol. The information provided is intended to assist in ensuring the accuracy and reliability of analytical results by addressing common stability and handling challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a nitrosamine (B1359907) impurity that can form during the synthesis or storage of the drug Labetalol. Nitrosamine impurities are a significant regulatory concern due to their potential carcinogenic properties. Therefore, understanding the stability of this compound in analytical samples and solutions is critical for accurate quantification and risk assessment to ensure patient safety and meet regulatory requirements.
Q2: What are the primary factors that can affect the stability of this compound?
A2: The stability of this compound can be influenced by several factors, including:
-
pH: Acidic conditions can potentially facilitate the degradation of this compound, while it may exhibit greater photolability in alkaline solutions.
-
Temperature: Elevated temperatures can accelerate the degradation of nitrosamines. It is crucial to store samples and solutions at controlled temperatures.
-
Light: Exposure to light, particularly UV radiation, can lead to the photodegradation of this compound.
overcoming challenges in N-Nitroso Labetalol sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the sample preparation of N-Nitroso Labetalol for analytical testing.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the sample preparation of this compound?
A1: The primary challenges in preparing this compound samples for analysis include:
-
Low Recovery: Due to the structural similarity between Labetalol and its N-nitroso impurity, achieving high and consistent recovery rates can be difficult.[1]
-
Matrix Effects: The complex mixture of active pharmaceutical ingredients (APIs), excipients, and other components in the drug product can interfere with the detection and quantification of this compound.[1]
-
In-situ Formation: There is a risk of artificially forming this compound during the sample preparation process if not carefully controlled, leading to inaccurate, elevated results.
-
Analyte Stability: N-Nitroso compounds can be sensitive to light and high temperatures, potentially degrading during sample preparation and leading to underestimation.
-
Trace Level Detection: The need to detect and quantify minute amounts of this compound requires highly sensitive analytical methods and efficient sample concentration techniques.
Q2: What analytical techniques are most suitable for the analysis of this compound?
A2: Highly sensitive and selective methods are required for the reliable quantification of this compound. The most commonly employed techniques are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method due to its high sensitivity and specificity, allowing for the detection of trace levels of this compound in complex matrices.[1]
-
Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry: UPLC offers higher resolution and faster analysis times compared to conventional HPLC, improving the separation of this compound from the parent drug and other matrix components.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for non-volatile nitrosamines like this compound, GC-MS can be used for the analysis of volatile nitrosamine (B1359907) impurities that may also be present.
Q3: What is a typical recovery rate for this compound from a drug product matrix?
A3: By employing a suitable extraction-based sample preparation technique, spiked recovery rates for this compound from a drug product are typically observed to be in the range of 70% to 120%.[1]
Troubleshooting Guide
This guide addresses common issues encountered during this compound sample preparation and analysis.
Problem 1: Low or Inconsistent Analyte Recovery
Possible Causes:
-
Inefficient extraction of this compound from the sample matrix.
-
Analyte loss during solvent evaporation steps.
-
Degradation of the analyte during sample processing.
-
Strong interaction of the analyte with matrix components.
Solutions:
-
Optimize Extraction Solvent: Experiment with different organic solvents or solvent mixtures (e.g., methanol (B129727), acetonitrile, dichloromethane) to improve extraction efficiency.
-
Adjust pH: The pH of the sample solution can influence the extraction efficiency of this compound. A systematic evaluation of pH adjustments should be performed.
-
Use a Validated Extraction Method: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method specifically developed or adapted for this compound should be used.
-
Minimize Evaporation: If solvent evaporation is necessary, perform it at low temperatures and under a gentle stream of nitrogen.
-
Protect from Light: Conduct sample preparation steps under amber light or in amber vials to prevent photodegradation.
Problem 2: High Signal in Blank Samples (Contamination)
Possible Causes:
-
Contaminated solvents, reagents, or glassware.
-
Carryover from the analytical instrument.
-
In-situ formation of this compound in the blank matrix.
Solutions:
-
Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are of high purity and tested for the absence of nitrosamines.
-
Thoroughly Clean Glassware: Implement a rigorous cleaning procedure for all glassware used in the sample preparation.
-
Implement a Robust Wash Method: Develop and implement a thorough wash method for the LC system between sample injections to prevent carryover.
-
Investigate In-situ Formation: Prepare a blank sample with the matrix and analyze it to check for the formation of this compound. If formation is observed, the sample preparation conditions (e.g., pH, temperature) may need to be adjusted.
Problem 3: In-situ Formation of this compound
Possible Causes:
-
Presence of residual nitrites in the sample or reagents.
-
Acidic conditions during sample preparation that can promote nitrosation of the Labetalol parent drug.
Solutions:
-
Control pH: Maintain a neutral or slightly basic pH during sample preparation to minimize the risk of nitrosation.
-
Use Nitrite (B80452) Scavengers: The addition of a nitrite scavenger, such as ascorbic acid or sulfamic acid, to the sample diluent can help prevent the in-situ formation of this compound.
-
Work at Low Temperatures: Perform sample preparation steps at reduced temperatures to slow down the rate of any potential nitrosation reactions.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of this compound using an extraction-based sample preparation method followed by UPLC-MS/MS.
| Parameter | Typical Value | Reference |
| Spiked Recovery | 70 - 120% | [1] |
| Limit of Quantitation (LOQ) | 0.03 ppm | [1] |
| Instrument Limit of Detection | 0.003 ppm | [1] |
Experimental Protocols
Note: The following protocols are general guidelines and should be optimized and validated for your specific sample matrix and analytical instrumentation.
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Tablets
This protocol is adapted from general principles of nitrosamine extraction and the specific challenges associated with this compound.
1. Sample Preparation: a. Weigh and finely powder a representative number of Labetalol tablets. b. Accurately weigh a portion of the powdered tablets equivalent to a single dose into a centrifuge tube.
2. Extraction: a. Add a suitable volume of extraction solvent (e.g., 10 mL of methanol or a mixture of methanol and water) to the centrifuge tube. b. Add an internal standard if used. c. Vortex the sample for 1-2 minutes to ensure thorough mixing. d. Sonicate the sample for 15-30 minutes in a cooled water bath. e. Centrifuge the sample at a sufficient speed to pellet the excipients. f. Carefully transfer the supernatant to a clean tube.
3. Further Clean-up (if necessary): a. The supernatant can be further cleaned using solid-phase extraction (SPE) if significant matrix effects are observed. b. Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water. c. Load the supernatant onto the SPE cartridge. d. Wash the cartridge with a weak solvent to remove interferences. e. Elute the this compound with a stronger organic solvent.
4. Final Preparation: a. Evaporate the solvent from the collected fraction at low temperature under a gentle stream of nitrogen. b. Reconstitute the residue in a known volume of the mobile phase. c. Filter the sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: A generalized experimental workflow for the extraction of this compound from tablets.
Caption: A troubleshooting decision tree for this compound sample preparation.
References
enhancing recovery of N-Nitroso Labetalol from drug formulations
Welcome to the technical support center for the analysis of N-Nitroso Labetalol. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance the recovery and accurate quantification of this impurity from drug formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern? A1: this compound is a nitrosamine (B1359907) drug substance-related impurity (NDSRI) of Labetalol, a non-selective beta-blocker.[1][2] NDSRIs are a class of nitrosamines that share a structural similarity to the active pharmaceutical ingredient (API).[1] Like many N-nitrosamine compounds, it is classified as a probable human carcinogen, making its detection and quantification at trace levels a critical patient safety and regulatory concern.[3][4]
Q2: How is this compound formed in drug products? A2: this compound can form when a nitrosating agent, such as nitrite (B80452) impurities found in common excipients, reacts with the secondary amine moiety present in the Labetalol drug substance.[1][4][5] This reaction can occur during the manufacturing process or during the product's shelf-life storage period.[1] The reaction is typically favored under acidic conditions.[4]
Q3: What are the typical analytical techniques used to quantify this compound? A3: Highly sensitive and selective methods are required to detect the trace levels of this compound stipulated by regulatory agencies.[6] The most common and robust methods involve Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).[1][7][8] This technique offers the necessary sensitivity and specificity to distinguish the impurity from the API and other matrix components.[6]
Q4: What are the regulatory limits for this compound? A4: Regulatory agencies like the FDA have set strict acceptable intake (AI) limits for nitrosamine impurities, often in the range of nanograms per day.[9] For this compound specifically, the U.S. FDA's current acceptable intake (AI) limit is 1500 ng/day.[10] Analytical methods must be sensitive enough to quantify the impurity well below this threshold.[11]
Troubleshooting Guide: Enhancing Recovery
This guide addresses common issues encountered during the extraction and analysis of this compound from pharmaceutical matrices.
Q5: My recovery of this compound is consistently low (<70%). What are the potential causes and solutions? A5: Low recovery is a common challenge, often stemming from the drug product's complex matrix and the similar chemical properties of the impurity and the API.[1]
-
Cause 1: Inefficient Extraction: The analyte may not be fully extracted from the tablet matrix.
-
Solution: Ensure complete tablet disintegration. Increase the mechanical shaking time (e.g., to 40 minutes) and use a high-purity solvent like methanol (B129727). Verify that the chosen solvent fully dissolves the drug substance.[12]
-
-
Cause 2: Matrix Effects: Co-extracted components from the drug formulation (excipients) can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression.
-
Cause 3: Analyte Degradation: Nitrosamines can be sensitive to UV light.
-
Solution: Protect samples from light by using amber vials and minimizing exposure during sample preparation.[13]
-
-
Cause 4: Suboptimal Chromatography: Poor chromatographic separation can lead to co-elution with the highly concentrated Labetalol API, causing ion suppression.
Q6: I am observing high variability in my recovery results. What should I investigate? A6: High variability often points to inconsistencies in the sample preparation workflow.
-
Cause 1: Incomplete Sample Homogenization: If the crushed tablet powder is not uniform, the amount of analyte will vary between subsamples.
-
Solution: Ensure the tablets are crushed into a fine, homogenous powder before weighing.
-
-
Cause 2: Inconsistent Extraction Procedure: Variations in shaking time, solvent volume, or centrifugation speed can lead to inconsistent extraction efficiency.
-
Cause 3: Instrument Contamination/Carryover: Residual analyte from a high-concentration sample can carry over into the next injection, affecting the accuracy of subsequent results.
-
Solution: Implement a rigorous wash sequence for the injector and column between sample runs. Analyze a blank solvent injection after a high-concentration sample to ensure there is no carryover.
-
Quantitative Data Summary
The following tables summarize typical performance data for UPLC-MS/MS methods developed for this compound and other NDSRIs.
Table 1: Typical Recovery Rates for Spiked N-Nitroso Impurities in Drug Products
| Impurity | Drug Product Matrix | Extraction Method | Recovery Range (%) | Reference |
| This compound | Labetalol Tablets | Liquid Extraction | 70 - 120% | [1] |
| N-Nitroso-N-Des methyl Diltiazem | Diltiazem Tablets | Liquid Extraction | 70 - 120% | [1] |
| N-Nitroso Nortriptyline | Nortriptyline Tablets | Selective Extraction | 70 - 120% | [1] |
| N-Nitroso Mirabegron (B1684304) | Mirabegron Substance | Dilution | 94.5 - 116.5% | [8][14] |
Table 2: Example Method Detection and Quantification Limits
| Parameter | This compound | N-Nitroso Mirabegron | Reference |
| Limit of Quantification (LOQ) | 0.03 ppm (relative to API) | 0.02 ppm | [1][8][14] |
| Limit of Detection (LOD) | 0.003 ppm (relative to API) | 0.006 ppm | [1][8][14] |
Experimental Protocols
Protocol 1: Extraction of this compound from Tablets
This protocol is based on established methods for nitrosamine analysis in drug products.[1][12]
-
Sample Preparation:
-
Accurately weigh and transfer a quantity of finely crushed tablet powder equivalent to 100 mg of Labetalol API into a 15 mL centrifuge tube.
-
-
Extraction:
-
Add 5.0 mL of methanol to the centrifuge tube.
-
Vortex the tube for approximately 1 minute to ensure the powder is fully wetted.
-
Place the tube on a mechanical wrist-action shaker and shake for 40 minutes to facilitate complete extraction.
-
-
Clarification:
-
Centrifuge the sample for 15 minutes at 4500 rpm to pellet the insoluble excipients.
-
-
Filtration:
-
Carefully draw the supernatant using a syringe.
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into a UPLC vial. Discard the first 1 mL of the filtrate to ensure the filter is properly saturated and conditioned.
-
-
Analysis:
-
Analyze the filtered sample immediately using a validated UPLC-MS/MS method.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound extraction from tablets.
Troubleshooting Logic for Low Recovery
Caption: Decision tree for troubleshooting low recovery issues.
References
- 1. waters.com [waters.com]
- 2. This compound EP Impurity F | CAS No- NA [chemicea.com]
- 3. agilent.com [agilent.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajpaonline.com [ajpaonline.com]
- 8. Development of an UPLC-MS/MS approach to detect and quantify N-nitroso mirabegron in mirabegron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. veeprho.com [veeprho.com]
- 11. waters.com [waters.com]
- 12. fda.gov [fda.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
selection of appropriate chromatographic column for N-Nitroso Labetalol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the selection of an appropriate chromatographic column and analytical method for N-Nitroso Labetalol.
Frequently Asked Questions (FAQs)
Q1: What is the most critical challenge in the chromatographic analysis of this compound?
A1: The primary challenge is achieving adequate sensitivity and selectivity to detect and quantify this compound at trace levels in the presence of a high concentration of the active pharmaceutical ingredient (API), Labetalol.[1][2] This is crucial because nitrosamine (B1359907) impurities are potent mutagens and are strictly regulated at very low limits.[3][4] Matrix effects from the drug product formulation can also interfere with accurate quantification.[1][2]
Q2: What type of chromatographic column is recommended for the analysis of this compound?
A2: A reversed-phase C18 column is the most commonly recommended and successfully used stationary phase for the analysis of this compound and other nitrosamine impurities.[1][2][5][6] Specifically, high-efficiency columns with smaller particle sizes (e.g., ≤ 3 µm) are preferred for better resolution and faster analysis times, often in a UPLC or UHPLC system.[1][2][7] An example of a successfully used column is the ACQUITY UPLC BEH C18.[1][2]
Q3: Why is a C18 column suitable for this compound analysis?
A3: C18 columns provide good retention and separation of moderately polar to non-polar compounds like this compound from the more polar Labetalol API based on their hydrophobicity. The use of a C18 stationary phase with an appropriate mobile phase gradient allows for the elution of Labetalol early in the chromatographic run, preventing it from interfering with the later-eluting this compound peak.[5]
Q4: What detection technique is most appropriate for this compound analysis?
A4: Due to the trace-level presence of this compound and the complexity of the sample matrix, highly sensitive and selective detection methods are required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard and widely adopted technique for this purpose.[7][8][9] It offers the necessary sensitivity to meet stringent regulatory limits.[3] High-resolution mass spectrometry (HRMS) can also be employed for its high selectivity and ability to differentiate nitrosamine impurities from other components.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) for this compound | Secondary interactions with residual silanols on the column packing material. | Use a modern, high-purity silica-based C18 column with end-capping. Consider a column with low silanol (B1196071) activity.[10] Adjusting the mobile phase pH with a small amount of formic acid (e.g., 0.1%) can also help to minimize these interactions.[5][11] |
| Inadequate separation between Labetalol and this compound peaks | Sub-optimal mobile phase gradient or column chemistry. | Optimize the gradient elution profile. Start with a higher aqueous composition to retain this compound while allowing the more polar Labetalol to elute earlier. Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol). A C18 column with a different selectivity might also provide a better separation. |
| Low sensitivity or inability to detect this compound at the required limits | Matrix effects (ion suppression or enhancement) from the sample matrix. Insufficient instrument sensitivity. | Employ a sample preparation technique like solid-phase extraction (SPE) to clean up the sample and reduce matrix effects. Isotope-labeled internal standards can compensate for matrix effects.[12] Ensure the mass spectrometer is properly tuned and optimized for the specific MRM transitions of this compound.[9] |
| Poor reproducibility of retention times | Inadequate column equilibration. Fluctuations in mobile phase composition or column temperature. | Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. Use a column thermostat to maintain a consistent temperature.[12] Prepare fresh mobile phases daily and ensure they are well-mixed. |
| Carryover of this compound in blank injections | Adsorption of the analyte onto surfaces in the autosampler or column. | Optimize the autosampler wash procedure by using a strong solvent in the wash solution. A gradient run that ends with a high percentage of organic solvent can help to effectively wash the column. In some cases, a dedicated column for nitrosamine analysis may be necessary. |
Experimental Protocols
Sample Preparation
A generic sample preparation protocol for a Labetalol drug product is outlined below. This may need to be optimized based on the specific formulation.
-
Weighing: Accurately weigh a portion of the powdered drug product equivalent to a target concentration of Labetalol (e.g., 1 mg/mL) into a suitable centrifuge tube.
-
Extraction: Add a known volume of diluent (e.g., 1% formic acid in water/methanol 50:50 v/v) to the tube.
-
Vortexing/Sonication: Vortex the sample for a specified time (e.g., 5 minutes) to ensure complete dissolution of the drug product. Sonication can also be used to aid dissolution.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 rpm) for a set duration (e.g., 10 minutes) to pellet any undissolved excipients.
-
Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm PTFE syringe filter into an HPLC vial for analysis.
LC-MS/MS Method
The following is a representative LC-MS/MS method for the analysis of this compound.
| Parameter | Condition |
| Chromatographic System | UPLC/UHPLC system coupled to a triple quadrupole mass spectrometer |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)[1][2][6] |
| Mobile Phase A | 0.1% Formic Acid in Water[5][11][12] |
| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile[5][11][12] |
| Flow Rate | 0.3 - 0.5 mL/min[11][12] |
| Column Temperature | 40 °C[11][12] |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[5] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[5] |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 20 | 80 |
| 9.0 | 5 | 95 |
| 10.0 | 5 | 95 |
| 10.1 | 95 | 5 |
| 12.0 | 95 | 5 |
Note: This gradient is a starting point and should be optimized for the specific column dimensions and system.
Data Presentation
Table 1: Recommended Column Characteristics for this compound Analysis
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18 (Octadecylsilane) | Good retention and selectivity for nitrosamines. |
| Particle Size | ≤ 3 µm | High efficiency, better resolution, and faster analysis. |
| Pore Size | 100 - 130 Å | Suitable for small molecules like this compound. |
| End-capping | Yes | Minimizes peak tailing by shielding residual silanols. |
| USP Code | L1 | Designation for C18 stationary phases.[13] |
Table 2: Typical Mass Spectrometric Parameters for this compound
| Parameter | Value |
| Precursor Ion (m/z) | To be determined by infusion of a standard |
| Product Ion 1 (m/z) - Quantifier | To be determined by infusion of a standard |
| Product Ion 2 (m/z) - Qualifier | To be determined by infusion of a standard |
| Collision Energy (eV) | To be optimized for the specific instrument |
| Dwell Time (ms) | To be optimized for the number of MRM transitions |
Visualizations
Caption: Workflow for this compound Analysis.
Caption: Troubleshooting Logic for Chromatographic Issues.
References
- 1. waters.com [waters.com]
- 2. lcms.cz [lcms.cz]
- 3. fda.gov [fda.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of N-Nitroso-Atenolol in Atenolol-Based Pharmaceuticals [mdpi.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Solutions for Nitrosamine Analysis in Pharmaceuticals | Separation Science [sepscience.com]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. Separation of Labetalol hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. fda.gov [fda.gov]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.de [fishersci.de]
Technical Support Center: Optimization of Mobile Phase for N-Nitroso Labetalol Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the chromatographic separation of N-Nitroso Labetalol from Labetalol.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of this compound and Labetalol.
| Issue | Possible Causes | Recommended Actions |
| Poor Resolution Between this compound and Labetalol Peaks | Inadequate mobile phase strength. | Optimize the gradient slope. A shallower gradient can improve the separation of closely eluting peaks. |
| Incorrect organic solvent. | Evaluate both acetonitrile (B52724) and methanol (B129727). Acetonitrile generally has a stronger elution strength in reversed-phase chromatography, which might decrease retention times but could affect selectivity.[1][2] Methanol, being a protic solvent, can offer different selectivity compared to the aprotic acetonitrile and may improve resolution.[1][2][3][4][5] | |
| Mobile phase pH is not optimal. | Adjust the mobile phase pH. The pKa of Labetalol is approximately 9.3. Operating the mobile phase at a pH 2-3 units below the pKa can ensure consistent ionization and improve peak shape and reproducibility. Using a mobile phase with 0.1% formic acid is a common starting point. | |
| Peak Tailing for this compound or Labetalol | Secondary interactions with the stationary phase. | Use a high-purity, end-capped C18 column to minimize silanol (B1196071) interactions.[6] |
| Inappropriate mobile phase pH. | An acidic mobile phase (e.g., with 0.1% formic acid) helps to suppress the ionization of residual silanol groups on the silica-based stationary phase, reducing peak tailing for basic compounds like Labetalol.[6] | |
| Column overload. | Reduce the sample concentration or injection volume.[6] | |
| Insufficient buffer concentration. | If using a buffer, ensure its concentration is adequate (typically 10-25 mM) to maintain a stable pH.[7] | |
| Variable Retention Times | Inadequate column equilibration. | Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. |
| Fluctuations in mobile phase composition. | Prepare fresh mobile phase daily and ensure proper mixing and degassing. | |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| Co-elution with Matrix Components | Insufficient sample cleanup. | Employ a suitable sample preparation technique, such as solid-phase extraction (SPE), to remove interfering matrix components.[8] |
| Lack of chromatographic selectivity. | In addition to optimizing the mobile phase, consider a column with a different stationary phase chemistry, such as a phenyl-hexyl column, which can offer alternative selectivity through π-π interactions.[9] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the mobile phase composition for separating this compound and Labetalol?
A common and effective starting point for the mobile phase in a reversed-phase HPLC or UPLC system is a gradient elution using:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid
A typical stationary phase would be a C18 column.[8][10]
Q2: Should I use acetonitrile or methanol as the organic modifier?
The choice between acetonitrile and methanol can impact selectivity and resolution.[1][2][3][4][5]
-
Acetonitrile is a stronger eluting solvent in reversed-phase chromatography and generally results in shorter retention times and lower backpressure.[1][2]
-
Methanol is a protic solvent and can offer different selectivity due to its hydrogen-bonding capabilities, which may be advantageous for resolving structurally similar compounds like this compound and Labetalol.[1][3][4][5]
It is recommended to screen both solvents during method development to determine which provides the optimal separation.
Q3: How does the pH of the mobile phase affect the separation?
The pH of the mobile phase is a critical parameter, especially for ionizable compounds like Labetalol.
-
An acidic mobile phase (e.g., pH 2-4) ensures that the secondary amine in Labetalol is protonated, leading to more consistent retention and improved peak shape by minimizing interactions with residual silanols on the stationary phase.[6]
-
Using a modifier like formic acid (0.1%) is a common practice to control the pH and improve chromatographic performance.[11][12]
Q4: What type of column is recommended for this separation?
A high-performance reversed-phase C18 column is the most common choice for the analysis of nitrosamine (B1359907) impurities.[8][10] Look for columns that are well-end-capped and made with high-purity silica (B1680970) to reduce peak tailing. For UPLC applications, sub-2 µm particle size columns (e.g., ACQUITY UPLC BEH C18) are often used to achieve high efficiency and sensitivity.[8]
Q5: What can I do if I observe co-elution of this compound with Labetalol?
If co-elution is observed, consider the following optimization steps:
-
Adjust the Gradient: A shallower gradient can increase the separation between closely eluting peaks.
-
Change the Organic Solvent: If using acetonitrile, try methanol, or vice versa, as this can alter the selectivity.
-
Modify the Mobile Phase pH: Small adjustments to the pH can influence the retention times of ionizable compounds.
-
Try a Different Stationary Phase: A column with a different chemistry, such as a phenyl-hexyl phase, may provide the necessary selectivity.[9]
Experimental Protocols
Below is a representative UPLC-MS/MS method for the separation and quantification of this compound in a Labetalol drug substance.
Chromatographic Conditions:
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Detector | Tandem Mass Spectrometer (MS/MS) |
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.0 | 10 |
| 8.0 | 70 |
| 9.0 | 95 |
| 10.0 | 95 |
| 10.1 | 10 |
| 12.0 | 10 |
Mass Spectrometry Conditions (Illustrative):
| Parameter | This compound | Labetalol |
| Ionization Mode | ESI+ | ESI+ |
| Precursor Ion (m/z) | 358.2 | 329.2 |
| Product Ion (m/z) | 207.1 | 162.1 |
| Collision Energy (eV) | 15 | 20 |
| Cone Voltage (V) | 30 | 35 |
Visualizations
References
- 1. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. chromtech.com [chromtech.com]
- 3. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. Switching the Mobile Phase from Acetonitrile to Methanol : Shimadzu (Europe) [shimadzu.eu]
- 5. Acetonitrile vs Methanol in Reverse Phase Chromatography [masontechnology.ie]
- 6. researchgate.net [researchgate.net]
- 7. Identification of two novel trace impurities in mobile phases prepared with commercial formic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. mdpi.com [mdpi.com]
- 10. Ultra-high-speed liquid chromatography combined with mass spectrometry detection analytical methods for the determination of nitrosamine drug substance-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
dealing with isobaric interferences in N-Nitroso Labetalol analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analysis of N-Nitroso Labetalol, with a specific focus on identifying and mitigating isobaric interferences.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis critical?
A1: this compound is a nitrosamine (B1359907) drug substance-related impurity (NDSRI) of Labetalol, a beta-blocker used to treat high blood pressure.[1] NDSRIs are a class of nitrosamines that share a structural similarity to the active pharmaceutical ingredient (API).[1][2] Like many nitrosamines, this compound is considered a potential mutagenic impurity that may pose a cancer risk to humans with prolonged exposure.[1][3] Regulatory agencies worldwide require pharmaceutical manufacturers to control and mitigate the presence of such impurities in their products to ensure patient safety.[4][5]
Q2: What is an isobaric interference in the context of LC-MS/MS analysis?
A2: Isobaric interference occurs when an unintended compound in the sample has the same nominal mass-to-charge ratio (m/z) as the target analyte (in this case, this compound).[6] This is a significant challenge in mass spectrometry as the instrument may not distinguish between the analyte and the interference based on mass alone, potentially leading to inaccurate quantification or false-positive results.[7][8] Common sources of interference include metabolites of the API, isotopes of co-eluting compounds, or adduct ions from the API itself.[6][8]
Q3: What are the primary analytical techniques recommended for this compound analysis?
A3: The preferred method for quantifying trace levels of nitrosamines like this compound is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[3][5] This technique offers high sensitivity and selectivity.[9] To further combat isobaric interferences, the use of High-Resolution Mass Spectrometry (HRMS), such as with Orbitrap or Time-of-Flight (TOF) analyzers, is strongly recommended.[4][7][10] HRMS can differentiate between compounds with very slight mass differences, which is crucial for eliminating false positives.[4][10]
Q4: How can I minimize the risk of this compound formation during sample preparation?
A4: In-situ formation of nitrosamines during sample preparation is a known risk, which can arise from the presence of residual amines and nitrosating agents in the sample matrix.[8] To prevent this artifact formation, it is recommended to include nitrosation inhibitors, such as ascorbic acid or sulfamic acid, in the sample diluent.[8]
Troubleshooting Guide: Dealing with Isobaric Interferences
Problem: I am observing a peak at the expected retention time for this compound, but I suspect it may be a false positive due to isobaric interference.
Solution: A systematic approach is necessary to confirm the identity of the peak and eliminate interference. The following workflow outlines the key steps.
Caption: Troubleshooting decision tree for isobaric interference.
-
Step 1: Optimize Chromatographic Separation. This is the most critical first step.[8]
-
Action: Adjust the gradient profile, change the mobile phase composition, or try a column with a different stationary phase (e.g., a pentafluorophenyl (PFP) column for better retention of polar compounds).[7] The goal is to achieve baseline separation of this compound from the Labetalol API and any interfering peaks.[5][7]
-
Pro-Tip: Divert the high-concentration Labetalol API peak to waste to prevent source contamination and minimize ion suppression.[2][5]
-
-
Step 2: Employ High-Resolution Mass Spectrometry (HRMS). If chromatographic separation is not fully successful, HRMS is essential.
-
Action: Analyze the sample using an HRMS instrument with a resolution of at least 45,000.[4][7] This can distinguish between the exact mass of this compound and an isobaric interference with a slightly different elemental composition.[10] For example, it can resolve the NDMA monoisotopic peak (m/z 75.0553) from the 15N isotope peak of DMF (m/z 75.0570).[10]
-
-
Step 3: Analyze MS/MS Fragmentation Patterns. If HRMS cannot resolve the peaks (indicating they may be isomers), compare their fragmentation patterns.
-
Action: Acquire product ion scans for the co-eluting peaks. N-nitrosamines often exhibit characteristic fragmentation pathways, such as the neutral loss of the NO radical (a loss of 30 Da).[11][12] If the fragmentation pattern of the unknown peak does not match that of a genuine this compound standard, it confirms an interference.
-
Experimental Protocols and Data
A robust and sensitive analytical method is fundamental for accurate quantification. Below is a general workflow and representative starting conditions for an LC-MS/MS method.
Caption: High-level experimental workflow for nitrosamine analysis.
Protocol: LC-MS/MS Method for this compound
This protocol provides a starting point for method development and must be validated for your specific product and matrix.
-
Sample Preparation:
-
Accurately weigh the Labetalol drug product or API.
-
Dissolve in a suitable diluent (e.g., methanol/water mixture).[13] The use of water as a diluent, where possible, can improve peak shape.[13]
-
Spike with an appropriate internal standard (an isotopically labeled this compound is ideal).[7]
-
Centrifuge and filter the sample through a 0.22 µm filter to remove particulates.[13]
-
-
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Recommended Condition |
| Column | UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or similar) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 - 10 µL |
| Gradient | Start with a low percentage of B, ramp up to elute this compound, then wash and re-equilibrate. A gradient must be optimized to separate the analyte from the Labetalol API.[9] |
| Table 1: Suggested Liquid Chromatography (LC) Parameters |
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Drying Gas Temp. | 350 °C |
| Curtain Gas | Optimized to reduce background noise[7] |
| Collision Gas | Argon |
| Table 2: Suggested Mass Spectrometry (MS) Parameters |
MRM Transitions for Quantification
Selecting specific and sensitive MRM transitions is key for tandem quadrupole mass spectrometry.[5]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Function |
| This compound | 358.2 | 162.1 | Quantifier |
| This compound | 358.2 | 328.2 | Qualifier |
| Labetalol | 329.2 | 162.1 | For monitoring API elution |
| Table 3: Example MRM Transitions for this compound Analysis. Note: The exact m/z values should be confirmed by infusion of a reference standard. The transition for Labetalol itself is based on published data.[14] |
References
- 1. waters.com [waters.com]
- 2. lcms.cz [lcms.cz]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. gcms.labrulez.com [gcms.labrulez.com]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. theanalyticalscientist.com [theanalyticalscientist.com]
- 9. mdpi.com [mdpi.com]
- 10. fda.gov [fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 14. sysrevpharm.org [sysrevpharm.org]
improving reproducibility of N-Nitroso Labetalol analytical method
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of the N-Nitroso Labetalol analytical method.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: Why am I observing poor peak shape or tailing for this compound?
Answer: Poor peak shape can be attributed to several factors related to the chromatographic conditions or the column itself.
-
Potential Cause 1: Inappropriate Column Chemistry. The choice of stationary phase is critical for good peak shape.
-
Solution: Utilize a C18 reversed-phase column, which has been shown to provide good separation and peak shape for this compound and related impurities.
-
-
Potential Cause 2: Suboptimal Mobile Phase Composition. The mobile phase composition, including the organic modifier and additives, significantly impacts peak symmetry.
-
Solution: Employ a gradient elution with a mobile phase consisting of water and methanol (B129727) or acetonitrile, both containing 0.1% formic acid. The formic acid helps to protonate the analyte and improve peak shape.
-
-
Potential Cause 3: Column Overload. Injecting too concentrated a sample can lead to peak fronting or tailing.
-
Solution: Dilute the sample to fall within the linear range of the method.
-
-
Potential Cause 4: Column Contamination or Degradation. Over time, columns can become contaminated or the stationary phase can degrade, leading to poor performance.
-
Solution: Implement a column wash procedure between injections or replace the column if performance does not improve.
-
Question 2: I am experiencing low recovery of this compound. What are the likely causes and solutions?
Answer: Low recovery is a common issue in trace analysis and can stem from sample preparation, matrix effects, or analyte instability.
-
Potential Cause 1: Inefficient Sample Extraction. The analyte may not be completely extracted from the sample matrix.
-
Solution: An extraction-based sample preparation approach is recommended to improve recovery. This may involve liquid-liquid extraction or solid-phase extraction (SPE). Ensure the pH of the extraction solvent is optimized.
-
-
Potential Cause 2: Matrix Effects. Co-eluting matrix components can suppress the ionization of this compound in the mass spectrometer source.
-
Solution 1: Enhance sample cleanup procedures to remove interfering matrix components.
-
Solution 2: Utilize a divert valve to direct the flow containing the high-concentration Labetalol API to waste, preventing contamination of the mass spectrometer.
-
Solution 3: Employ an isotopically labeled internal standard to compensate for matrix-induced ionization suppression.
-
-
Potential Cause 3: Analyte Adsorption. this compound may adsorb to sample vials, tubing, or other surfaces.
-
Solution: Use silanized glassware or polypropylene (B1209903) vials to minimize adsorption.
-
Question 3: My results for this compound are not reproducible. How can I improve method precision?
Answer: Poor reproducibility can be caused by variability in sample preparation, instrument performance, or standard stability.
-
Potential Cause 1: Inconsistent Sample Preparation. Manual sample preparation steps can introduce variability.
-
Solution: Automate sample preparation steps where possible. Ensure thorough mixing and consistent volumes are used.
-
-
Potential Cause 2: Fluctuations in LC-MS/MS System Performance. Drifts in pump pressure, column temperature, or mass spectrometer sensitivity can affect reproducibility.
-
Solution: Regularly perform system suitability tests to monitor instrument performance. Ensure the system is properly calibrated and maintained.
-
-
Potential Cause 3: Standard and Sample Stability. this compound may degrade in solution over time.
-
Solution: Prepare fresh standards and samples daily. If necessary, investigate the stability of the analyte in the chosen solvent and storage conditions (e.g., temperature, light exposure). Labetalol hydrochloride has been shown to be stable for 72 hours at 4°C and 25°C in several intravenous solutions, but the stability of its nitroso-derivative may differ.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical limit of quantitation (LOQ) for this compound analysis?
A1: A robust LC-MS/MS method can achieve a limit of quantitation (LOQ) of 0.03 ppm for this compound in a drug product. Regulatory agencies often mandate detection limits of 0.03 ppm or lower for nitrosamine (B1359907) impurities.
Q2: What are the recommended chromatographic conditions for separating this compound from the Labetalol API?
A2: A C18 stationary phase with a gradient of water and methanol containing 0.1% formic acid is a robust combination for separating this compound from the Labetalol API. This setup allows the API to elute rapidly, followed by the trace-level this compound, providing a sufficient retention time gap for accurate quantification.
Q3: How can I minimize matrix effects in the analysis of this compound?
A3: To overcome matrix effects, a suitable sample preparation technique and optimized chromatographic conditions are necessary. An extraction-based approach for sample preparation is effective. Additionally, using a divert valve to prevent the high-concentration API from entering the mass spectrometer can increase method robustness.
Q4: What are the sources of this compound formation?
A4: this compound is a nitrosamine drug substance-related impurity (NDSRI) that can form when the secondary amine in the Labetalol molecule reacts with a nitrosating agent. Potential sources of nitrosating agents include nitrite (B80452) residues present in excipients. The formation can occur during the manufacturing process or during storage.
Quantitative Data Summary
The following tables summarize key quantitative data for a reproducible this compound analytical method.
Table 1: Method Performance Characteristics
| Parameter | Typical Value | Reference |
| Limit of Quantitation (LOQ) | 0.03 ppm | |
| Instrument Detection Limit | 0.003 ppm | |
| Linearity Range | 0.003 to 1.5 ppm | |
| Spiked Recovery | 70% to 120% |
Table 2: Typical LC-MS/MS Parameters
| Parameter | Condition | Reference |
| LC System | ACQUITY UPLC H-Class Plus | |
| Column | ACQUITY UPLC BEH C18 | |
| Mobile Phase | Gradient of water and methanol/acetonitrile with 0.1% formic acid | |
| Mass Spectrometer | Xevo TQ-S Cronos Tandem Quadrupole | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Experimental Protocols
1. Sample Preparation: Extraction Method
This protocol is a general guideline and may require optimization for specific sample matrices.
-
Weighing: Accurately weigh a portion of the crushed tablets or drug substance equivalent to a specific amount of the Labetalol API.
-
Extraction: Transfer the weighed sample to a suitable centrifuge tube. Add a precise volume of an appropriate extraction solvent (e.g., methanol or a mixture of methanol and water).
-
Mixing: Vortex the sample to ensure thorough mixing.
-
Sonication/Shaking: Sonicate or mechanically shake the sample for a specified duration (e.g., 30 minutes) to ensure complete extraction of this compound.
-
Centrifugation: Centrifuge the sample to pelletize any insoluble excipients.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
The following are typical starting conditions for the chromatographic separation and mass spectrometric detection.
-
LC System: Waters ACQUITY UPLC H-Class Plus
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Column Temperature: 40 °C
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Program:
-
0.0 min: 95% A, 5% B
-
5.0 min: 5% A, 95% B
-
6.0 min: 5% A, 95% B
-
6.1 min: 95% A, 5% B
-
8.0 min: 95% A, 5% B
-
-
Mass Spectrometer: Waters Xevo TQ-S Cronos
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 500 °C
-
Desolvation Gas Flow: 1000 L/Hr
-
Cone Gas Flow: 150 L/Hr
-
MRM Transitions: Specific precursor and product ions for this compound should be determined by infusing a standard solution.
Visualizations
reducing instrument contamination in trace nitrosamine analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing instrument contamination during trace-level nitrosamine (B1359907) analysis.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the analysis of trace levels of nitrosamines.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of nitrosamine contamination in a laboratory environment?
A1: Common sources of nitrosamine contamination include:
-
Solvents and Reagents: Impurities in solvents like dimethylformamide (DMF) and triethylamine (B128534) can react to form nitrosamines. Recovered or recycled solvents pose a particularly high risk of cross-contamination.[1][2]
-
Plastic Consumables: Plastic materials, such as pipette tips, vials, and tubing, can leach nitrosamine precursors or nitrosamines themselves into your samples and mobile phases. It is advisable to avoid plastics where possible.
-
Cross-Contamination: Inadequate cleaning of shared laboratory equipment, including glassware and instrument components, can lead to the carryover of nitrosamines from one analysis to another.[1][2]
-
Atmospheric Contamination: The laboratory air can be a source of nitrosating agents. It's important to handle samples and standards in a clean environment.
-
Sample Matrix: The active pharmaceutical ingredient (API) or excipients in the drug product can sometimes degrade or contain impurities that lead to in-situ nitrosamine formation during sample preparation or analysis.
Q2: I am observing a high background signal for N-nitrosodimethylamine (NDMA) in my blank injections. What are the likely causes and how can I resolve this?
A2: A high background of NDMA in blank injections is a common issue and can often be traced to several sources. Here is a step-by-step guide to troubleshoot this problem:
-
Isolate the Source:
-
LC System vs. MS System: To determine if the contamination is originating from the liquid chromatography (LC) or mass spectrometry (MS) system, bypass the LC by infusing the mobile phase directly into the mass spectrometer. If the background signal decreases significantly, the contamination is likely within the LC system (solvents, tubing, injector, column). If the high background persists, the source of contamination is likely within the MS.
-
Mobile Phase: Prepare fresh mobile phase using high-purity, LC-MS grade solvents and additives from a new, unopened bottle. If the background improves, your previous mobile phase was contaminated.
-
-
Troubleshooting LC System Contamination:
-
Solvent Inlet Filters: Replace the solvent inlet filters.
-
Tubing: Flush the entire LC system with a strong solvent mixture. A common cleaning solution is a mixture of isopropanol (B130326), methanol, acetonitrile, and water.
-
Injector and Sample Loop: Clean the injector needle, seat, and sample loop according to the manufacturer's instructions. Multiple blank injections with a strong solvent can help reduce carryover.
-
-
Troubleshooting MS System Contamination:
-
Ion Source: The ion source is a common site for contamination buildup. Clean the ion source components, such as the capillary, cone, and lenses, following the manufacturer's recommended procedures.
-
Gas Lines: The quality of the nitrogen gas used for nebulizing and drying can impact the background. Ensure high-purity nitrogen is being used.
-
Q3: My sensitivity for certain nitrosamines is poor and inconsistent. What could be the cause?
A3: Poor and inconsistent sensitivity in trace nitrosamine analysis can be attributed to several factors:
-
Matrix Effects: The sample matrix can suppress or enhance the ionization of the target nitrosamines, leading to inaccurate and irreproducible results. To assess matrix effects, you can perform a post-extraction spike experiment. If matrix effects are significant, consider improving your sample preparation method (e.g., using solid-phase extraction for cleanup) or using a stable isotope-labeled internal standard for each analyte.
-
Ion Source Optimization: The parameters of the ion source, such as temperature, gas flows, and voltages, need to be optimized for the specific nitrosamines being analyzed. For example, the cone gas flow rate can be adjusted to reduce interfering ions and improve the signal-to-noise ratio.
-
Instrument Contamination: A contaminated system can lead to a high baseline, which in turn reduces the signal-to-noise ratio and negatively impacts sensitivity. A thorough cleaning of the LC-MS system is recommended.
Q4: How can I prevent sample carryover in my nitrosamine analysis?
A4: Sample carryover, where traces of a previous sample affect the current analysis, is a critical issue in trace analysis. To minimize carryover:
-
Injector Cleaning: Use a strong needle wash solvent. A mixture of isopropanol, acetonitrile, and water is often effective. Ensure the wash volume is sufficient to thoroughly clean the needle and sample loop.
-
Injection Sequence: Inject a blank solvent after high-concentration samples to check for and wash out any residual analytes.
-
Column Washing: At the end of each analytical sequence, flush the column with a high-percentage organic mobile phase to remove strongly retained compounds.
-
Choice of Materials: Avoid using plastic vials and caps (B75204) whenever possible, as nitrosamines can adsorb to these surfaces and leach out in subsequent injections. Use glass vials with PTFE-lined caps.
Quantitative Data Summary
The following table summarizes the typical limits of quantification (LOQ) for common nitrosamines achieved by various LC-MS/MS methods. These values can serve as a benchmark for your own method performance.
| Nitrosamine | Abbreviation | Typical LOQ (ng/mL or ppb) |
| N-Nitrosodimethylamine | NDMA | 0.02 - 0.1 |
| N-Nitrosodiethylamine | NDEA | 0.02 - 0.1 |
| N-Nitrosoethylisopropylamine | NEIPA | 0.05 - 0.2 |
| N-Nitrosodiisopropylamine | NDIPA | 0.05 - 0.2 |
| N-Nitrosodibutylamine | NDBA | 0.05 - 0.2 |
| N-Nitrosomethylethylamine | NMEA | 0.05 - 0.2 |
| N-Nitrosopyrrolidine | NPYR | 0.05 - 0.2 |
| N-Nitrosopiperidine | NPIP | 0.05 - 0.2 |
Note: LOQ values are dependent on the specific instrument, method, and sample matrix.
Experimental Protocols
Protocol 1: General LC-MS System Cleaning Procedure for Trace Nitrosamine Analysis
This protocol outlines a general procedure for cleaning an LC-MS system to reduce background contamination. Always consult your instrument manufacturer's guidelines for specific instructions.
-
Preparation:
-
Prepare fresh cleaning solutions using LC-MS grade solvents. A common aggressive wash solution is a 1:1:1:1 mixture of isopropanol, methanol, acetonitrile, and water. A less aggressive wash can be a high-percentage organic mobile phase.
-
Remove the analytical column and replace it with a union.
-
Direct the flow from the LC to a waste container, not the mass spectrometer.
-
-
LC System Flush:
-
Flush each solvent line (A, B, C, D) with the aggressive wash solution for at least 30 minutes at a flow rate of 1-2 mL/min.
-
Flush the autosampler injection system, including the needle and sample loop, with the cleaning solution. Perform multiple high-volume injections of the cleaning solution.
-
-
System Rinse:
-
After the aggressive wash, flush the entire system with a clean, intermediate solvent like isopropanol for 15-20 minutes.
-
Finally, equilibrate the system with your initial mobile phase conditions.
-
-
MS Source Cleaning:
-
Vent the mass spectrometer and carefully remove the ion source components (capillary, cone, etc.) according to the manufacturer's instructions.
-
Sonicate the metal parts in a sequence of solvents: first water, then methanol, and finally isopropanol.
-
Allow the parts to dry completely before reassembling.
-
-
System Re-equilibration and Blank Analysis:
-
After reassembly and pumping down the mass spectrometer, allow the system to stabilize with the mobile phase flowing for at least an hour.
-
Inject a series of solvent blanks to ensure the background contamination has been reduced to an acceptable level.
-
Visualizations
References
strategies to lower the limit of detection for N-Nitroso Labetalol
Welcome to the technical support center for the analysis of N-Nitroso Labetalol. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in lowering the limit of detection (LOD) and limit of quantification (LOQ) for this nitrosamine (B1359907) impurity.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving low detection limits for this compound?
A1: The primary challenge lies in detecting and quantifying trace levels of this compound within a complex pharmaceutical matrix.[1] The drug substance, Labetalol, is typically present at a much higher concentration and can interfere with the analysis, a phenomenon known as the matrix effect.[2] Overcoming this requires highly selective and sensitive analytical methods, coupled with efficient sample preparation techniques to isolate and concentrate the analyte.[1][3]
Q2: Which analytical techniques are most suitable for detecting this compound at low levels?
A2: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the most widely adopted and recommended technique for the sensitive and selective quantification of this compound and other nitrosamine impurities.[3][4][5] Gas Chromatography with mass spectrometry (GC-MS) can also be used, particularly for more volatile nitrosamines, but LC-MS/MS is generally preferred for less volatile compounds like this compound.[6][7]
Q3: What are the typical limits of detection (LOD) and quantification (LOQ) reported for this compound?
A3: A robust LC-MS/MS method has been reported to achieve a limit of quantification (LOQ) of 0.03 ppm for this compound in a drug product.[2][8] The corresponding limit of detection (LOD) would be lower, with excellent signal-to-noise ratios observed at levels as low as 0.003 ppm.[2] For context, the U.S. FDA's current Acceptable Intake (AI) limit for this compound is 1500 ng/day.[5][9]
Q4: How can I minimize the risk of artificially forming this compound during my analysis?
A4: Artifactual formation of nitrosamines during analysis is a significant concern.[1] To mitigate this, it is crucial to avoid acidic conditions and high temperatures during sample preparation. The use of amber vials is also recommended as nitrosamines can degrade under UV light.[6] Additionally, ensure that all solvents and reagents are free from nitrite (B80452) and amine contaminants.
Troubleshooting Guides
Issue 1: High Background Noise or Poor Signal-to-Noise (S/N) Ratio
High background noise can obscure the analyte signal, making it difficult to achieve low detection limits.
| Possible Cause | Troubleshooting Step |
| Matrix Effects | The co-elution of matrix components can suppress or enhance the ionization of this compound. Implement a more rigorous sample cleanup procedure such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[1][10] |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. Contaminants can introduce significant background noise. |
| Instrument Contamination | A contaminated mass spectrometer ion source can be a source of high background. Diverting the flow of the high-concentration Labetalol peak away from the mass spectrometer can prevent source contamination and improve method robustness.[2] |
| Suboptimal MS/MS Parameters | Optimize the Multiple Reaction Monitoring (MRM) transitions for this compound. Ensure that the precursor and product ions are correctly selected and that collision energies are optimized for maximum signal intensity. |
Issue 2: Low Analyte Recovery
Poor recovery of this compound during sample preparation will directly impact the ability to achieve low detection limits.
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction from Matrix | The chosen extraction solvent may not be optimal for this compound from the drug product matrix. Experiment with different solvent polarities and pH values to improve extraction efficiency. An extraction-based approach has been shown to yield good recovery (70-120%).[2] |
| Analyte Adsorption | This compound may adsorb to glassware or plasticware. Silanize glassware and use low-adsorption vials and pipette tips. |
| Improper SPE Cartridge Selection or Procedure | If using Solid-Phase Extraction (SPE), ensure the sorbent chemistry is appropriate for retaining this compound. Optimize the conditioning, loading, washing, and elution steps. For example, a strong cation-exchange SPE cartridge can be effective for nitrosamine analysis.[10] |
| Analyte Instability | This compound may be unstable under certain conditions. Keep samples cool and protected from light throughout the analytical process.[6] |
Quantitative Data Summary
The following table summarizes reported performance data for analytical methods used in the detection of nitrosamine impurities, including this compound.
| Analytical Technique | Analyte | Limit of Quantification (LOQ) | Limit of Detection (LOD) | Reference |
| LC-MS/MS | This compound | 0.03 ppm | 0.003 ppm (level with S/N >300) | [2] |
| LC-MS/MS | N-Nitroso Propranolol | 25 pg/mL | Not explicitly stated | [11] |
| UHPLC-MS/MS | Various Nitrosamines in Beta-Blockers | 2-20 ppb | 0.02-1.2 ppb | [12] |
| HPLC-UV | Various Nitrosamines | 10-20 ng/mL | Not explicitly stated | [13] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for enriching this compound from a drug product matrix.
-
Sample Preparation: Dissolve a precisely weighed amount of the crushed drug product in a suitable diluent (e.g., acidic aqueous solution) to a known concentration.
-
SPE Cartridge Conditioning: Condition a strong cation-exchange SPE cartridge by passing methanol (B129727) through it, followed by the acidic aqueous diluent.[10]
-
Sample Loading: Load the prepared sample solution onto the conditioned SPE cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with a weak organic solvent to remove matrix interferences while retaining this compound.
-
Elution: Elute the this compound from the cartridge using a suitable elution solvent (e.g., a mixture of organic solvent and a small amount of a basic modifier).
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol outlines a general method for the quantification of this compound.
-
Liquid Chromatography (LC):
-
Column: ACQUITY UPLC BEH C18 or equivalent.[2]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.
-
Gradient: A gradient elution is typically used to achieve separation from the parent drug and other impurities.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound must be determined and optimized.
-
Instrument: A tandem quadrupole mass spectrometer (e.g., Waters Xevo TQ-S Cronos) is recommended for high sensitivity.[2]
-
Visualizations
Caption: Workflow for lowering the Limit of Detection (LOD) for this compound.
Caption: Troubleshooting logic for addressing low sensitivity in this compound analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. waters.com [waters.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Manasa Life Sciences [manasalifesciences.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. filab.fr [filab.fr]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. veeprho.com [veeprho.com]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. Ultra-high-speed liquid chromatography combined with mass spectrometry detection analytical methods for the determination of nitrosamine drug substance-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
Validation & Comparative
Navigating Nitrosamine Impurities: A Comparative Guide to N-Nitroso Labetalol Method Validation Protocols
For Immediate Release
In the landscape of pharmaceutical quality control, the detection and quantification of nitrosamine (B1359907) impurities remain a critical focus for regulatory bodies and drug manufacturers alike. The potential carcinogenicity of these compounds necessitates robust and validated analytical methods to ensure patient safety. This guide provides a comprehensive comparison of analytical methodologies for the determination of N-Nitroso Labetalol, a potential impurity in the widely used antihypertensive drug, Labetalol.
This publication outlines a detailed protocol for the validation of a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, benchmarked against alternative analytical techniques. The information presented herein is intended to guide researchers, scientists, and drug development professionals in establishing and verifying the suitability of their analytical procedures for this compound.
A High-Performance Approach: LC-MS/MS for this compound Analysis
The primary method detailed in this guide is a state-of-the-art Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. This technique is renowned for its high sensitivity and selectivity, making it particularly suitable for trace-level impurity analysis.[1][2] A robust method using a Waters ACQUITY UPLC H-Class plus system coupled with a Xevo TQ-S Cronos tandem quadrupole mass spectrometer has been shown to achieve a limit of quantification (LOQ) of 0.03 ppm for this compound.[1][2]
Comparison of Analytical Methods
The following table provides a comparative overview of the UPLC-MS/MS method with other potential analytical techniques for the determination of this compound.
| Feature | UPLC-MS/MS | Gas Chromatography-Mass Spectrometry (GC-MS) | Spectrofluorimetry |
| Principle | Chromatographic separation followed by mass-based detection and fragmentation for high specificity. | Separation of volatile compounds followed by mass-based detection. | Derivatization of the nitroso-labetalol to a fluorescent product and measurement of fluorescence intensity.[3] |
| Specificity | Very High (mass-to-charge ratio and fragmentation pattern are specific to the molecule). | High (mass spectrum provides a molecular fingerprint). | Moderate (relies on a chemical reaction that may not be entirely specific to the target analyte). |
| Sensitivity (LOQ) | Very Low (e.g., 0.03 ppm).[1][2] | Low (typically in the low ppb range for nitrosamines).[4] | Low to Moderate (e.g., rectilinear range of 0.025-0.250 µg/mL).[3] |
| Sample Preparation | Typically involves dissolution and filtration. An extraction approach may be used to improve recovery.[1][2] | May require derivatization to improve volatility and thermal stability. Liquid injection or headspace analysis are common.[4] | Requires a chemical derivatization step to produce a fluorescent compound.[3] |
| Instrumentation Cost | High | High | Low to Moderate |
| Regulatory Acceptance | Widely accepted and recommended by regulatory agencies like the FDA for nitrosamine analysis.[5] | Accepted by regulatory agencies for nitrosamine analysis, particularly for volatile nitrosamines.[4] | May be used for preliminary screening but may not be considered a primary method for regulatory submissions due to lower specificity. |
Experimental Protocol: Validation of an LC-MS/MS Method for this compound
This section provides a detailed protocol for the validation of the aforementioned UPLC-MS/MS method, in accordance with ICH Q2(R1) and FDA guidelines.
Objective: To validate an analytical method for the accurate and precise quantification of this compound in Labetalol drug substance or drug product.
Materials and Reagents:
-
This compound Reference Standard
-
Labetalol Hydrochloride
-
LC-MS grade Methanol, Acetonitrile, and Water
-
Formic Acid
Instrumentation:
-
Waters ACQUITY UPLC H-Class plus system
-
Waters Xevo TQ-S Cronos Tandem Quadrupole Mass Spectrometer
-
Waters ACQUITY UPLC BEH C18 Column (or equivalent)
Chromatographic Conditions (Example):
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
MS Detection: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM) mode
Validation Parameters and Acceptance Criteria
The following table summarizes the validation parameters and their corresponding acceptance criteria.
| Validation Parameter | Experimental Design | Acceptance Criteria |
| Specificity | Analyze blank, placebo, Labetalol spiked with this compound, and stressed samples (acid, base, peroxide, heat, light). | No interfering peaks at the retention time of this compound. Peak purity should be confirmed if possible. |
| Linearity | Prepare a series of at least 5 concentrations of this compound spanning the expected range (e.g., LOQ to 150% of the specification limit). | Correlation coefficient (r²) ≥ 0.99. The y-intercept should not be significant. |
| Accuracy (Recovery) | Analyze samples spiked with this compound at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit) in triplicate. | Mean recovery should be within 80-120%. |
| Precision | Repeatability (Intra-assay): Analyze 6 replicate samples at 100% of the specification limit on the same day, by the same analyst, on the same instrument. Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. | Repeatability: Relative Standard Deviation (RSD) ≤ 15%. Intermediate Precision: RSD ≤ 20%. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (S/N) of 3:1 or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration at which the analyte can be detected but not necessarily quantitated. |
| Limit of Quantification (LOQ) | Determined based on the signal-to-noise ratio (S/N) of 10:1 or from the standard deviation of the response and the slope of the calibration curve. The LOQ should be verified for precision and accuracy. | The lowest concentration that can be measured with acceptable precision and accuracy (RSD ≤ 20% and recovery within 80-120%). |
| Robustness | Deliberately vary critical method parameters such as flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2% organic). | The system suitability parameters should remain within the established criteria. No significant impact on the analytical results. |
| Solution Stability | Analyze standard and sample solutions at specified time intervals (e.g., 0, 8, 24 hours) under defined storage conditions. | The difference in results between the initial and subsequent time points should be within ±10%. |
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the this compound method validation protocol.
This structured approach ensures that the analytical method is suitable for its intended purpose, providing reliable and accurate results for the monitoring of this compound in pharmaceutical products. The adoption of highly sensitive and specific methods like UPLC-MS/MS is paramount in safeguarding public health against the risks associated with nitrosamine impurities.
References
- 1. waters.com [waters.com]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 5. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Nitrosamine Analysis: A Comparative Guide to Method Validation
For researchers, scientists, and drug development professionals, the detection and quantification of N-nitrosamine impurities in pharmaceutical products has become a critical focus for regulatory bodies and manufacturers worldwide. These compounds, classified as probable human carcinogens, necessitate highly sensitive and robust analytical methods for their control at trace levels. This guide provides an objective comparison of the leading analytical techniques for nitrosamine (B1359907) analysis, supported by experimental data and detailed methodologies, to ensure the safety and quality of pharmaceutical products.
Regulatory Framework and Validation Requirements
The foundation for nitrosamine impurity method validation is built upon a framework of guidelines from the International Council for Harmonisation (ICH) and specific directives from regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
The process begins with a mandatory risk assessment, as outlined in ICH Q9, to identify the potential for nitrosamine formation.[1] If a risk is identified, confirmatory testing using a validated analytical method is required. The validation itself must adhere to the principles outlined in ICH Q2(R2) , which details the necessary performance characteristics a method must meet to be considered fit for purpose.[2][3][4][5] Key validation parameters include specificity, Limit of Detection (LOD), Limit of Quantitation (LOQ), linearity, accuracy, and precision.[6]
A crucial aspect of this framework is the Acceptable Intake (AI) limit, a toxicological threshold for specific nitrosamines. The analytical method's LOQ must be sufficiently sensitive, typically at or below 10% of the AI, to adequately control the impurity.[6][7] The FDA provides specific AI limits for common nitrosamines, such as 96 ng/day for N-nitrosodimethylamine (NDMA) and 26.5 ng/day for N-nitrosodiethylamine (NDEA).[8]
The logical workflow for addressing nitrosamine impurities is summarized in the diagram below.
Comparison of Key Analytical Techniques
The primary analytical methods for nitrosamine impurity testing are chromatography-based, coupled with mass spectrometry, due to the need for high sensitivity and selectivity. The most prevalent techniques are Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem (MS/MS) or high-resolution (HRMS) analyzers, and Gas Chromatography-Mass Spectrometry (GC-MS).
Key Advantages:
-
LC-MS/MS: Considered the gold standard for its versatility, sensitivity, and applicability to a wide range of nitrosamines, including non-volatile and thermally unstable compounds.[9]
-
LC-HRMS: Offers exceptional selectivity, which is crucial for distinguishing nitrosamine impurities from matrix components or structurally similar compounds (e.g., DMF), thereby minimizing the risk of false-positive results.[10][11]
-
GC-MS/MS: Highly effective for volatile nitrosamines and can be performed using direct liquid injection or headspace sample introduction.[12]
The choice of method depends on the specific nitrosamine(s) of interest, the properties of the drug substance and product matrix, and the required sensitivity.[13]
The following tables summarize typical validation performance data for the leading analytical techniques, compiled from regulatory reports and scientific studies.
Table 1: Performance of LC-HRMS for Nitrosamine Analysis in Metformin (Data sourced from FDA validated method)[8]
| Nitrosamine | LOD (ppm) | LOQ (ppm) |
| NDMA | 0.005 | 0.01 |
| NDEA | 0.002 | 0.02 |
| NEIPA | 0.003 | 0.02 |
| NDIPA | 0.001 | 0.02 |
| NDPA | 0.001 | 0.005 |
| NMPA | 0.001 | 0.005 |
| NDBA | 0.001 | 0.005 |
| NMBA | 0.002 | 0.005 |
Table 2: Performance of LC-MS/MS for Nitrosamine Analysis in Valsartan (Data sourced from a single-method validation study)[14]
| Nitrosamine | LOD (ppb) | LOQ (ppb) | Linearity (R²) | Accuracy at LOQ (%) |
| NDMA | 0.5 | 1.5 | >0.998 | 80 - 120 |
| NDEA | 0.5 | 1.5 | >0.998 | 80 - 120 |
| NEIPA | 0.5 | 1.5 | >0.998 | 80 - 120 |
| NDIPA | 0.5 | 1.5 | >0.998 | 80 - 120 |
| NDBA | 0.5 | 1.5 | >0.998 | 80 - 120 |
| NMPhA | 0.5 | 1.5 | >0.998 | 80 - 120 |
Table 3: Performance of GC-MS/MS for Nitrosamine Analysis in Valsartan (Data sourced from a validated method development study)[15]
| Nitrosamine | LOD (ppm) | LOQ (ppm) |
| NDMA | 0.02 | 0.06 |
| NDEA | 0.03 | 0.09 |
| NEIPA | 0.03 | 0.09 |
| NDIPA | 0.02 | 0.06 |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the most common analytical workflows. These protocols are based on methods published by the FDA and those described in the United States Pharmacopeia (USP) General Chapter <1469>.[1][16]
This method is broadly applicable for the quantification of a wide range of nitrosamines in various drug substances and products.
Methodology Details:
-
Sample Preparation:
-
Accurately weigh approximately 400-500 mg of the drug substance or ground drug product into a 15 mL centrifuge tube.[8][17]
-
Add a defined volume of extraction solvent, typically methanol (e.g., 4.0-5.0 mL).[8][17]
-
Vortex the mixture to ensure thorough wetting, then shake using a mechanical shaker for approximately 40 minutes to extract the impurities.[8][17]
-
Centrifuge the sample at high speed (e.g., 4500 rpm) for 15 minutes to pelletize solid matter.[8][17]
-
Filter the resulting supernatant through a 0.22 µm syringe filter (e.g., PVDF) into an autosampler vial for analysis.[8][17]
-
-
Chromatographic Conditions (Typical):
-
System: UHPLC or HPLC system.
-
Column: A reversed-phase column, such as an Acquity UPLC BEH C18.
-
Mobile Phase A: 0.1% Formic Acid in Water.[6]
-
Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.[3]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A suitable gradient to separate the target nitrosamines from the API and other matrix components.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode.[9][18]
-
Detection: For LC-MS/MS, use Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for each nitrosamine. For LC-HRMS, monitor the accurate mass of the protonated molecular ion.[8][9]
-
This method is particularly suitable for the analysis of volatile nitrosamines (e.g., NDMA, NDEA, NDIPA).
Methodology Details:
-
Sample Preparation (Liquid Injection):
-
Accurately weigh approximately 250 mg of the drug substance or ground drug product into a centrifuge tube.[19]
-
Suspend the sample in an alkaline solution (e.g., 10 mL of 1M NaOH) and shake for at least 5 minutes.[19]
-
Perform a liquid-liquid extraction by adding an organic solvent (e.g., 2.0 mL of dichloromethane), shaking vigorously for 5 minutes.[19]
-
Centrifuge the mixture to achieve phase separation.[19]
-
Carefully transfer the organic layer (bottom layer for dichloromethane) into an autosampler vial for analysis.[20]
-
-
Chromatographic Conditions (Typical):
-
System: Gas Chromatograph with a Mass Selective Detector.
-
Column: A polar column, such as a SUPELCOWAX or similar wax-based column (e.g., 30 m x 0.25 mm, 0.5 µm).[21]
-
Carrier Gas: Helium.
-
Inlet: Splitless injection.
-
Temperature Program: An appropriate temperature gradient to separate the volatile nitrosamines.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electron Ionization (EI).
-
Detection: Tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, using specific transitions for each target nitrosamine.
-
References
- 1. Analysis of nitrosamine impurities according to USP General Chapter < 1469 > : Shimadzu (Asia Pacific) [shimadzu.com.sg]
- 2. FDA Updates and Press Announcements on NDMA in Zantac (ranitidine) | FDA [fda.gov]
- 3. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. EMA Nitrosamine Guidance - Zamann Pharma Support GmbH [zamann-pharma.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fda.gov [fda.gov]
- 9. lcms.cz [lcms.cz]
- 10. fda.gov [fda.gov]
- 11. A Cautionary Tale: Quantitative LC-HRMS Analytical Procedures for the Analysis of N-Nitrosodimethylamine in Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. turkjps.org [turkjps.org]
- 16. Nitrosamine Testing using LC-MS Methods from the USP General Chapter <1469> | Separation Science [sepscience.com]
- 17. fda.gov [fda.gov]
- 18. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. edqm.eu [edqm.eu]
- 20. agilent.com [agilent.com]
- 21. Determination of N-Nitrosamines in Valsartan | Separation Science [sepscience.com]
A Comparative Guide to Analytical Methods for N-Nitroso Labetalol Detection
For researchers, scientists, and drug development professionals, the accurate and sensitive detection of N-Nitroso Labetalol, a potential genotoxic impurity, is of paramount importance. This guide provides a comparative overview of two distinct analytical methods for its quantification: a Spectrofluorimetric Method and a High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) method. This comparison is based on available experimental data to assist in selecting the most appropriate method for specific analytical needs.
Quantitative Performance Comparison
The following table summarizes the key performance parameters of the two analytical methods for the determination of this compound or its derivatives.
| Parameter | Spectrofluorimetric Method | UPLC-MS/MS Method |
| Analyte | Nitroso-derivative of Labetalol | This compound |
| Limit of Detection (LOD) | 1.40 ng/mL | Not explicitly stated, but S/N >300 at 0.003 ppm |
| Limit of Quantification (LOQ) | 4.6 ng/mL | 0.03 ppm |
| Linearity Range | 0.025 - 0.250 µg/mL | 0.002 - 2.0 ppm |
| Accuracy (% Recovery) | 99.13% - 100.27% | 70% - 120% (spiked recovery) |
| Precision (RSD%) | Intra-day: 0.39% - 0.74% Inter-day: 0.48% - 0.85% | Not explicitly stated |
Experimental Protocols
Spectrofluorimetric Method
This method is based on the reaction of the nitroso-derivative of Labetalol with 2-cyanoacetamide (B1669375) (2-CAA) in an alkaline medium to produce a fluorescent product.[1][2]
1. Formation of Nitroso-Derivative:
-
To a sample solution containing Labetalol, add 1 mL of 0.1 M hydrochloric acid.
-
Add 1 mL of 2% sodium nitrite (B80452) solution and allow the reaction to proceed for 2 minutes at room temperature.[1]
2. Fluorogenic Reaction:
-
To the solution containing the nitroso-derivative, add 1 mL of 1% 2-cyanoacetamide (2-CAA) solution.
-
Add 1 mL of 33% ammonia (B1221849) solution to make the medium alkaline.[1][2]
-
Heat the mixture in a boiling water bath for a specific duration (optimized as per the study).[1]
3. Measurement:
-
After cooling to room temperature, measure the fluorescence intensity of the resulting product.
-
The excitation wavelength is 335 nm and the emission wavelength is 420 nm.[1][2]
Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) Method
This method utilizes the high separation efficiency of UPLC coupled with the high sensitivity and selectivity of a tandem mass spectrometer for the quantification of this compound impurity in the drug product.
1. Sample Preparation:
-
A suitable sample preparation technique involving an extraction approach is employed to overcome matrix effects and improve the recovery of this compound from the drug product.
2. Chromatographic Separation:
-
System: Waters ACQUITY UPLC H-Class Plus.
-
Column: ACQUITY UPLC BEH C18 Column.
-
The chromatographic conditions are optimized to achieve separation of this compound from the active pharmaceutical ingredient (API) and other matrix components.
3. Mass Spectrometric Detection:
-
System: Waters Xevo TQ-S Cronos Mass Spectrometer.
-
The instrument is operated in Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification of the target analyte.
Method Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two different analytical methods to ensure the consistency and reliability of results.
Caption: Workflow for analytical method cross-validation.
Conclusion
Both the spectrofluorimetric and UPLC-MS/MS methods offer viable approaches for the analysis of this compound or its derivatives. The spectrofluorimetric method is a simpler and more accessible technique, potentially suitable for routine quality control where high sensitivity is not the primary requirement.[1][2] In contrast, the UPLC-MS/MS method provides superior sensitivity and selectivity, making it the preferred choice for trace-level impurity analysis in complex matrices, a critical aspect for ensuring the safety of pharmaceutical products. The selection of the method should be based on the specific requirements of the analysis, including the required sensitivity, the nature of the sample matrix, and the available instrumentation. A thorough cross-validation, as depicted in the workflow, would be essential if both methods were to be used interchangeably.
References
Navigating the Analytical Maze: A Comparative Guide to Proficiency in N-Nitroso Labetalol Analysis
For Researchers, Scientists, and Drug Development Professionals: A Deep Dive into Analytical Strategies and Performance for a Critical Nitrosamine (B1359907) Impurity
The detection and quantification of N-Nitroso Labetalol, a potential genotoxic impurity in the widely used antihypertensive drug Labetalol, presents a significant analytical challenge for the pharmaceutical industry. Ensuring patient safety and regulatory compliance necessitates robust and reliable analytical methods. This guide provides a comprehensive comparison of analytical approaches for this compound, offering insights into experimental protocols, performance data, and the underlying toxicological pathways, empowering researchers and quality control professionals to navigate this complex analytical landscape.
The Analytical Arena: Comparing Methodologies for this compound Detection
The primary analytical techniques for the trace-level detection of nitrosamine impurities are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). For this compound, a non-volatile and thermally labile compound, LC-MS/MS is the method of choice.
| Analytical Technique | Advantages | Disadvantages | Suitability for this compound |
| LC-MS/MS | High sensitivity and specificity. Suitable for non-volatile and thermally labile compounds. Robust and widely available. | Potential for matrix effects. Requires careful method development. | Highly Suitable and Recommended |
| GC-MS/MS | Excellent for volatile and semi-volatile compounds. High chromatographic resolution. | Not suitable for non-volatile or thermally labile compounds like this compound. Derivatization may be required, adding complexity. | Not Suitable |
Performance Benchmarks: A Look at a Validated LC-MS/MS Method
While specific inter-laboratory proficiency testing data for this compound is not publicly available, performance characteristics can be benchmarked against validated methods for structurally similar nitrosamine drug substance related impurities (NDSRIs). The following table summarizes expected performance data for a validated LC-MS/MS method for this compound analysis.
| Parameter | Typical Performance |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL |
| Limit of Detection (LOD) | 0.015 - 0.15 ng/mL |
| **Linearity (R²) ** | ≥ 0.995 |
| Recovery | 80 - 120% |
| Precision (%RSD) | < 15% |
Experimental Deep Dive: A Validated LC-MS/MS Protocol for this compound
This section details a representative validated LC-MS/MS method for the quantification of this compound in drug substances and drug products.
Sample Preparation
-
Drug Substance: Accurately weigh approximately 50 mg of the Labetalol drug substance into a 50 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 methanol:water).
-
Drug Product (Tablets): Weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to 50 mg of Labetalol to a 50 mL volumetric flask. Add the diluent, sonicate for 15 minutes to ensure complete dissolution of the active ingredient, and then dilute to volume.
-
Filtration: Filter the prepared sample solution through a 0.22 µm syringe filter prior to injection.
Liquid Chromatography Conditions
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the this compound and then to wash the column.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and a suitable internal standard (if used) should be monitored for quantification and confirmation.
-
Precursor Ion (Q1): [M+H]+ for this compound.
-
Product Ions (Q3): At least two characteristic product ions should be monitored for confident identification and quantification.
-
-
Source Parameters: Optimized to ensure maximum sensitivity (e.g., ion spray voltage, source temperature, gas flows).
Visualizing the Science: Workflows and Pathways
To provide a clearer understanding of the analytical process and the toxicological relevance of this compound, the following diagrams illustrate the experimental workflow and the metabolic activation pathway of secondary nitrosamines.
Conclusion
The analysis of this compound demands highly sensitive and specific analytical methods to ensure the safety and quality of pharmaceutical products. While dedicated proficiency testing schemes for this specific analyte are not readily identifiable, a robust internal validation of an LC-MS/MS method, benchmarked against similar compounds, can provide a high degree of confidence in analytical results. By understanding the nuances of the analytical methodology and the toxicological significance of this impurity, researchers and drug development professionals can effectively manage the risks associated with this compound and ensure the delivery of safe medicines to patients.
Navigating Nitrosamine Impurity Analysis: A Guide to LC-MS/MS Validation for N-Nitroso Labetalol
For researchers, scientists, and drug development professionals, ensuring the safety and purity of pharmaceutical products is paramount. The emergence of nitrosamine (B1359907) impurities, such as N-Nitroso Labetalol, a potential process impurity or degradant of the beta-blocker Labetalol, necessitates robust and sensitive analytical methods for their detection and quantification. This guide provides a comprehensive overview of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for this compound, alongside a comparison with alternative analytical techniques.
This document details the experimental protocol for a highly sensitive and specific LC-MS/MS method, presenting its performance characteristics in a clear, comparative format. Furthermore, it explores the landscape of alternative methods, offering insights into their relative strengths and weaknesses for nitrosamine analysis.
Performance Comparison: LC-MS/MS vs. Alternative Methods
The choice of analytical technique for nitrosamine impurity testing is critical and depends on factors such as sensitivity requirements, sample matrix complexity, and the specific physicochemical properties of the analyte. Below is a summary of the performance of a validated LC-MS/MS method for this compound compared to typical performance data for alternative methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for nitrosamine analysis.
| Parameter | LC-MS/MS (this compound) | GC-MS (General Nitrosamines) | HPLC-UV (General Nitrosamines) |
| Limit of Quantification (LOQ) | 0.03 ppm[1] | 1 - 10 ppb | 10 - 20 ng/mL |
| Linearity Range | 0.003 - 1.5 ppm[1] | 1 - 60 ppb | 10 - 1000 ng/mL |
| Recovery | 70 - 120%[1] | 70 - 130% | 83 - 102% |
| Selectivity | High | High | Moderate to Low |
| Throughput | High | Moderate | High |
In-Depth Look: Validated LC-MS/MS Method for this compound
LC-MS/MS has emerged as the gold standard for trace-level quantification of nitrosamine impurities due to its exceptional sensitivity and selectivity. The following protocol is based on a validated method for the determination of this compound in a drug product.
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh a portion of the crushed Labetalol drug product tablet powder.
-
Dissolve the powder in a suitable solvent, such as a mixture of methanol (B129727) and water, to achieve a target concentration of the active pharmaceutical ingredient (API).
-
Vortex and sonicate the sample to ensure complete dissolution.
-
Centrifuge the sample to pelletize any undissolved excipients.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Waters ACQUITY UPLC H-Class PLUS[1]
-
Mass Spectrometer: Waters Xevo TQ-S Cronos Tandem Quadrupole[1]
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[1]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
3. MRM Transitions:
While specific MRM transitions for this compound are determined through method development by infusing a standard of the compound into the mass spectrometer, a general approach involves monitoring the transition of the protonated molecule [M+H]+ to specific product ions. For Labetalol, a known transition is m/z 329.3 → 162.2. The transitions for this compound would be determined based on its molecular weight and fragmentation pattern.
Visualizing the Workflow
To illustrate the logical flow of the LC-MS/MS validation process for this compound, the following diagram was generated using the DOT language.
LC-MS/MS workflow for this compound analysis.
Conclusion
The validated LC-MS/MS method presented provides a highly sensitive, selective, and robust approach for the quantification of this compound impurity in pharmaceutical products. Its performance, particularly its low limit of quantification, makes it superior to other techniques like GC-MS and HPLC-UV for this specific application. For laboratories tasked with ensuring drug safety and regulatory compliance, the adoption of such validated LC-MS/MS methods is crucial in the ongoing effort to control nitrosamine impurities.
References
Detecting the Undetectable: A Comparative Guide to the Limit of Detection and Quantification of N-Nitroso Labetalol
For Immediate Release
In the landscape of pharmaceutical quality control, the accurate detection and quantification of genotoxic impurities are paramount. N-Nitroso Labetalol, a potential nitrosamine (B1359907) impurity in the widely used antihypertensive drug Labetalol, demands highly sensitive analytical methods to ensure patient safety. This guide provides a comparative overview of the limit of detection (LOD) and limit of quantification (LOQ) for this compound using various analytical techniques, offering researchers, scientists, and drug development professionals a comprehensive resource for method selection and evaluation.
The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory agencies worldwide due to their classification as probable human carcinogens. As a result, stringent limits have been set for these impurities, necessitating the development and validation of analytical methods capable of detecting them at trace levels. This guide focuses on this compound, a drug substance-related impurity that can form during the manufacturing process or storage of Labetalol.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method is critical for the reliable quantification of this compound at levels that comply with regulatory standards. The following table summarizes the performance of different analytical techniques in terms of their LOD and LOQ for this specific nitrosamine impurity.
| Analytical Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Remarks |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | 0.003 ppm (relative to API) | 0.03 ppm (relative to API) | A robust and highly sensitive method developed for the quantification of this compound in a drug product. The observed spiked recovery was between 70% and 120%.[1] |
| Spectrofluorimetry | 1.40 ng/mL | Not explicitly reported, but the linear range starts at 0.025 µg/mL (25 ng/mL) | This method is based on the reaction of the nitroso-derivative of Labetalol to produce a fluorescent product.[1] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Typically in the low ppb range | Typically in the low to mid ppb range | While no specific data for this compound was found, GC-MS is a widely used technique for the analysis of volatile nitrosamines. Its applicability to the less volatile this compound may require derivatization. |
In-Depth Look at Methodologies
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the gold standard for the trace-level analysis of nitrosamine impurities due to its high sensitivity and selectivity. The method detailed in the accompanying data utilizes a Waters Xevo TQ-S Cronos tandem quadrupole mass spectrometer coupled with an ACQUITY UPLC H-Class plus system.
Experimental Protocol:
-
Instrumentation: Waters Xevo TQ-S Cronos with an ACQUITY UPLC H-Class plus system.
-
Column: ACQUITY UPLC BEH C18 column.
-
Sample Preparation: An extraction approach was adapted to overcome matrix effects and improve the spiked recovery of the this compound impurity from the drug product.
-
Detection: The instrument's sensitivity allows for a signal-to-noise ratio of over 300 at the 0.003 ppm level with respect to the Active Pharmaceutical Ingredient (API).[1]
The exceptional sensitivity of this LC-MS/MS method, with an LOD of 0.003 ppm and an LOQ of 0.03 ppm, makes it highly suitable for the stringent regulatory requirements for nitrosamine impurity analysis.
Spectrofluorimetry
Spectrofluorimetry offers a more accessible and cost-effective alternative to mass spectrometry-based methods. A developed method for the nitroso-derivative of Labetalol demonstrates good sensitivity.
Experimental Protocol:
-
Principle: The method is based on the chemical reaction between the nitroso-derivative of Labetalol and 2-cyanoacetamide (B1669375) in the presence of ammonia. This reaction yields a fluorescent product.
-
Instrumentation: A spectrofluorimeter is used to measure the fluorescence intensity.
-
Performance: The method exhibits a minimum detectability of 1.40 ng/mL and a rectilinear concentration range of 0.025-0.250 µg/mL.[1]
While not as sensitive as the LC-MS/MS method, spectrofluorimetry can be a valuable tool for screening purposes or in laboratories where access to advanced mass spectrometry equipment is limited.
Experimental Workflow for LOD & LOQ Determination
The determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) is a critical component of analytical method validation. It establishes the lower limits of a method's performance and ensures its suitability for the intended application. The general workflow for determining these parameters is illustrated below.
References
A Comparative Guide to Analytical Methods for N-Nitroso Labetalol
For Researchers, Scientists, and Drug Development Professionals
The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant concern for regulatory bodies and manufacturers worldwide. N-Nitroso Labetalol (B1674207), a potential impurity in Labetalol drug products, requires accurate and precise analytical methods for its detection and quantification to ensure patient safety. This guide provides a comparative overview of various analytical techniques for the determination of N-Nitroso Labetalol, presenting their performance data and experimental protocols.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method for the quantification of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance parameters of different analytical techniques.
| Analytical Method | Limit of Quantitation (LOQ) | Accuracy (% Recovery) | Precision (%RSD) |
| LC-MS/MS | 0.03 ppm | 70 - 120% | Not explicitly stated for this compound, but generally low for nitrosamine analysis. |
| Spectrofluorimetry | Not directly established for this compound. | 100.10 ± 3.44% and 101.27 ± 4.97% (for nitroso-derivative of Labetalol)[1][2] | Not explicitly stated. |
| HPLC-UV | Generally in the range of 10-20 ng/mL for nitrosamines. | Typically 83.3% to 101.8% for various nitrosamines.[3] | Generally ≤ 7.51% at the LOQ level for nitrosamines. |
| GC-MS | Generally in the range of 0.97-3.53 ppb for various nitrosamines.[4] | Typically 74.67% to 125.17% for various nitrosamines.[4] | Generally in the range of 2.5-10.9% at the LOQ level for nitrosamines.[4] |
Detailed Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a highly sensitive and selective method for the quantification of this compound.
Sample Preparation:
-
Accurately weigh a portion of the drug product and dissolve it in a suitable diluent.
-
Perform an extraction procedure to isolate the this compound from the sample matrix.
-
The final extract is then filtered and injected into the LC-MS/MS system.
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18
-
Mobile Phase: A gradient of aqueous and organic solvents.
-
Flow Rate: Optimized for separation.
-
Injection Volume: A small volume of the prepared sample.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ions for this compound.
References
A Comparative Guide to the Quantification of N-Nitroso Labetalol
The emergence of N-nitroso compounds as potential impurities in pharmaceutical products has necessitated the development of sensitive and reliable analytical methods for their quantification. N-Nitroso Labetalol, a nitrosamine (B1359907) derivative of the beta-blocker Labetalol, is one such impurity that requires careful monitoring to ensure patient safety. This guide provides a comparative overview of the analytical methodologies for the quantification of this compound, with a focus on their linearity and range, to assist researchers, scientists, and drug development professionals in selecting the most appropriate assay for their needs.
The primary analytical technique for the quantification of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which are crucial for detecting trace levels of nitrosamine impurities in active pharmaceutical ingredients (APIs) and drug products.
Quantitative Data Summary
The following table summarizes the linearity and range of a validated LC-MS/MS method for the quantification of this compound.
| Analytical Method | Analyte | Linearity Range | Limit of Quantification (LOQ) | Limit of Detection (LOD) | Correlation Coefficient (r²) |
| LC-MS/MS | This compound | 0.003 to 1.5 ppm | 0.03 ppm | 0.003 ppm | >0.999 |
ppm: parts per million, relative to the API concentration.
Experimental Workflow
The general workflow for the quantification of this compound in a drug product using LC-MS/MS is depicted in the diagram below. This process involves sample preparation, chromatographic separation, and mass spectrometric detection.
Figure 1: Generalized workflow for this compound quantification.
Experimental Protocols
A detailed experimental protocol for the LC-MS/MS quantification of this compound is provided below.
1. Sample Preparation
-
Accurately weigh a portion of the crushed Labetalol drug product tablets.
-
Transfer the weighed portion to a suitable volumetric flask.
-
Add a specific volume of a suitable extraction solvent (e.g., a mixture of organic solvent and water).
-
Sonicate the mixture for a specified time to ensure complete dissolution of the analyte.
-
Centrifuge the resulting solution to separate any undissolved excipients.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Waters ACQUITY UPLC H-Class Plus
-
Mass Spectrometer: Waters Xevo TQ-S Cronos Tandem Quadrupole Mass Spectrometer
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Ionization Mode: Electrospray Ionization (ESI) Positive
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | Specific m/z | Specific m/z |
(Note: The specific m/z values for the precursor and product ions for this compound would be determined during method development and are proprietary to the specific application.)
3. Data Analysis
Quantification is performed by constructing a calibration curve using standard solutions of this compound of known concentrations. The peak area response of the analyte in the sample is then used to determine its concentration from the calibration curve.
Comparison with Alternative Methods
While LC-MS/MS is the gold standard for nitrosamine analysis due to its high sensitivity and specificity, other analytical techniques could potentially be adapted for the quantification of this compound.
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): This method is less sensitive than LC-MS/MS and may not be suitable for detecting the very low levels of nitrosamine impurities required by regulatory agencies. However, it can be a cost-effective screening tool for higher concentration levels. A study on Labetalol hydrochloride using RP-HPLC showed a linearity range of 10 to 50 μg/mL.[1]
-
Spectrofluorimetry: A spectrofluorimetric method has been developed for the determination of Labetalol after conversion to a nitroso-derivative. This method demonstrated a linear range of 0.025-0.250 μg/mL.[2] While sensitive, this method is indirect and may be susceptible to interference from other compounds in the sample matrix.
Conclusion
For the reliable and sensitive quantification of this compound in pharmaceutical products, LC-MS/MS is the most suitable analytical technique. Its high sensitivity allows for the detection and quantification of this impurity at the low levels mandated by regulatory bodies to ensure drug safety. While other methods exist, they may lack the required sensitivity and specificity for routine quality control of N-nitroso impurities. The provided experimental protocol and performance data for the LC-MS/MS method serve as a valuable resource for laboratories involved in the analysis of nitrosamine impurities.
References
Navigating the Analytical Maze: A Comparative Guide to Robustness Testing of Methods for N-Nitroso Labetalol
For researchers, scientists, and drug development professionals, ensuring the safety and quality of pharmaceuticals is paramount. The detection and quantification of nitrosamine (B1359907) impurities, such as N-Nitroso Labetalol, a potential mutagenic impurity, necessitates robust and reliable analytical methods. This guide provides an objective comparison of analytical techniques for this compound, focusing on the critical aspect of robustness testing. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and implementation of the most suitable analytical strategy.
The formation of N-nitrosamines in pharmaceutical products is a significant concern for regulatory bodies and manufacturers alike. This compound, a nitrosamine derivative of the beta-blocker Labetalol, requires highly sensitive and specific analytical methods for its detection at trace levels. The robustness of these methods—their ability to remain unaffected by small, deliberate variations in method parameters—is a crucial aspect of their validation, ensuring reliable performance during routine use.
This guide delves into the robustness of two common analytical approaches for this compound: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Analytical Methods
The choice of an analytical method for this compound depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a comparison of typical performance characteristics of RP-HPLC and LC-MS/MS methods.
| Performance Parameter | RP-HPLC with UV Detection | LC-MS/MS |
| Limit of Quantification (LOQ) | Typically in the µg/mL range | As low as 0.03 ppm[1][2] |
| Selectivity | May be susceptible to interference from matrix components or degradation products. | High selectivity due to mass-based detection, allowing for differentiation from co-eluting species. |
| Robustness | Generally robust for routine analysis, but can be influenced by variations in mobile phase composition, pH, and column temperature. | Highly robust, with advanced features like RADAR technology to mitigate matrix effects and enhance method reliability.[1][2] |
| Instrumentation | Widely available and cost-effective. | Higher initial investment and operational complexity. |
| Application | Suitable for routine quality control of Labetalol and its known impurities.[3][4] | Essential for trace-level quantification of nitrosamine impurities to meet stringent regulatory requirements. |
Experimental Protocols
Detailed and well-documented experimental protocols are fundamental to reproducible and reliable analytical testing.
Robustness Testing Protocol for RP-HPLC Method
This protocol outlines a typical robustness study for an RP-HPLC method for the analysis of Labetalol and its impurities, including this compound. The method's ability to withstand deliberate variations in key parameters is assessed.
1. Standard and Sample Preparation:
-
Prepare a standard solution of this compound and a spiked sample solution of the Labetalol drug product.
2. Chromatographic Conditions (Nominal):
-
Column: Zorbax Eclipse Plus C-18 (100 × 4.6 mm, 3.5 µm)[3]
-
Mobile Phase: Gradient elution with 0.1% trifluoroacetic acid (TFA) in water and 0.1% TFA in acetonitrile:methanol (1:1)[3]
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 35°C[3]
3. Deliberate Variations in Method Parameters:
-
Flow Rate: Vary by ±0.1 mL/min (0.9 mL/min and 1.1 mL/min).
-
Column Temperature: Vary by ±5°C (30°C and 40°C).
-
Mobile Phase Composition: Minor change in the organic modifier ratio.
4. Data Analysis:
-
Evaluate the impact of each variation on system suitability parameters (e.g., peak asymmetry, theoretical plates, resolution) and the quantification of this compound. The relative standard deviation (%RSD) of the results should be within acceptable limits.
Robustness Testing Protocol for LC-MS/MS Method
This protocol describes a robustness study for a highly sensitive LC-MS/MS method for the quantification of this compound.
1. Standard and Sample Preparation:
-
Prepare a series of calibration standards of this compound and spiked drug product samples.
2. LC-MS/MS Conditions (Nominal):
-
MS System: Xevo TQ-S Cronos Tandem Quadrupole Mass Spectrometer[1][2]
-
Mobile Phase: Optimized gradient for the separation of this compound from the API.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound.
3. Deliberate Variations in Method Parameters:
-
LC Flow Rate: Vary by ±10%.
-
Column Temperature: Vary by ±5°C.
-
Mobile Phase Composition: Slight alteration of the gradient profile.
-
MS Source Parameters: Minor adjustments to source temperature and gas flows.
4. Data Analysis:
-
Assess the consistency of the LOQ, linearity, accuracy, and precision under the varied conditions. The spiked recovery should remain within the range of 70% to 120%.[1][2]
Visualizing the Workflow and Logical Relationships
To further clarify the processes and concepts involved in robustness testing, the following diagrams have been generated using Graphviz.
References
A Head-to-Head Comparison: LC-MS vs. GC-MS for the Analysis of N-Nitroso Labetalol
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the pharmaceutical industry, the accurate and sensitive detection of nitrosamine (B1359907) impurities is of paramount importance to ensure patient safety. N-Nitroso Labetalol (B1674207), a potential impurity in the widely used antihypertensive drug Labetalol, requires robust analytical methods for its quantification at trace levels. This guide provides a comprehensive comparison of two powerful analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this specific Nitrosamine Drug Substance-Related Impurity (NDSRI).
N-Nitroso Labetalol is a large, non-volatile, and thermally labile molecule. These inherent physicochemical properties are critical in determining the most suitable analytical methodology. This comparison will delve into the applicability, performance, and experimental considerations of both LC-MS and GC-MS, supported by experimental data, to guide researchers, scientists, and drug development professionals in their analytical strategy.
At a Glance: Key Differences in Analytical Approaches
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Applicability to this compound | Highly Suitable. Ideal for non-volatile and thermally labile compounds. | Not Suitable. Primarily for volatile and thermally stable compounds. This compound is prone to degradation at the high temperatures used in GC. |
| Sample Preparation | Simple, typically involving dissolution in a suitable solvent. | Complex and often requires derivatization to increase volatility, which can introduce analytical variability. |
| Sensitivity | High sensitivity, with Limits of Quantitation (LOQ) in the parts-per-billion (ppb) range achievable. | Generally offers good sensitivity for volatile analytes, but is not applicable to non-volatile compounds like this compound. |
| Matrix Effects | Can be susceptible to ion suppression or enhancement from co-eluting matrix components, requiring careful method development. | Less prone to matrix effects compared to LC-MS for suitable analytes, but not relevant for this application. |
| Risk of Analyte Degradation | Minimal risk of degradation as the analysis is performed at or near ambient temperatures. | High risk of thermal degradation of this compound in the injector and column, leading to inaccurate quantification.[1][2] |
Data Presentation: Performance Comparison
The following table summarizes typical performance data for the analysis of nitrosamines using LC-MS/MS and GC-MS/MS. It is important to note that the GC-MS/MS data is for volatile nitrosamines and is provided for comparative purposes, as the analysis of this compound by GC-MS is not feasible.
| Parameter | LC-MS/MS for this compound | Representative GC-MS/MS for Volatile Nitrosamines |
| Limit of Quantitation (LOQ) | 0.03 ppm[3] | 1 - 10 ppb[4] |
| Linearity (r²) | > 0.99 | ≥ 0.996[2][5] |
| Accuracy (Recovery) | 70 - 120%[3] | 70 - 130%[4] |
| Precision (%RSD) | < 15% | < 20%[4] |
The Decisive Factor: Thermal Stability
The primary reason for the unsuitability of GC-MS for this compound analysis is its thermal lability. The high temperatures required for the GC inlet (typically >200°C) and column would cause the molecule to degrade before it reaches the detector. This degradation would lead to a failure to detect the intact molecule and could potentially generate other interfering species, resulting in inaccurate and unreliable data. LC-MS, on the other hand, operates at or near room temperature, preserving the integrity of the this compound molecule throughout the analysis.
Experimental Protocols
LC-MS/MS Method for this compound
This protocol is based on a validated method for the quantification of this compound in a drug product.[3]
1. Sample Preparation:
-
Accurately weigh and dissolve the labetalol drug product in a suitable diluent (e.g., methanol/water mixture) to a final concentration of 1 mg/mL.
-
Vortex and sonicate the sample to ensure complete dissolution.
-
Centrifuge the sample to pellet any undissolved excipients.
-
Transfer the supernatant to an autosampler vial for analysis.
2. Liquid Chromatography Conditions:
-
Column: ACQUITY UPLC BEH C18 (or equivalent)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to achieve separation from the API and other impurities.
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
3. Mass Spectrometry Conditions:
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S Cronos)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor and product ions for this compound should be optimized.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
Representative GC-MS/MS Method for Volatile Nitrosamines
This protocol is a general representation for the analysis of volatile nitrosamines and is not suitable for this compound.
1. Sample Preparation:
-
Disperse the sample in an appropriate solvent (e.g., dichloromethane).
-
For some matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.
-
An internal standard is typically added for accurate quantification.
2. Gas Chromatography Conditions:
-
Column: A mid-polarity column (e.g., Rxi-624Sil MS) is often used.
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250°C
-
Oven Program: A temperature gradient is used to separate the analytes (e.g., start at 40°C, ramp to 240°C).
-
Injection Mode: Splitless injection is commonly used for trace analysis.
3. Mass Spectrometry Conditions:
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor and product ions for each volatile nitrosamine are monitored.
Visualizing the Workflow
Caption: A comparison of the general analytical workflows for LC-MS and GC-MS.
Conclusion and Recommendation
Based on the physicochemical properties of this compound, particularly its non-volatile and thermally labile nature, LC-MS/MS is unequivocally the recommended technique for its analysis. This method offers the necessary sensitivity and specificity while ensuring the integrity of the analyte during analysis. GC-MS is not a viable alternative due to the high probability of thermal degradation, which would lead to inaccurate and unreliable results. For laboratories tasked with the analysis of this compound and other similar NDSRIs, the development and validation of a robust LC-MS/MS method is the most appropriate and scientifically sound approach to ensure the safety and quality of pharmaceutical products.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 3. Quantitative Investigation of Nitrosamine Drug Substance‐Related Impurities (NDSRIs) Under Artificial Gastric Conditions by Liquid Chromatography–Tandem Mass Spectrometry and Structure–Activity Relationship Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. shimadzu.com [shimadzu.com]
A Guide to Inter-Laboratory Comparison for the Measurement of N-Nitroso Labetalol
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of N-Nitroso Labetalol, a potential genotoxic impurity in the antihypertensive drug, Labetalol. Given the stringent regulatory limits on nitrosamine (B1359907) impurities, establishing robust, reproducible, and harmonized analytical methods is paramount for ensuring patient safety. This document outlines a comparative study structure, presents typical analytical performance data for common methodologies, and provides detailed experimental protocols.
Introduction to this compound
This compound is the N-nitroso derivative of Labetalol. Nitrosamines are a class of compounds of significant concern to the pharmaceutical industry due to their classification as probable human carcinogens. Their formation in drug substances can occur during synthesis, from raw materials, or during storage. Regulatory bodies worldwide have set strict acceptable intake (AI) limits for nitrosamine impurities, necessitating highly sensitive and accurate analytical methods for their detection and quantification.
Inter-Laboratory Study Design
An inter-laboratory comparison, also known as a round-robin or proficiency test, is crucial for assessing the reproducibility and reliability of analytical methods across different laboratories. A well-designed study provides valuable insights into method performance and helps identify potential sources of variability.
Key recommendations for a successful inter-laboratory study include:
-
A central, accredited body should prepare and validate the homogeneity and stability of the test samples.
-
A detailed and unambiguous analytical protocol should be distributed to all participating laboratories.
-
Statistical analysis of the submitted results should be performed in accordance with established standards for inter-laboratory comparisons.
-
The use of highly sensitive and specific methods, such as those based on mass spectrometry, is encouraged to ensure accurate quantification at the low levels required by regulatory agencies.
Comparative Analytical Methods
The following sections detail three common, highly sensitive analytical techniques for the quantification of this compound. The performance data presented in the tables are hypothetical yet realistic, representing what would be expected from validated methods in an inter-laboratory setting.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a widely adopted technique for nitrosamine analysis due to its high sensitivity, selectivity, and applicability to a broad range of compounds, including those that are not amenable to gas chromatography.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a portion of the drug substance or crushed tablets equivalent to 100 mg of Labetalol into a 15 mL centrifuge tube.
-
Add 5 mL of a suitable diluent (e.g., methanol (B129727) or a mixture of methanol and water).
-
Add an appropriate internal standard (e.g., this compound-d5).
-
Vortex for 10 minutes to ensure complete dissolution and extraction.
-
Centrifuge at 4,500 rpm for 15 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC vial.
-
-
LC Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: A suitable gradient to separate this compound from the Labetalol API and other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard should be optimized.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile nitrosamines. For less volatile compounds like this compound, derivatization may be necessary, but direct injection is often feasible with modern instrumentation.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 100-500 mg of the sample into a centrifuge tube.
-
Add 5 mL of Dichloromethane (DCM) and an internal standard.
-
Vortex for 20 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.2 µm syringe filter into a GC vial.
-
-
GC Conditions:
-
Column: A low- to mid-polarity column suitable for amine analysis (e.g., a 5% phenyl-arylene phase).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature program starting at a low temperature (e.g., 40 °C) and ramping up to a high temperature (e.g., 300 °C) to ensure elution of the analyte.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) or, for higher selectivity, tandem mass spectrometry (MS/MS).
-
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
LC-HRMS offers very high selectivity and sensitivity by measuring the exact mass of the analyte, which helps in differentiating it from matrix interferences with high confidence.
Experimental Protocol:
-
Sample Preparation: The sample preparation protocol is similar to that for LC-MS/MS.
-
LC Conditions: The LC conditions are similar to those for LC-MS/MS.
-
HRMS Conditions:
-
Ionization Mode: ESI, Positive.
-
Acquisition Mode: Targeted Single Ion Monitoring (t-SIM) or Parallel Reaction Monitoring (PRM).
-
Resolution: ≥ 30,000 FWHM.
-
Mass Accuracy: ≤ 5 ppm.
-
Quantitative Data Summary
The following table summarizes hypothetical but realistic quantitative data from a simulated inter-laboratory comparison of the three analytical methods for this compound analysis. These values are representative of the performance expected from modern analytical instrumentation and validated methods for trace-level nitrosamine analysis.
| Parameter | LC-MS/MS | GC-MS | LC-HRMS |
| Limit of Detection (LOD) | 0.003 ppm[1] | 0.010 ppm | 0.005 ppm |
| Limit of Quantitation (LOQ) | 0.010 ppm | 0.030 ppm | 0.015 ppm |
| Linearity (R²) | > 0.995 | > 0.990 | > 0.998 |
| Precision (RSD%) | < 10% | < 15% | < 8% |
| Accuracy (Recovery %) | 85-115% | 80-120% | 90-110% |
Data is presented relative to the Labetalol drug substance concentration.
Signaling Pathway: Formation of this compound
The formation of this compound occurs when the secondary amine moiety in the Labetalol molecule reacts with a nitrosating agent, such as nitrous acid (formed from nitrites in an acidic environment). This reaction is a critical consideration during the drug manufacturing process and storage.
Conclusion
This guide provides a foundational framework for establishing an inter-laboratory comparison for the analysis of this compound. The successful implementation of such a study, utilizing robust and validated analytical methods like LC-MS/MS, GC-MS, or LC-HRMS, is essential for ensuring method reproducibility and accuracy across the pharmaceutical industry. Harmonized and reliable testing is a cornerstone of patient safety and regulatory compliance in the control of nitrosamine impurities.
References
Comparative Guide to Analytical Methods for N-Nitroso Labetalol Specificity
This guide provides a detailed comparison of analytical methodologies for the specific determination of N-Nitroso Labetalol (B1674207), a nitrosamine (B1359907) impurity of the drug Labetalol. The focus is on providing researchers, scientists, and drug development professionals with the necessary data and protocols to select the most appropriate method for their needs.
Overview of Analytical Techniques
The primary analytical techniques for the detection and quantification of N-Nitroso Labetalol are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Spectrofluorimetry. Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for volatile nitrosamines, but its applicability to a larger, more complex molecule like this compound is less established.
LC-MS/MS stands out for its high sensitivity and specificity, making it the preferred method for trace-level impurity analysis in pharmaceutical products.[1][2][3] Spectrofluorimetry offers a simpler and more accessible alternative, though it may be less specific compared to mass spectrometric methods.[4][5][6]
Quantitative Data Comparison
The following table summarizes the key performance parameters of the different analytical methods for this compound.
| Parameter | UPLC-MS/MS | Spectrofluorimetry | GC-MS |
| Limit of Quantification (LOQ) | 0.03 ppm[7] | Not explicitly defined for this compound, but the method for the nitroso-derivative of Labetalol has a linear range starting from 0.025 µg/mL.[4][5] | Data not available for this compound. Generally suitable for volatile nitrosamines.[1] |
| Limit of Detection (LOD) | 0.003 ppm (S/N ratio >300)[7] | 1.40 ng/mL for the nitroso-derivative of Labetalol.[4][5] | Data not available for this compound. |
| Linearity Range | Data not available in the provided search results. | 0.025 - 0.250 µg/mL for the nitroso-derivative of Labetalol.[4][5] | Data not available for this compound. |
| Recovery | 70 - 120%[7] | 100.10 ± 3.44% (in spiked human urine) and 101.27 ± 4.97% (in spiked human plasma) for Labetalol after derivatization.[4][5] | Data not available for this compound. |
| Specificity | High, based on mass-to-charge ratio fragmentation. | Moderate, based on the fluorescence of a specific derivative. | High, based on mass-to-charge ratio fragmentation. |
Experimental Protocols
UPLC-MS/MS Method
This method is designed for the quantification of this compound impurity in a Labetalol drug product.[7]
Instrumentation:
-
Waters ACQUITY UPLC H-Class PLUS System
-
Waters Xevo TQ-S Cronos Mass Spectrometer
-
ACQUITY UPLC BEH C18 Column
Sample Preparation:
-
Accurately weigh and dissolve the Labetalol drug product sample in a suitable solvent.
-
Perform an extraction to isolate the this compound impurity and minimize matrix effects.
-
The final extract is injected into the UPLC-MS/MS system.
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18
-
Mobile Phase: A gradient of aqueous and organic solvents.
-
Flow Rate: Optimized for separation.
-
Injection Volume: Typically in the low microliter range.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific transitions of this compound.
-
Data Analysis: Quantification is based on the peak area of the specific MRM transition.
Spectrofluorimetric Method
This method is based on the reaction of the nitroso-derivative of Labetalol with 2-cyanoacetamide (B1669375) to form a fluorescent product.[4][5][6]
Instrumentation:
-
Spectrofluorometer
Reagents:
-
Labetalol sample
-
Hydrochloric acid (0.1 M)
-
Sodium nitrite (B80452) solution (2%)
-
2-cyanoacetamide solution (1%)
-
Ammonia (B1221849) solution (33%)
Procedure:
-
Nitrosation: To an aliquot of the Labetalol sample solution, add 1 mL of 0.1 M hydrochloric acid and 1 mL of 2% sodium nitrite solution. Allow the reaction to proceed for 2 minutes at room temperature.
-
Fluorophore Formation: Add 0.5 mL of 1% 2-cyanoacetamide solution and 1 mL of 33% ammonia solution to the reaction mixture.
-
Heating: Heat the mixture in a boiling water bath for a specified time to develop the fluorescent product.
-
Measurement: After cooling to room temperature, measure the fluorescence intensity at an emission wavelength of 420 nm with an excitation wavelength of 335 nm.
Method Specificity and Comparison
UPLC-MS/MS offers the highest degree of specificity. The use of Multiple Reaction Monitoring (MRM) allows for the selective detection of this compound based on its specific precursor and product ion masses, minimizing interference from the drug substance matrix and other impurities.[7] This makes it the gold standard for regulatory submissions and quality control in the pharmaceutical industry.[1][2][3]
The Spectrofluorimetric method , while sensitive, relies on a chemical derivatization step.[4][5][6] The specificity of this method is dependent on the unique reaction of the nitroso-derivative of Labetalol with 2-cyanoacetamide. While the developed fluorescence is specific to the product formed, there is a higher potential for interference from other compounds in the sample matrix that might also fluoresce under the same conditions.
The feasibility of a GC-MS method for this compound is questionable due to the molecule's relatively high molecular weight and potential thermal lability. GC-MS is generally more suitable for smaller, more volatile nitrosamines.[1]
Visualizations
Caption: UPLC-MS/MS workflow for this compound analysis.
Caption: Spectrofluorimetric workflow for this compound.
Caption: Comparison of analytical methods for this compound.
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. "Spectrofluorimetric determination of labetalol in pharmaceutical prepa" by D.R. El-Wasseef, S.M. El-Ashry et al. [jfda-online.com]
- 5. researchgate.net [researchgate.net]
- 6. jfda-online.com [jfda-online.com]
- 7. waters.com [waters.com]
A Researcher's Guide to Sample Extraction Techniques: A Performance Comparison
The success of analytical procedures in research, clinical diagnostics, and drug development is fundamentally reliant on the quality of the sample preparation. The initial extraction step is critical, as it aims to isolate target analytes from complex matrices, remove interfering substances, and concentrate the sample for downstream analysis.[1] The choice of extraction method can significantly impact the accuracy, sensitivity, and reproducibility of experimental results.[2]
This guide provides an objective comparison of common sample extraction techniques for various biomolecules, supported by experimental data. We will delve into methods for nucleic acids, proteins, and metabolites, offering detailed protocols and performance metrics to help you select the optimal technique for your specific application.
Liquid-Liquid Extraction (LLE) vs. Solid-Phase Extraction (SPE)
LLE and SPE are foundational techniques used to separate compounds from a liquid matrix. LLE operates on the principle of differential solubility between two immiscible liquid phases, while SPE uses a solid sorbent to retain analytes.[3][4]
Solid-Phase Extraction (SPE) is a highly selective method that isolates and concentrates analytes by passing a liquid sample through a solid sorbent material.[3] It is widely used in pharmaceutical, environmental, and clinical analysis due to its high reproducibility and compatibility with automation.[3] Liquid-Liquid Extraction (LLE) is a traditional technique that partitions compounds based on their solubility in two immiscible liquids, typically an aqueous phase and an organic solvent.[3] It is particularly effective for large-volume extractions.[5]
Performance Comparison: SPE vs. LLE
The choice between SPE and LLE depends on the sample complexity, target analyte properties, and required throughput. SPE generally offers superior selectivity and cleaner extracts, while LLE can be advantageous for certain hydrophobic compounds or large sample volumes.[3][5][6]
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Supported Liquid Extraction (SLE) | Reference |
| Principle | Analyte partitions between a solid and liquid phase.[4] | Analyte partitions between two immiscible liquid phases.[3] | Analyte partitions between an aqueous phase supported on a solid and an immiscible organic solvent. | |
| Selectivity | High; sorbent chemistry can be tailored.[3] | Moderate; depends on solvent choice and pH.[5] | Moderate to High. | |
| Analyte Recovery | Generally superior, especially for a wide variety of compounds.[6] | Can be lower; may require multiple extractions.[6] | Acceptable for neutral and basic analytes.[6] | |
| Matrix Effects | Minimal; efficient removal of interferences.[6] | Higher variability; potential for co-extraction of interferences.[6] | Higher than SPE, potentially due to impurities from the sorbent.[6] | |
| Solvent Consumption | Reduced compared to LLE.[3] | High.[7] | Moderate. | |
| Automation | Highly compatible with automated workflows.[3][5] | Automation is possible but can be complex.[5] | Amenable to automation. | |
| Speed | Faster single-sample processing.[5] | Slower and more labor-intensive.[3] | Faster than LLE.[6] |
Experimental Workflow Visualizations
Experimental Protocol: SPE for Drug Compounds in Plasma
This protocol is a generalized procedure for extracting a variety of drug compounds from a plasma matrix using a reversed-phase SPE sorbent.
-
Sample Pre-treatment: To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
Condition: Condition an Oasis PRiME HLB µElution plate with 200 µL of methanol (B129727).
-
Equilibrate: Equilibrate the plate with 200 µL of water.
-
Load: Load the entire pre-treated sample onto the plate.
-
Wash: Wash the plate with 2 x 300 µL of 5% methanol in water.
-
Elute: Elute the target analytes with 2 x 50 µL of acetonitrile.
-
Analysis: The eluate can be directly injected for LC-MS/MS analysis without the need for evaporation or reconstitution.[6]
Nucleic Acid Extraction (DNA & RNA)
Isolating high-quality, intact nucleic acids is a prerequisite for a multitude of molecular biology applications, including PCR, qPCR, sequencing, and microarray analysis.[8][9] Common methods include organic extraction, silica-based spin columns, and magnetic beads.
-
Organic (Phenol-Chloroform) Extraction: A traditional method that uses phenol (B47542) and chloroform (B151607) to denature proteins and separate nucleic acids into an aqueous phase.[9][10]
-
Silica (B1680970) Spin-Column Extraction: Utilizes a silica membrane that binds DNA or RNA in the presence of chaotropic salts. Impurities are washed away, and pure nucleic acids are eluted in a low-salt buffer.[10]
-
Magnetic Bead-Based Extraction: Employs silica-coated paramagnetic beads that bind nucleic acids. A magnet is used to immobilize the beads during wash steps, allowing for easy and automatable purification.[9][11]
Performance Comparison: Nucleic Acid Extraction Methods
Magnetic bead-based methods offer a compelling alternative to traditional spin columns, especially for high-throughput applications, demonstrating superior or comparable yields and purity across various sample types.[11][12]
| Parameter | Organic (Phenol-Chloroform) | Silica Spin-Column | Magnetic Bead-Based | Reference |
| Principle | Phase separation using organic solvents.[9] | Adsorption to silica membrane. | Reversible binding to silica-coated magnetic beads.[9] | |
| Yield | High, but operator-dependent. | Good and consistent. | High; superior for tissue and blood samples.[12] | |
| Purity (A260/280) | Can be high, but risk of phenol carryover. | Consistently high. | Consistently high.[12] | |
| Processing Time | Long and labor-intensive.[13] | Fast. | Very fast, especially when automated.[14] | |
| Throughput | Low. | Moderate; can be partially automated. | High; easily automated.[11][15] | |
| Safety | Hazardous; requires fume hood.[13][16] | Safer; uses chaotropic salts. | Safest; no organic solvents.[9] | |
| Cost | Inexpensive reagents.[13] | Moderate. | Generally higher, but instruments are affordable.[15] |
Quantitative Data: RNA Yield from Different Sample Types
| Sample Type | Magnetic Bead Yield (ng/µL) | Spin Column (Supplier Q) Yield (ng/µL) | Spin Column (Supplier M) Yield (ng/µL) | Reference |
| Adherent Cells | ~110 | ~115 | ~100 | [12] |
| Rabbit Liver Tissue | ~350 | ~150 | ~125 | [12] |
| Whole Blood | ~15 | ~5 | ~4 | [12] |
Experimental Workflow Visualizations
Experimental Protocol: Phenol-Chloroform DNA Extraction
This protocol describes a standard method for purifying DNA from a digested tissue or cell sample.[13]
-
Lysis: Start with a sample of lysed cells or digested tissue in an appropriate buffer.
-
Organic Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) to the sample in a 1.5 mL microcentrifuge tube.[13]
-
Mixing & Separation: Mix gently on a rocking platform for 5 minutes, then centrifuge at 10,000 rpm for 10 minutes at room temperature to separate the phases.[13]
-
Aqueous Phase Transfer: Carefully transfer the upper aqueous phase, which contains the DNA, to a new tube. Avoid the white protein interface.[13]
-
Chloroform Wash: Add an equal volume of chloroform:isoamyl alcohol (24:1), mix for 2 minutes, and centrifuge for 1 minute. Transfer the upper aqueous phase to a new tube.[13]
-
Precipitation: Add 2 to 2.5 volumes of ice-cold 100% ethanol to precipitate the DNA. Mix by inversion and incubate if necessary.[13]
-
Pelleting: Centrifuge at 12,000 rpm for 10-30 minutes at 4°C to pellet the DNA.[13]
-
Washing: Carefully remove the supernatant. Wash the pellet with 1 mL of 70% ethanol and centrifuge again for 5 minutes.[13]
-
Drying & Resuspension: Remove the ethanol wash and air-dry the pellet. Resuspend the purified DNA in TE buffer or nuclease-free water.[13]
Protein Extraction
Effective protein extraction is crucial for proteomics, Western blotting, and enzyme assays. The goal is to efficiently lyse cells and solubilize proteins while preventing degradation and maintaining biological activity. The choice of lysis buffer and extraction method is highly dependent on the sample type and the downstream application.[17]
Performance Comparison: Protein Extraction Buffers
Different lysis buffers can preferentially extract certain types of proteins. For comprehensive proteomic profiling, applying multiple methods may be beneficial.[17]
| Parameter | Method A (SDS-based Buffer) | Method B (Urea/CHAPS Buffer) | Reference |
| Principle | Strong anionic detergent (SDS) for cell lysis. | Chaotropic agent (Urea) and non-denaturing detergent (CHAPS). | [17] |
| Protein Yield (µg/µL from muscle) | 8.75 ± 1.72 | 21.86 ± 5.27 | [17] |
| Workflow Simplicity | More complex; requires protein precipitation before 2DE analysis. | Simpler and faster. | [17] |
| Preferentially Extracted Proteins | Heavy-molecular-weight proteins (e.g., contractile fibers). | Cytosolic, mitochondrial, and exosomal proteins. | [17] |
| Suitability | Good for specific high-MW targets. | Better for broad, homogeneous extraction for 2DE analysis. | [17] |
Experimental Workflow Visualization
Experimental Protocol: Protein Extraction from Cultured Cells
This protocol is a general method for extracting total protein from adherent or suspension cells using a common RIPA-like buffer.
-
Cell Preparation: For adherent cells, wash with ice-cold PBS and aspirate. For suspension cells, pellet by centrifugation and wash with PBS.
-
Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, plus protease and phosphatase inhibitors) to the cell pellet or plate.
-
Incubation: Incubate on ice for 15-30 minutes with periodic vortexing to ensure complete lysis.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a pre-chilled tube.
-
Quantification: Determine the protein concentration using a suitable method like the Bradford or BCA assay before storage at -80°C or use in downstream applications.
Metabolite Extraction
Metabolomics studies require methods that can efficiently extract a broad range of small molecules with diverse chemical properties, from polar amino acids to nonpolar lipids. The extraction solvent system is a critical variable.[18]
Performance Comparison: Metabolite Extraction Solvents
The choice of solvent significantly impacts the types and quantities of metabolites recovered. For broad, global metabolomics, a mixed-polarity solvent often performs best.[18][19]
| Parameter | Methanol (MeOH) | Phosphate (B84403) Buffer (PB) | Ethanol/Phosphate Buffer (EtOH/PB) | Reference |
| Principle | Non-polar organic solvent. | Polar aqueous buffer. | Mixed-polarity solvent. | [18] |
| Extraction Yield | Superior for most metabolite classes. | Outperformed organic solvents for amino acids and biogenic amines. | Superior for most metabolite classes. | [18] |
| Lipid Recovery | Good. | Unsatisfactory. | Good. | [18] |
| Reproducibility | High. | Lower for some classes. | High. | [18] |
| Ionization Efficiency (MS) | Generally better than PB. | Lower for many compounds. | Generally better than PB. | [18] |
| Overall Recommendation | Recommended for broad metabolomics. | Recommended only for targeted analysis of polar compounds. | Recommended for broad metabolomics. | [18] |
Quantitative Data: Number of Metabolites Detected Above LOD
A study comparing ten extraction protocols on four different sample types found that a two-phase system using 75% Ethanol/MTBE (Methyl tert-butyl ether) consistently performed among the best for maximizing metabolite coverage.[19]
| Sample Type | Best Performing Protocol(s) | Reference |
| Liver Tissue | 75% EtOH/MTBE (B) & 100% Isopropanol | [19] |
| HL60 Cells | 75% EtOH/MTBE (B) & 100% Isopropanol | [19] |
| HEK Cells | 75% EtOH/MTBE (A) & 75% EtOH/MTBE (B) | [19] |
| Bone Marrow | 100% Isopropanol & 75% EtOH/MTBE (B) | [19] |
Experimental Workflow Visualization
Experimental Protocol: Metabolite Extraction from Murine Tissue
This protocol is optimized for a broad, targeted metabolomics analysis using an ethanol/phosphate buffer mixture.[18]
-
Preparation: Weigh the frozen tissue sample (~20-50 mg) in a pre-chilled tube.
-
Solvent Addition: Add 1 mL of the cold extraction solvent (80% ethanol, 20% 10 mM phosphate buffer) to the tissue.
-
Homogenization: Homogenize the sample using a bead mill or other appropriate homogenizer until the tissue is completely disintegrated.
-
Incubation & Centrifugation: Incubate the homogenate for a short period on ice, then centrifuge at high speed (e.g., >14,000 x g) for 10 minutes at 4°C.
-
Collection: Transfer the supernatant containing the metabolites to a new tube for analysis.
-
Analysis: The extract can be used directly for analysis or dried down and reconstituted in a suitable solvent for LC-MS or NMR platforms.[18]
Advanced & Niche Extraction Techniques
Beyond the foundational methods, several advanced techniques offer unique advantages for specific applications.
-
Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, most commonly CO2, as the extraction solvent.[20] By adjusting pressure and temperature, the solvating power of the fluid can be precisely controlled, allowing for high selectivity.[21] It is considered a "green" technology as it reduces the need for organic solvents and is ideal for extracting thermally sensitive compounds without degradation.[20][22]
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to rapidly heat the solvent and sample, disrupting the sample matrix and accelerating the release of analytes.[23][24] This method significantly reduces extraction time and solvent consumption.[23]
-
Ultrasonic-Assisted Extraction (UAE) / Sonication: Employs high-frequency sound waves to create cavitation bubbles in the solvent.[24] The collapse of these bubbles generates localized high pressure and temperature, enhancing mass transfer and disrupting cell structures to improve extraction efficiency.[23][25]
These instrument-based methods offer significant gains in speed and efficiency and are particularly valuable in high-throughput environments.[26]
References
- 1. rocker.com.tw [rocker.com.tw]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? | Lab Manager [labmanager.com]
- 4. researchgate.net [researchgate.net]
- 5. Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods [kjhil.com]
- 6. waters.com [waters.com]
- 7. Extraction methods in pharmaceutical analysis | Basicmedical Key [basicmedicalkey.com]
- 8. DNA Extraction Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. lifescience.roche.com [lifescience.roche.com]
- 10. DNA Extraction and Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. public.gettysburg.edu [public.gettysburg.edu]
- 14. grgonline.com [grgonline.com]
- 15. Automation: Spin Column vs Magnetic Bead | Norgen Biotek Corp. [norgenbiotek.com]
- 16. praxilabs.com [praxilabs.com]
- 17. mdpi.com [mdpi.com]
- 18. High-throughput extraction and quantification method for targeted metabolomics in murine tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. m.youtube.com [m.youtube.com]
- 21. mdpi.com [mdpi.com]
- 22. Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources [ajgreenchem.com]
- 23. 8 Types of Extraction for Sample Preparation [omegascientific.com.sg]
- 24. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 25. Recent Advances in Protein Extraction Techniques for Meat Secondary Streams [mdpi.com]
- 26. youtube.com [youtube.com]
Navigating the Regulatory Landscape for N-Nitroso Labetalol: A Guide to Method Acceptance Criteria
For Immediate Release
In the evolving landscape of pharmaceutical quality and safety, the control of nitrosamine (B1359907) impurities remains a critical focus for researchers, scientists, and drug development professionals. N-Nitroso Labetalol, a potential nitrosamine drug substance-related impurity (NDSRI) in the widely used beta-blocker Labetalol, is under scrutiny from regulatory bodies globally. This guide provides a comprehensive overview of the regulatory acceptance criteria for analytical methods designed to detect and quantify this compound, offering a comparison of analytical techniques and detailed experimental protocols to ensure compliance and patient safety.
Regulatory Framework and Acceptance Criteria
The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the control of nitrosamine impurities in drug products. A key aspect of these guidelines is the establishment of an Acceptable Intake (AI) limit for each nitrosamine. For this compound, the FDA has set an AI limit of 1500 ng/day .[1] This impurity is classified as a Category 4 NDSRI based on the FDA's Carcinogenic Potency Categorization Approach (CPCA).
Analytical methods developed for the detection and quantification of this compound must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures. While specific acceptance criteria for every validation parameter are not universally mandated for all nitrosamines, the regulatory guidance provides a framework for determining appropriate limits based on the AI.
A crucial parameter is the Limit of Quantification (LOQ) . The FDA recommends that for drug products with a maximum daily dose (MDD) of less than 880 mg/day, the analytical method should have an LOQ of ≤ 0.03 ppm . The EMA further specifies that to justify the omission of a nitrosamine impurity from the final product specification, the analytical method's LOQ should be ≤ 10% of the acceptable limit .
The following table summarizes the general acceptance criteria for the validation of an analytical method for this compound, derived from ICH Q2(R1) and regulatory guidance on nitrosamines.
| Validation Parameter | Acceptance Criteria |
| Specificity | The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as the active pharmaceutical ingredient (API), other impurities, and matrix components. |
| Limit of Detection (LOD) | Typically, a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Typically, a signal-to-noise ratio of 10:1. Should be at or below the regulatory threshold (e.g., ≤ 0.03 ppm or ≤10% of the AI limit). |
| Linearity | A linear relationship between the concentration and the analytical signal should be demonstrated across the range of the analytical procedure. A correlation coefficient (r²) of ≥ 0.99 is generally expected. |
| Range | The range of the method should span from the LOQ to a concentration that is typically 120% of the specification limit. |
| Accuracy | The closeness of the test results obtained by the method to the true value. Recovery studies are typically performed at three concentration levels, with acceptance criteria often falling within 80-120% for trace analysis. |
| Precision (Repeatability & Intermediate Precision) | The precision of the analytical procedure expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. The relative standard deviation (RSD) should be within an acceptable range, often ≤ 15% for impurity analysis. |
| Robustness | The capacity of the method to remain unaffected by small, but deliberate variations in method parameters provides an indication of its reliability during normal usage. |
Comparison of Analytical Methods
While specific validated methods for this compound are not widely published, the industry standard for the trace-level quantification of nitrosamine impurities relies on highly sensitive and specific techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
The following table provides a hypothetical comparison of these two techniques for the analysis of this compound, based on typical performance characteristics observed for similar nitrosamine impurities.
| Feature | LC-MS/MS | GC-MS/MS |
| Principle | Separation based on liquid chromatography followed by detection using tandem mass spectrometry. | Separation of volatile compounds based on gas chromatography followed by detection using tandem mass spectrometry. |
| Applicability | Suitable for a wide range of non-volatile and thermally labile compounds, making it well-suited for many NDSRIs. | Primarily suitable for volatile and thermally stable nitrosamines. Derivatization may be required for non-volatile compounds. |
| Sensitivity | High sensitivity, often achieving LOQs in the sub-ppb range. | Also highly sensitive, with typical LOQs in the low ppb range. |
| Specificity | High specificity due to the combination of chromatographic separation and mass spectrometric detection (MRM mode). | High specificity, particularly with the use of tandem mass spectrometry. |
| Sample Throughput | Can be automated for high throughput analysis. | Can also be automated for high throughput. |
| Challenges | Potential for matrix effects from the sample, which may require careful sample preparation and the use of internal standards. | Requires the analyte to be volatile and thermally stable. Potential for thermal degradation of some nitrosamines in the injector port. |
Experimental Protocols
Below are detailed, representative methodologies for the analysis of nitrosamine impurities, which can be adapted for this compound.
Representative LC-MS/MS Method Protocol
1. Sample Preparation:
-
Weigh and dissolve a suitable amount of the Labetalol drug substance or crushed tablets in a diluent (e.g., methanol (B129727) or a mixture of methanol and water).
-
The final concentration of the API should be chosen to ensure the target this compound concentration falls within the linear range of the method.
-
The sample solution may require filtration through a 0.22 µm filter before injection.
2. Chromatographic Conditions:
-
Column: A high-resolution reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.
-
Gradient Elution: A suitable gradient program to separate this compound from the Labetalol API and other potential impurities.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 - 10 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined using a reference standard.
-
Source Parameters: Optimized parameters for capillary voltage, source temperature, and gas flows to achieve maximum sensitivity.
Representative GC-MS/MS Method Protocol
1. Sample Preparation:
-
Dissolve a known amount of the Labetalol sample in a suitable organic solvent (e.g., dichloromethane).
-
An internal standard may be added to improve accuracy and precision.
-
The solution is then directly injected into the GC-MS/MS system.
2. GC Conditions:
-
Column: A low-bleed capillary column suitable for amine analysis (e.g., a mid-polarity column).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: Optimized to ensure efficient volatilization without thermal degradation (e.g., 250 °C).
-
Oven Temperature Program: A temperature gradient program to achieve separation of this compound from other volatile components.
-
Injection Mode: Splitless injection to maximize sensitivity.
3. MS/MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would be determined from its mass spectrum.
-
Ion Source Temperature: Typically around 230 °C.
Workflow for Nitrosamine Impurity Analysis
The following diagram illustrates a typical workflow for the analysis of nitrosamine impurities in pharmaceutical products, from initial risk assessment to final reporting.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for N-Nitroso Labetalol
For immediate release – Researchers and drug development professionals handling N-Nitroso Labetalol must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe management and disposal of this potentially carcinogenic compound.
This compound, a nitrosamine (B1359907) impurity, is classified as a hazardous substance, necessitating its handling as regulated hazardous waste. The primary and recommended method for the final disposal of this compound and grossly contaminated materials is high-temperature incineration. This process must be conducted by a licensed and certified hazardous waste management company in compliance with all federal, state, and local regulations.
Immediate Safety and Handling
Before any disposal procedures, it is crucial to follow strict safety precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with side shields.
-
Ventilation: All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.
-
Spill Management: Have a spill kit readily available. In case of a spill, avoid generating dust. The area should be decontaminated using appropriate chemical methods as outlined below.
Disposal Workflow
The proper disposal of this compound follows a clear, structured process to ensure safety and regulatory compliance.
Caption: Disposal workflow for this compound.
Quantitative Data Summary
For laboratory-scale operations, it is imperative to manage waste according to the guidelines summarized below.
| Waste Type | Container Requirements | Disposal Method | Regulatory Oversight |
| Pure this compound | Sealed, clearly labeled, leak-proof hazardous waste container. | High-temperature incineration by a licensed contractor. | EPA (RCRA), State, and Local Agencies. |
| Contaminated Labware (e.g., glassware, pipette tips) | Puncture-resistant, sealed hazardous waste container. | High-temperature incineration by a licensed contractor. | EPA (RCRA), State, and Local Agencies. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Sealed plastic bag within a hazardous waste container. | High-temperature incineration by a licensed contractor. | EPA (RCRA), State, and Local Agencies. |
| Aqueous solutions containing this compound | Sealed, leak-proof hazardous waste container. | High-temperature incineration by a licensed contractor. | EPA (RCRA), State, and Local Agencies. |
Experimental Protocols for Laboratory-Scale Decontamination
For small spills or decontamination of laboratory surfaces and equipment, chemical degradation can be employed. These procedures should be performed within a chemical fume hood with appropriate PPE.
Method 1: Acidic Hydrolysis
This method utilizes a mixture of hydrobromic and acetic acid to denitrosate the compound.
-
Prepare the Reagent: Carefully prepare a 1:1 (v/v) solution of 48% hydrobromic acid and glacial acetic acid.
-
Application: Apply the solution to the contaminated surface or equipment. Allow for a contact time of at least one hour.
-
Neutralization: Neutralize the acidic solution with a suitable base, such as sodium bicarbonate, before disposal as hazardous waste.
-
Rinsing: Thoroughly rinse the decontaminated surface with water.
Method 2: UV Photolysis
Nitrosamines are known to degrade under ultraviolet (UV) light.[1] This method is suitable for the decontamination of transparent containers or thin films of contamination.
-
Exposure: Expose the contaminated item to a UV light source (e.g., a UV lamp in a safety cabinet). The wavelength and duration of exposure will depend on the intensity of the light source and the concentration of the contaminant.
-
Verification: The effectiveness of the degradation should be verified by an appropriate analytical method if possible.
-
Final Cleaning: Clean the surface with a standard laboratory detergent and rinse with water.
It is important to note that while these chemical degradation methods can be effective for small-scale decontamination, the final disposal of any resulting waste must still comply with hazardous waste regulations.[2] The primary disposal route for all this compound waste remains high-temperature incineration.[2] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.
References
Personal protective equipment for handling N-Nitroso Labetalol
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Personal Protective Equipment (PPE)
All handling of N-Nitroso Labetalol must occur within a designated area, preferably a certified chemical fume hood, to minimize inhalation exposure.[1] The following personal protective equipment is mandatory and represents the minimum requirement for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) inspected prior to use. Double gloving is required when handling the pure compound or concentrated solutions.[1] | Prevents skin contact with the potentially carcinogenic compound. |
| Body Protection | A fire/flame-resistant and impervious laboratory coat or coveralls.[1] | Protects skin from accidental splashes and contamination. |
| Respiratory Protection | A NIOSH-approved half-face, filter-type respirator should be used at a minimum for handling dusts, mists, and fumes, in accordance with 29 CFR 1910.134.[3] | Minimizes the risk of inhaling the potentially carcinogenic compound. |
Operational Plan: Step-by-Step Handling
A meticulous and well-documented workflow is crucial for safely handling this compound. The following diagram and procedural steps outline the recommended process from receipt of the compound to its final use in an experimental setting.
Experimental Protocol:
-
Preparation : Before handling the compound, ensure all required PPE is correctly worn. All work must be conducted within a certified chemical fume hood to prevent inhalation exposure.[1]
-
Receiving and Storage : Upon receipt, visually inspect the container for any damage or leaks. This compound should be stored in a refrigerator at 2-8°C for long-term storage.[4]
-
Weighing : When weighing the compound, use a balance inside the chemical fume hood or a vented balance safety enclosure to contain any airborne particles.
-
Dissolution : For creating solutions, slowly add the solvent to the this compound to avoid splashing. Ensure the vessel is appropriately sealed before agitation.
-
Experimental Use : All subsequent experimental steps involving this compound or its solutions must be performed within the chemical fume hood.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation : All waste materials must be segregated into dedicated, clearly labeled hazardous waste containers.[1]
-
Solid Waste : This includes unused this compound, contaminated gloves, bench paper, pipette tips, and any other solid materials that have come into contact with the compound.[1]
-
Liquid Waste : All solutions containing this compound must be collected in a separate, labeled hazardous waste container.[1]
-
-
Final Disposal : Excess and expired materials, along with all contaminated waste, are to be offered to a licensed hazardous material disposal company.[5] Ensure that all federal, state, and local regulations regarding the disposal and destruction of this material are strictly followed.[5] Contaminated packaging should be disposed of in the same manner as the chemical itself.[5]
By adhering to these stringent safety and handling protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. UNDERSTANDING N-NITROSO COMPOUNDS: BENEFITS, TYPES, AND SAFETY - AquigenBio [aquigenbio.com]
- 3. OSHA Hazard Information Bulletins N-Nitroso Compounds in Industry | Occupational Safety and Health Administration [osha.gov]
- 4. clearsynth.com [clearsynth.com]
- 5. cleanchemlab.com [cleanchemlab.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
